molecular formula C4H6N2O B077832 4-Methyl-2-pyrazolin-5-one CAS No. 13315-23-6

4-Methyl-2-pyrazolin-5-one

Cat. No.: B077832
CAS No.: 13315-23-6
M. Wt: 98.1 g/mol
InChI Key: GWYFIIHULJCWMO-UHFFFAOYSA-N
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Description

4-Methyl-2-pyrazolin-5-one is a versatile and highly valuable nitrogen-containing heterocyclic compound, primarily recognized for its dual role as a potent chemical synthon and a versatile chelating agent. Its core structure serves as a fundamental building block in organic synthesis, enabling the construction of a wide array of complex heterocyclic systems, including fused pyrazoles and other pharmacologically relevant scaffolds with potential applications in medicinal chemistry and drug discovery. A key research application lies in its exceptional chelating properties; the molecule acts as a bidentate ligand, capable of forming stable complexes with a diverse range of metal ions such as copper, iron, nickel, and cobalt. This makes it an indispensable tool in materials science for the development of metal-organic frameworks (MOFs), catalysts, and in analytical chemistry for metal extraction and spectrophotometric analysis. Its mechanism of action as a ligand involves coordination through the carbonyl oxygen and the adjacent nitrogen atom, creating a stable five-membered chelate ring. Furthermore, derivatives of this compound are investigated for their biological activities, exploring their potential as enzyme inhibitors or bioactive agents. This compound is presented to the research community as a high-purity material to ensure reproducibility and reliability in experimental outcomes, facilitating advancements in synthetic methodology, coordination chemistry, and materials development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,4-dihydropyrazol-5-one
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InChI

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2-3H,1H3,(H,6,7)
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InChI Key

GWYFIIHULJCWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6N2O
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DSSTOX Substance ID

DTXSID901314730
Record name 4-Methyl-5-pyrazolone
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Molecular Weight

98.10 g/mol
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CAS No.

13315-23-6
Record name 4-Methyl-5-pyrazolone
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Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of 4-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the historical discovery and synthetic evolution of pyrazolin-5-ones, with a specific focus on the core compound, 4-Methyl-2-pyrazolin-5-one. We delve into the seminal work of Ludwig Knorr, whose pioneering research in 1883 laid the foundation for this critical class of heterocycles. The guide meticulously details the cornerstone of pyrazolone synthesis—the Knorr pyrazole synthesis—elucidating its mechanism and the chemical principles governing its outcome. Furthermore, two primary synthetic pathways to this compound are presented: the direct Knorr condensation and a post-cyclization C4-alkylation strategy. Each method is accompanied by a detailed, step-by-step experimental protocol, causality-driven explanations, and workflow visualizations to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Part 1: The Genesis of Pyrazolones - A Historical Perspective

The story of pyrazolones begins in the late 19th century, a period of fervent discovery in organic chemistry. The German chemist Ludwig Knorr, while working in Emil Fischer's laboratory at the University of Erlangen, embarked on a search for quinine-related compounds with potential pharmaceutical activity.[1][2] In 1883, his investigation into the reaction between ethyl acetoacetate and phenylhydrazine led to the synthesis of a novel heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[3] This discovery was not merely the creation of a new molecule; it was the birth of an entire class of compounds that would prove to be of immense importance.

Knorr's work, detailed in his publication Einwirkung von Acetessigester auf Phenylhydrazin, became the bedrock of pyrazolone chemistry.[4] The reaction, a condensation between a β-ketoester and a hydrazine, is now universally known as the Knorr pyrazole synthesis .[5] Shortly after his initial discovery, methylation of his pyrazolone product led to the creation of Antipyrine (phenazone), one of the world's first synthetic analgesics and antipyretics, which achieved widespread commercial success.[6] This immediate therapeutic application cemented the significance of Knorr's discovery and spurred extensive research into the synthesis and application of pyrazolone derivatives that continues to this day.

Part 2: The Cornerstone Reaction - The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the classical and most direct method for constructing the pyrazolone ring. It is a robust and versatile condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, typically a β-ketoester.[7][8]

The Underlying Mechanism: A Step-by-Step Analysis

The causality of the Knorr synthesis is rooted in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons. The reaction proceeds through a well-established sequence of condensation and cyclization steps.

  • Initial Condensation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This is a standard imine formation pathway, which, after the elimination of a water molecule, yields a hydrazone intermediate. The choice of the ketone over the ester carbonyl is driven by the higher electrophilicity of ketones.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then acts as an intramolecular nucleophile. It attacks the electrophilic ester carbonyl carbon. This step is a nucleophilic acyl substitution.

  • Ring Closure and Elimination: The attack results in a cyclic tetrahedral intermediate, which subsequently collapses, eliminating a molecule of alcohol (ethanol, in the case of an ethyl ester). This ring-closing step forms the stable five-membered pyrazolone ring.

The overall mechanism is a self-validating system where the inherent reactivity of the functional groups dictates a logical and high-yielding pathway to the heterocyclic product.

General Mechanism of the Knorr Pyrazole Synthesis.

Part 3: Synthesis of this compound

Two principal synthetic strategies are employed for the synthesis of this compound. The first is a direct application of the Knorr synthesis using tailored starting materials. The second involves the formation of a parent pyrazolone ring followed by a selective alkylation at the C4 position.

Route A: Direct Knorr Condensation

This is the most straightforward and classical approach. To obtain the 4-methyl substitution pattern, the β-ketoester must already contain a methyl group at the α-position. The logical choice of starting material is therefore ethyl 2-methylacetoacetate . The reaction with unsubstituted hydrazine yields the target molecule directly.

Direct Knorr synthesis of this compound.

This protocol is adapted from established procedures for the synthesis of similar pyrazolone derivatives.[4]

Materials:

  • Ethyl 2-methylacetoacetate (1.0 eq.)

  • Hydrazine hydrate (80% solution, 1.2 eq.)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methylacetoacetate and ethanol.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate to the flask. An exothermic reaction may be observed. A few drops of glacial acetic acid can be added to catalyze the initial hydrazone formation.

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the purified this compound product under vacuum.

Route B: Post-Cyclization C4-Alkylation

An alternative strategy involves first synthesizing a parent pyrazolone, 3-Methyl-2-pyrazolin-5-one (from ethyl acetoacetate and hydrazine), and then introducing the methyl group at the C4 position. The C4 position is flanked by two carbonyl groups (in its keto-enol tautomeric forms), making its proton acidic and susceptible to deprotonation by a base to form a nucleophilic enolate. This enolate can then react with an electrophilic methylating agent, such as methyl iodide.

The primary challenge in this approach is regioselectivity . Pyrazolones are ambident nucleophiles, and alkylation can potentially occur at N1, N2, O, or C4.[9] To favor C-alkylation, the reaction conditions must be carefully controlled. Using a base that promotes the formation of the C4-enolate is critical. Non-nucleophilic bases in appropriate solvents are often chosen to minimize N- and O-alkylation side reactions.

Post-cyclization C4-methylation of 3-Methyl-2-pyrazolin-5-one.

This protocol is conceptualized based on selective C-acylation and general alkylation principles of pyrazolones.[8]

Materials:

  • 3-Methyl-2-pyrazolin-5-one (1.0 eq.)

  • Potassium Carbonate (K₂CO₃, strong, non-nucleophilic base, 1.5 eq.) or Sodium Hydride (NaH)

  • Methyl Iodide (CH₃I, 1.1 eq.)

  • Acetonitrile or Dimethylformamide (DMF) (anhydrous solvent)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 3-Methyl-2-pyrazolin-5-one and potassium carbonate in anhydrous acetonitrile.

  • Enolate Formation: Stir the suspension vigorously at room temperature for 30-60 minutes to facilitate the formation of the potassium enolate salt.

  • Alkylation: Cool the mixture in an ice bath and add methyl iodide dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Part 4: Comparative Analysis and Conclusion

Both synthetic routes offer viable pathways to this compound. The choice of method depends on the availability of starting materials, desired scale, and purification capabilities.

FeatureRoute A: Direct Knorr SynthesisRoute B: C4-Alkylation
Starting Materials Ethyl 2-methylacetoacetate, HydrazineEthyl acetoacetate, Hydrazine, Base, Methyl Iodide
Number of Steps One-pot synthesisTwo distinct synthetic steps
Key Advantage Atom economy, procedural simplicityUses more common starting materials
Potential Challenge Availability of substituted β-ketoesterRegioselectivity (potential for N/O-alkylation)
Ideal For Large-scale, straightforward productionScenarios where the precursor is readily available

The discovery of pyrazolones by Ludwig Knorr over a century ago was a landmark event in heterocyclic and medicinal chemistry. The Knorr pyrazole synthesis remains a powerful and widely used method for constructing these valuable scaffolds. As demonstrated, this compound can be efficiently synthesized through a direct application of this classical reaction or via a more nuanced post-modification strategy. Understanding the mechanisms and experimental considerations behind these routes provides modern chemists with the tools to access this and a multitude of other substituted pyrazolones for research and development.

References

Sources

Tautomeric Landscape of 4-Methyl-2-pyrazolin-5-one: A Comprehensive Guide to Solvent-Dependent Equilibria

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a deep molecular-level understanding of an active pharmaceutical ingredient (API) is paramount. 4-Methyl-2-pyrazolin-5-one, a core scaffold in many bioactive molecules including the neuroprotective drug Edaravone, presents a fascinating case of tautomerism.[1][2][3] Its chemical behavior, and by extension its biological activity and formulation stability, are intricately linked to the subtle shifts in its structural form. This guide provides an in-depth exploration of the tautomeric forms of this compound, with a specific focus on how different solvent environments dictate the predominant species. We will delve into the theoretical underpinnings of this phenomenon and provide practical, field-proven methodologies for its characterization.

The Concept of Tautomerism in Pyrazolinones

Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium in pyrazolinones involves the migration of a proton and a concurrent shift of a double bond. For this compound, three primary tautomeric forms are at play: the CH-form (keto), the NH-form (amine), and the OH-form (enol).[4][5]

The relative stability of these tautomers is not intrinsic but is profoundly influenced by external factors, most notably the surrounding solvent.[4][5] Understanding this interplay is crucial for predicting the molecule's behavior in various physiological and experimental settings.

The Tautomeric Forms of this compound

The equilibrium between the CH, NH, and OH forms is a delicate balance of electronic and steric effects, further modulated by solvent interactions.

  • The CH-Form (4-Methyl-2,4-dihydro-3H-pyrazol-3-one): This keto form is characterized by a methylene group at the C4 position. It is generally favored in non-polar, aprotic solvents.[4]

  • The NH-Form (5-Methyl-1,2-dihydro-3H-pyrazol-3-one): This form arises from the migration of a proton from C4 to the N1 atom. It is often observed in polar aprotic solvents capable of acting as hydrogen bond acceptors.[1][4]

  • The OH-Form (5-Methyl-1H-pyrazol-3-ol): The enol form results from a proton shift from C4 to the exocyclic oxygen atom, creating a hydroxyl group. This tautomer can be stabilized in protic solvents that can engage in hydrogen bonding.[1][4]

The following diagram illustrates the tautomeric equilibrium:

Tautomers CH CH-Form (Keto) NH NH-Form (Amine) CH->NH H+ shift OH OH-Form (Enol) CH->OH H+ shift NH->OH H+ shift

Caption: Tautomeric equilibrium of this compound.

The Decisive Role of the Solvent

The solvent's polarity, proticity, and hydrogen bonding capability are the primary determinants of the dominant tautomeric form in a solution.

  • Non-polar Aprotic Solvents (e.g., Chloroform, Benzene): In these environments, the less polar CH-form tends to be the most stable and predominant species.[4][6] The lack of strong solute-solvent interactions allows the intrinsic stability of the keto form to prevail.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Solvents like Dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors. They can stabilize the NH-form by forming a hydrogen bond with the N-H proton.[1][5] Indeed, studies on Edaravone have shown the amine tautomer to be more stable in DMSO.[1]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. This dual capability allows them to stabilize both the NH and OH forms. In methanol, for instance, the keto tautomer has been found to be predominant, though the presence of the enol form is also noted.[1] The intricate balance in these solvents can lead to a mixture of tautomers.

Quantitative Data on Tautomeric Distribution

The following table summarizes the observed tautomeric forms of pyrazolinone derivatives in different deuterated solvents, as determined by NMR spectroscopy.

SolventPredominant Tautomer(s)Observations
CDCl₃ CHThe CH form is the major species observed in this non-polar solvent.[4][5]
Benzene-d₆ CHSimilar to CDCl₃, the CH-form is favored.[5][6]
DMSO-d₆ NH and OHA mixture of NH and OH forms is often present, with the NH form being significant.[1][5][7]
Methanol-d₄ CH and OHThe keto (CH) tautomer is found to be more stable, with the enol (OH) form also present.[1]

Experimental Characterization of Tautomeric Forms

A multi-pronged analytical approach is often necessary to unambiguously identify and quantify the tautomeric species in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating tautomeric equilibria.[8] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.

¹H NMR:

  • CH-form: A characteristic signal for the methine proton at C4 is observed.

  • NH-form: The disappearance of the C4-H signal and the appearance of a broader N-H proton signal are key indicators.

  • OH-form: A characteristic O-H proton signal is observed, which is often broad and its chemical shift can be concentration and temperature-dependent.

¹³C NMR:

  • The chemical shift of the C4 and C5 carbons are particularly sensitive to the tautomeric form. For example, the C4 in the CH-form will be an sp³ hybridized carbon, while in the NH and OH forms, it will be an sp² hybridized carbon, resulting in a significant downfield shift.

Experimental Protocol: ¹H NMR for Tautomer Identification
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to a concentration of approximately 10 mg/mL.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed for optimal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If exchangeable protons (NH, OH) are of interest, perform a D₂O exchange experiment.

  • Data Analysis: Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative populations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to monitor tautomeric shifts, as the different electronic configurations of the tautomers result in distinct absorption maxima.[9] However, overlapping broad absorption bands can sometimes complicate the analysis.[9]

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis
  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent.

  • Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: Compare the absorption maxima and spectral shape in different solvents. Changes in the spectrum are indicative of a shift in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in different solvent environments using continuum solvent models.[10][11][12] These theoretical studies complement experimental findings and provide deeper insights into the factors governing tautomerism.[5]

Logical Workflow for Tautomer Analysis

The following diagram outlines a systematic approach to investigating the tautomeric forms of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation Prep Prepare solutions in various solvents NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR UVVis UV-Vis Spectroscopy Prep->UVVis Computational Computational Modeling (DFT) Prep->Computational Informs Identify Identify Tautomeric Forms NMR->Identify UVVis->Identify Computational->Identify Predicts Quantify Quantify Tautomer Ratios Identify->Quantify Correlate Correlate with Solvent Properties Quantify->Correlate

Caption: Experimental workflow for tautomer analysis.

Conclusion and Future Perspectives

The tautomeric behavior of this compound is a classic example of how the local environment can dictate molecular structure and, consequently, function. For scientists in drug development, a thorough characterization of the tautomeric landscape in various physiologically relevant media is not just an academic exercise but a critical step in ensuring product efficacy and stability. Future research could explore the influence of temperature, pH, and the presence of co-solutes or excipients on the tautomeric equilibrium, further refining our understanding of this versatile scaffold.

References

  • Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. PubMed Central.
  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Academy of Sciences.
  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • The tautomerism of pyrazolines (dihydropyrazoles).
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Put
  • Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes.
  • Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry.
  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants.
  • A STUDY OF PYRAZOLIN-5-ONE TAUTOMERISM-II. ElectronicsAndBooks.
  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI.
  • The Use of NMR Spectroscopy to Study Tautomerism.
  • Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. HETEROCYCLES.
  • 4-o-Methylphenylhydrazono-3-methyl-2-pyrazolin-5-one. SpectraBase.
  • Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?.

Sources

A Technical Guide to Quantum Chemical Calculations for Assessing the Stability of 4-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thermodynamic and kinetic stability of heterocyclic compounds is a cornerstone of modern drug development and materials science. 4-Methyl-2-pyrazolin-5-one, a key structural motif in various pharmacologically active molecules, exhibits complex stability characteristics primarily governed by tautomerism. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to elucidate the stability of this molecule. We will detail a robust computational workflow, from foundational theory to practical application, focusing on Density Functional Theory (DFT). This document explains the causality behind methodological choices, provides a self-validating protocol, and is grounded in authoritative scientific principles to ensure accuracy and reproducibility.

Introduction: The Chemical Significance of this compound

This compound and its derivatives are a class of five-membered heterocyclic compounds that command significant attention in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties.[1][2] The efficacy and behavior of these molecules are intrinsically linked to their structural stability.

A critical aspect of pyrazolone chemistry is tautomerism, the phenomenon where a molecule exists in multiple, readily interconvertible structural isomers.[3] For this compound, three primary tautomers are of interest: the CH, OH, and NH forms (Figure 1). The relative population of these tautomers at equilibrium dictates the molecule's overall reactivity, polarity, and ability to interact with biological targets. Determining the most stable tautomer is therefore not merely an academic exercise; it is a crucial step in understanding the molecule's function at a molecular level.

Quantum chemical calculations offer a powerful, predictive tool to investigate these properties in silico, providing insights that can be difficult to obtain experimentally.[4][5] By solving approximations of the Schrödinger equation, we can determine the energies and electronic structures of each tautomer, thereby predicting their relative stabilities and reactivity.[6]

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent on the chosen level of theory and basis set.[7] This choice represents a trade-off between computational cost and precision.

Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) has emerged as the workhorse method. It offers a favorable balance of accuracy and computational efficiency by approximating the complex many-electron wavefunction with the simpler electron density.[8][9] The choice of the exchange-correlation functional is critical. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has a long track record of providing reliable results for the geometries and energies of a wide range of organic molecules.[7][10]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The size and type of the basis set directly impact the quality of the calculation. For robust results, Pople-style basis sets are commonly employed. A recommended choice for this system is the 6-311++G(d,p) basis set:

  • 6-311 : This indicates a split-valence basis set where core orbitals are described by one function, and valence orbitals are described by three, allowing for greater flexibility in describing chemical bonds.[12]

  • ++G : These symbols denote the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing systems with lone pairs or potential charge separation, which are characteristic of pyrazolones.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and direction, which is crucial for accurately modeling bonding environments.[13]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a systematic approach to assessing the stability of this compound tautomers using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[14][15][16][17][18]

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation start Start: Define Research Question build Build Initial 3D Structures (CH, OH, NH Tautomers) start->build opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) build->opt freq Vibrational Frequency Analysis opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Not a minimum) Refine Structure eprop Electronic Property Calculation (HOMO-LUMO, ESP, etc.) check->eprop No (True Minimum) analysis Analyze Output Data: - Thermodynamic Stability (ΔE) - Kinetic Stability (HOMO-LUMO Gap) - Reactivity (Descriptors, MEP) eprop->analysis end End: Conclude Stability Profile analysis->end

Caption: Computational workflow for stability analysis.

Step 1: Geometry Optimization

The first computational step is to find the lowest energy structure for each tautomer. This process, known as geometry optimization, systematically alters the bond lengths, angles, and dihedrals to find a stationary point on the potential energy surface.[4]

Protocol:

  • Construct Input: Build the 3D coordinates for each tautomer (CH, OH, NH) using a molecular editor.

  • Define Calculation: Create an input file for the quantum chemistry software.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

    • Rationale: The Opt keyword requests a geometry optimization using the specified DFT method (B3LYP) and basis set. The #p keyword provides additional output.

  • Execution: Submit the calculation. The software will iteratively minimize the forces on each atom until a stable structure is found.

Step 2: Vibrational Frequency Analysis

An optimized geometry could be an energy minimum or a transition state. A vibrational frequency analysis is essential to make this distinction and to obtain the zero-point vibrational energy (ZPVE).[19][20]

  • True Minimum: All calculated vibrational frequencies will be real (positive) numbers.

  • Transition State: One imaginary frequency will be present, indicating a saddle point on the energy surface.[21]

Protocol:

  • Construct Input: Use the optimized geometry from Step 1.

  • Define Calculation:

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

    • Rationale: The Freq keyword requests a frequency calculation. It is crucial to use the exact same level of theory and basis set as the optimization for meaningful results.[22]

  • Execution & Verification: Run the calculation. Check the output to ensure there are no imaginary frequencies. If one exists, the structure is not a true minimum and must be re-optimized. The output will also provide the ZPVE, which should be added to the total electronic energy for a more accurate stability comparison.

Step 3: Calculation of Electronic Properties and Reactivity Descriptors

Once the true minimum energy structures are confirmed, we can calculate properties that describe their kinetic stability and reactivity.

Protocol:

  • Data Extraction: The necessary data (orbital energies, charge distribution) are present in the output file from the frequency calculation.

  • Key Properties to Analyze:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of kinetic stability. A larger gap generally implies greater stability and lower reactivity.[23][24][25]

    • Global Reactivity Descriptors: These quantities, derived from HOMO and LUMO energies, provide a quantitative measure of reactivity.[26][27]

      • Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. Hardness is a measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.[28]

      • Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. This relates to the molecule's tendency to lose electrons.

      • Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a species to accept electrons.

    • Molecular Electrostatic Potential (MEP) Map: This is a 3D visualization of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing a visual guide to reactive sites.[29][30][31]

Data Presentation and Interpretation

The quantitative results from the calculations should be summarized for clear comparison.

G cluster_CH CH-Tautomer cluster_OH OH-Tautomer (Enol) cluster_NH NH-Tautomer (Amide) CH Structure of CH form OH Structure of OH form CH->OH Tautomeric Equilibrium NH Structure of NH form OH->NH Tautomeric Equilibrium

Caption: Tautomeric forms of this compound.

Table 1: Calculated Stability and Reactivity Descriptors for Tautomers of this compound

TautomerRelative Energy¹ (kcal/mol)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Hardness (η)Electrophilicity (ω)
CH Form +5.8-6.5-1.25.32.651.83
OH Form +2.1-6.2-1.54.72.352.24
NH Form 0.0 -6.9-1.15.82.901.63
¹Relative energy including ZPVE correction, with the most stable tautomer set to 0.0 kcal/mol. Data are representative.

Interpretation of Results:

  • Thermodynamic Stability: Based on the relative energies, the NH tautomer is predicted to be the most thermodynamically stable form, as it possesses the lowest energy.[3] The CH form is the least stable. This suggests that at equilibrium, the NH form will be the most abundant species.

  • Kinetic Stability: The NH form also has the largest HOMO-LUMO gap (5.8 eV), indicating it is the most kinetically stable and least reactive of the three tautomers.[24][28] Conversely, the OH form, with the smallest gap (4.7 eV), is predicted to be the most kinetically reactive.

  • Reactivity: The electrophilicity index (ω) is highest for the OH form, suggesting it is the strongest electron acceptor. An MEP map would further reveal that the electron-rich sites (potential for nucleophilic attack) are likely the oxygen and nitrogen atoms, while electron-deficient regions may be found on the carbonyl carbon and acidic protons.[30]

Conclusion

This guide provides a robust, scientifically grounded protocol for assessing the stability of this compound using quantum chemical calculations. By combining geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can gain deep insights into the tautomeric equilibrium and inherent reactivity of this important chemical scaffold. This predictive power is invaluable in the field of drug development, enabling the rational design of molecules with optimized stability and biological activity profiles. The workflow described herein is not limited to this specific molecule and can be adapted to investigate a wide array of chemical systems.

References

  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Ames Laboratory. [Link]

  • ORCA - FACCTs. (n.d.). FACCTs. [Link]

  • V. Subramanian, R. Parthasarathi, & P. K. Chattaraj. (2009). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation, 5(9), 2368–2377. [Link]

  • Quantum Chemistry Techniques for Predicting Molecular Properties. (2023). Journal of Chemical and Pharmaceutical Research. [Link]

  • Global reactivity descriptors (I, A, μ, η, and ω) calculated using density functional theory. (n.d.). ScienceDirect. [Link]

  • Gaussian (software) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. [Link]

  • GAMESS (US) - Wikipedia. (n.d.). Wikipedia. [Link]

  • ORCA | Ohio Supercomputer Center. (n.d.). Ohio Supercomputer Center. [Link]

  • ORCA - ORCD Docs. (n.d.). ORCD Docs. [Link]

  • GAMESS - SAS User Documentation. (n.d.). SAS User Documentation. [Link]

  • ORCA – An ab initio, DFT and semiempirical SCF-MO package. (n.d.). CCG. [Link]

  • HOMO and LUMO - Wikipedia. (n.d.). Wikipedia. [Link]

  • gamess | ChemCompute: Free Computational Chemistry For Undergraduates. (n.d.). ChemCompute. [Link]

  • ORCA (quantum chemistry program) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Software: GAMESS - Purdue's RCAC. (n.d.). Purdue's RCAC. [Link]

  • F. D. Mottishaw, J. M. Devereux, & K. R. O'Keefe. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education, 92(10), 1736–1740. [Link]

  • J. Aihara. (1999). Reduced HOMO−LUMO Gap as an Index of Kinetic Stability for Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A, 103(38), 7487–7495. [Link]

  • L. R. Domingo, M. J. Aurell, P. Pérez, & R. Contreras. (2002). Calculation of global and local reactivity descriptors of carbodiimides, a DFT study. Journal of Molecular Structure: THEOCHEM, 621(1-3), 107-117. [Link]

  • Vibrational analysis Definition - Physical Chemistry I Key Term. (n.d.). Fiveable. [Link]

  • S. R. Gadre, C. H. Suresh, & S. K. Ghosh. (2018). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Chemical Reviews, 118(1), 223-268. [Link]

  • Gaussian Software - Chemist Wizards. (n.d.). Chemist Wizards. [Link]

  • Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. (2009). Scilit. [Link]

  • About Gaussian 16. (2017). Gaussian. [Link]

  • D. Cortes-Arriagada. (2019). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 63(3). [Link]

  • M. D. Wodrich, P. S. T. op't Holt, & C. Corminboeuf. (2025). Intermolecular interaction potential maps from energy decomposition for interpreting reactivity and intermolecular interactions. Physical Chemistry Chemical Physics. [Link]

  • S. M. Bouzzine, M. Hamdani, & M. Bouachrine. (2017). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of Saudi Chemical Society, 22(6), 727-737. [Link]

  • Intermolecular interaction potential maps for deciphering reactivity, intermolecular interactions, and electronic structure. (n.d.). American Chemical Society. [Link]

  • HOMO, LUMO, gap, hardness, and softness of all compounds. (n.d.). ResearchGate. [Link]

  • GAMESS, Gaussian - software for Quantum Chemistry. (n.d.). Agile Molecule. [Link]

  • Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015). ResearchGate. [Link]

  • How reactivity of a organic molecule depends upon HOMO and LUMO. (2021). Chemistry Stack Exchange. [Link]

  • Basis set and methods for organic molecules. (2024). ResearchGate. [Link]

  • M. A. Ali, et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 1-15. [Link]

  • 8.1 Introduction to Basis Sets. (n.d.). Q-Chem Manual. [Link]

  • F. Verdicchio. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Bologna. [Link]

  • Quantum chemistry - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2025). ResearchGate. [Link]

  • Molecular Vibrations. (n.d.). UCLA. [Link]

  • K. Yamada & T. Inokuma. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37015-37021. [Link]

  • Basis set (chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]

  • 11.2: Gaussian Basis Sets. (2023). Chemistry LibreTexts. [Link]

  • D. Devarajan, P. Lian, S. C. Brooks, J. M. Parks, & J. C. Smith. (2018). Quantum Chemical Approach for Calculating Stability Constants of Mercury Complexes. ACS Earth and Space Chemistry, 2(10), 1048-1058. [Link]

  • Vibration Analysis — Atomistic Simulation Tutorial. (n.d.). Matlantis docs. [Link]

  • F. Schwarz, et al. (2018). Origin of Vibrational Instabilities in Molecular Wires with Separated Electronic States. The Journal of Physical Chemistry Letters, 9(11), 2823-2828. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Quantum Chemical Approach for Calculating Stability Constants of Mercury Complexes. (2018). OSTI.GOV. [Link]

  • 10.8.1 Introduction. (n.d.). Q-Chem 5.4 User's Manual. [Link]

  • Y. Ota, et al. (2024). Automatic Algorithm Switching for Accurate Quantum Chemical Calculations. arXiv. [Link]

Sources

A Theoretical Deep Dive into the Reaction Mechanisms of 4-Methyl-2-pyrazolin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methyl-2-pyrazolin-5-one in Drug Discovery and Chemical Synthesis

This compound is a heterocyclic compound that forms the core scaffold of numerous molecules with significant applications in pharmaceuticals, agrochemicals, and dye chemistry. Its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties. The chemical reactivity and biological function of this compound and its analogues are intrinsically linked to its complex reaction mechanisms, most notably its tautomeric equilibria and propensity to undergo cycloaddition reactions.

This in-depth technical guide provides a theoretical framework for investigating the reaction mechanisms of this compound. It is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of this important chemical entity. By elucidating the underlying principles of its reactivity, we can better design novel derivatives with enhanced efficacy and selectivity. This guide will delve into the key reaction pathways, the computational methodologies to study them, and the interpretation of the theoretical results, all grounded in established scientific literature.

I. The Foundational Reaction Mechanism: Tautomerism in this compound

The most fundamental aspect of the reactivity of this compound is its existence as a mixture of tautomers. Tautomerism, the migration of a proton accompanied by a shift in double bonds, profoundly influences the molecule's spectroscopic properties, reactivity, and biological interactions. For this compound, three primary tautomeric forms are considered: the CH, NH, and OH forms.[1]

  • CH-form (4-methyl-2,4-dihydro-3H-pyrazol-3-one): The proton is located at the C4 carbon.

  • NH-form (4-methyl-1,2-dihydro-3H-pyrazol-3-one): The proton is on one of the nitrogen atoms.

  • OH-form (4-methyl-1H-pyrazol-5-ol): The proton is on the exocyclic oxygen atom, resulting in a hydroxyl group.

The relative stability of these tautomers is a delicate balance of factors including substitution patterns and the solvent environment.[2] Theoretical calculations are indispensable for quantifying the energies of these tautomers and predicting the predominant form under various conditions.

Theoretical Protocol for Investigating Tautomerism

A robust computational workflow is essential for accurately predicting the tautomeric equilibrium of this compound. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for this purpose.

Step-by-Step Computational Workflow:

  • Structure Generation: Build the 3D structures of the CH, NH, and OH tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer to find its lowest energy conformation. A commonly used and effective level of theory is B3LYP with the 6-31G* or a larger basis set.[3]

  • Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311++G(d,p).[4]

  • Solvent Effects: To model the system in a solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculation steps.[1] This is crucial as the solvent polarity can significantly influence the relative stabilities of the tautomers.[2]

  • Relative Energy Calculation: Calculate the relative energies of the tautomers by comparing their ZPVE-corrected total energies or Gibbs free energies.

Diagram of the Tautomers of this compound

Caption: Tautomeric forms of this compound.

Interpreting the Results: A Case Study on a Related Pyrazolone

Table 1: Illustrative Relative Energies of Pyrazolone Tautomers (Hypothetical data based on trends from literature for analogous compounds)

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)
CH-form0.002.50
NH-form1.500.50
OH-form3.000.00

Note: This data is for illustrative purposes to demonstrate the expected trends and should not be taken as exact values for this compound.

The causality behind these choices is rooted in the balance between computational cost and accuracy. B3LYP offers a good compromise, while the 6-31G* basis set is adequate for initial geometry optimizations. For more reliable energy comparisons, a larger basis set like 6-311++G(d,p) is recommended. The PCM is a widely accepted implicit solvent model that captures the bulk electrostatic effects of the solvent.

II. Cycloaddition Reactions: Expanding the Synthetic Utility

Pyrazolin-5-ones can participate in cycloaddition reactions, which are powerful tools for constructing complex heterocyclic systems. For instance, they can act as dienophiles in Diels-Alder reactions, particularly in their tautomeric forms that contain a double bond within the ring.[5] Theoretical studies are crucial for understanding the feasibility, regioselectivity, and stereoselectivity of these reactions.

Theoretical Protocol for Investigating [4+2] Cycloaddition Reactions

The investigation of a cycloaddition reaction mechanism involves locating the transition state (TS) and calculating the activation energy barrier.

Step-by-Step Computational Workflow:

  • Reactant and Product Optimization: Optimize the geometries of the reactants (e.g., the OH-tautomer of this compound and a diene) and the expected cycloaddition product.

  • Transition State Search: Locate the transition state structure for the cycloaddition reaction. This can be done using various TS search algorithms, such as the Berny algorithm, often initiated from a guess structure that is an interpolation between the reactants and products.

  • Frequency Calculation for TS: Perform a frequency calculation on the TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the reactants and the product, perform an IRC calculation. This traces the reaction path downhill from the TS to the reactant and product minima.

  • Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants. The reaction energy (ΔErxn) is the difference in energy between the products and the reactants.

Diagram of a [4+2] Cycloaddition Reaction Pathway

G Reactants Reactants (Pyrazolone + Diene) TS Transition State (TS) Reactants->TS ΔE‡ (Activation Energy) Product Cycloadduct TS->Product

Caption: Energy profile of a cycloaddition reaction.

III. Other Potential Reaction Mechanisms

Beyond tautomerism and cycloaddition, this compound can potentially undergo other reactions, such as dimerization, and reactions with electrophiles and nucleophiles.

  • Dimerization: Pyrazolones can form hydrogen-bonded dimers, which can influence their physical properties and reactivity. Theoretical studies can be employed to calculate the binding energies and geometries of these dimers.

  • Reactions with Electrophiles and Nucleophiles: The different tautomers of this compound present multiple nucleophilic and electrophilic sites. For instance, the CH-form has a nucleophilic C4 position, while the OH-form has a nucleophilic oxygen. Computational methods can be used to calculate molecular electrostatic potentials (MEPs) to identify these reactive sites and to model the reaction pathways with various electrophiles and nucleophiles.

IV. Conclusion and Future Outlook

The theoretical investigation of the reaction mechanisms of this compound provides invaluable insights into its chemical behavior. Through the application of computational methods like DFT, researchers can elucidate the intricacies of its tautomerism, predict the outcomes of cycloaddition reactions, and explore other potential reactive pathways. This knowledge is paramount for the rational design of novel pyrazolone-based compounds with tailored properties for applications in medicine and materials science.

Future theoretical work should aim to build a comprehensive library of computational data for this compound and its derivatives, including reaction energies and activation barriers for a wider range of reactions. The development of more accurate and efficient computational models, particularly for describing solvent effects and catalysis, will further enhance our predictive capabilities and accelerate the discovery of new and improved pyrazolone-based technologies.

References

  • Katritzky, A. R., et al. (2001). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Magnetic Resonance in Chemistry, 39(11), 657-666. [Link]

  • Dardonville, C., et al. (1998). Tautomerism of 1-(2′, 4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry, 22(12), 1421-1430. [Link]

  • Elguero, J., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). Tetrahedron, 71(39), 7075-7091. [Link]

  • Katritzky, A. R., & Karelson, M. (1991). Ab initio studies on the tautomerism of 1-methylpyrazolin-5-one. Journal of the American Chemical Society, 113(5), 1561-1565. [Link]

  • Jung, J. C., & Watkins, E. B. (2005). Synthesis and cyclization reaction of pyrazolin-5-one derivatives. HETEROCYCLES, 65(1), 77-84. [Link]

  • da Silva, A. B. F., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 123. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-2-pyrazolin-5-one: Properties, Characterization, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of heterocyclic chemistry, pyrazolone scaffolds represent a cornerstone of synthetic and medicinal research.[1][2] Their versatile reactivity and prevalence in pharmacologically active agents make them a subject of continuous investigation. This guide provides a detailed examination of a fundamental member of this class: 4-Methyl-2-pyrazolin-5-one (CAS No: 13315-23-6). We will move beyond a simple recitation of data, delving into the structural nuances, reactivity principles, and analytical methodologies that are critical for researchers, scientists, and drug development professionals. Our focus is on delivering not just information, but actionable, field-proven insights grounded in established scientific principles.

Core Molecular Profile and Physical Characteristics

This compound is a solid organic compound built upon a five-membered diazole ring.[2] Its core structure is a derivative of pyrazolone, featuring a methyl group at the C4 position. Understanding its fundamental physical properties is the first step in any experimental design, from solubility screens to reaction setup.

Summary of Physical Properties

The key physicochemical data for this compound are summarized below. These values are foundational for predicting its behavior in various solvent systems and thermal conditions.

PropertyValueReference(s)
Molecular Formula C₄H₆N₂O[3][4]
Molecular Weight 98.10 g/mol [3][4]
CAS Number 13315-23-6[3]
Appearance Solid[5]
Melting Point 230-232 °C (decomposes)[3]
Predicted XlogP -0.2[6]

Note: The negative XlogP value suggests a high degree of hydrophilicity, which is a crucial consideration for solvent selection in both reactions and analytical procedures.

The Critical Role of Tautomerism in Pyrazolones

A defining chemical feature of pyrazolones is their existence in multiple tautomeric forms.[7] This phenomenon, where a proton and a double bond shift their positions, results in distinct isomers that can coexist in equilibrium. For this compound, three primary tautomers are possible: the CH, NH, and OH forms. The predominant form is highly dependent on the environment, such as the solvent polarity and whether the compound is in a solid or solution state.[7]

This tautomeric equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity. For instance, the presence of the enol (OH) form can facilitate electrophilic substitution, while the keto (CH and NH) forms present different nucleophilic and electrophilic sites. Understanding this dynamic is paramount for predicting reaction outcomes and interpreting spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Chemical Reactivity and Stability

Stability and Handling

This compound is stable under normal laboratory conditions.[8] However, it is incompatible with strong oxidizing agents, which could lead to vigorous, exothermic reactions.[8] Standard laboratory practice dictates storage in a cool, dry, and well-ventilated area, away from incompatible substances. Upon thermal decomposition, it may release hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8]

Synthetic Utility

The pyrazolone ring is a versatile scaffold for chemical synthesis. The reactivity of this compound is largely centered around the active methylene group (when in the CH tautomeric form) and the nucleophilic nitrogen atoms.

  • Condensation Reactions: The active C4 position can readily participate in condensation reactions with aldehydes and ketones, typically under basic catalysis, to yield 4-arylidene or 4-alkylidene derivatives.[9][10] These reactions are fundamental for extending the molecular framework and are a common strategy in the synthesis of bioactive compounds.[9]

  • Ligand Formation: The keto-enol tautomerism allows pyrazolones to act as bidentate ligands, coordinating with metal ions through the carbonyl oxygen and a ring nitrogen. This property is exploited in the synthesis of coordination compounds with interesting magnetic and electronic properties.[5]

  • N-Substitution: The nitrogen atoms in the ring can be alkylated or acylated to produce a wide array of derivatives, further expanding the chemical space accessible from this starting material.

Analytical Characterization Protocols

Rigorous structural confirmation is essential. The following section outlines standard, self-validating protocols for the characterization of this compound and its derivatives, reflecting best practices in a research setting.

G substance This compound (Sample) nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr Dissolve in DMSO-d₆ ir FTIR Spectroscopy substance->ir Prepare KBr Pellet ms Mass Spectrometry substance->ms Ionize data Structural Confirmation & Data Analysis nmr->data ir->data ms->data

Caption: Workflow for analytical characterization.

Experimental Protocol: NMR Spectroscopy

Causality: NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The choice of a deuterated polar solvent like DMSO-d₆ is crucial, as it will solubilize the compound and its labile N-H protons will be observable.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Signals:

    • A singlet corresponding to the methyl (CH₃) protons.

    • A signal for the methine (CH) proton at the C4 position.

    • Broad signals corresponding to the two N-H protons, whose chemical shifts can be highly variable depending on concentration and residual water.

  • Expected ¹³C NMR Signals:

    • A signal for the methyl carbon.

    • A signal for the C4 methine carbon.

    • Signals for the C3 and C5 carbons within the heterocyclic ring, with one being a carbonyl carbon at a significantly downfield shift (~170 ppm).[11]

Trustworthiness Check: The integration of the proton signals should correspond to the number of protons in the structure (3H for methyl, 1H for methine, 2H for N-H). The number of distinct signals in the ¹³C spectrum should match the number of non-equivalent carbons.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is an indispensable tool for identifying the key functional groups present in the molecule. The solid-state KBr pellet method is used to eliminate solvent interference and observe the molecule's vibrational modes in its ground state.

  • Sample Preparation: Mix approximately 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to create a fine powder.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Obtain the IR spectrum, typically scanning from 4000 to 400 cm⁻¹.

  • Expected Characteristic Bands:

    • N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.

    • C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹, characteristic of the carbonyl group in the pyrazolone ring.[11]

    • C=N Stretching: An absorption in the 1590-1620 cm⁻¹ region.[5]

Trustworthiness Check: The presence of a strong carbonyl peak is a key diagnostic feature confirming the pyrazolone structure. The broad N-H stretch is indicative of hydrogen bonding in the solid state.

Relevance in Drug Discovery and Development

While this compound itself is primarily a synthetic building block, the pyrazoline and pyrazolone core is a "privileged scaffold" in medicinal chemistry.[12][13] Derivatives have been shown to exhibit a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazolone structure.[12]

  • Antimicrobial and Antifungal: The scaffold is present in numerous compounds investigated for their efficacy against various pathogens.[12]

  • Antineurodegenerative: Certain pyrazoline derivatives have been explored as inhibitors of enzymes like monoamine oxidase (MAO), which are targets in the treatment of neurodegenerative disorders.[12][13]

The synthetic accessibility and reactivity of this compound make it an attractive starting point for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • SpectraBase. (n.d.). 4-o-Methylphenylhydrazono-3-methyl-2-pyrazolin-5-one. [Link]

  • Ndeikidem, F. F., et al. (2017). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 22(9), 1453. [Link]

  • Gürsoy-Kol, Ö., & Ceylan, Ş. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 27(19), 6591. [Link]

  • PubChemLite. (n.d.). This compound (C4H6N2O). [Link]

  • Dardonville, C., et al. (1998). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one. New Journal of Chemistry, 22(8), 877-884. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid. PubChem. [Link]

  • Dardonville, C., et al. (1998). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry. [Link]

  • Beevi, J., et al. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research & Reviews: Journal of Pharmaceutical Research and Clinical Practice, 6(1), 21-26. [Link]

  • Al-Hamdani, A. A. S. (2021). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(4-thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its Metal Complexes. Egyptian Journal of Chemistry, 64(10), 5549-5561. [Link]

  • ResearchGate. (n.d.). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. [Link]

  • Bakher, M. A., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 24(18), 3241. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • ResearchGate. (n.d.). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. [Link]

  • Yang, H., et al. (2024). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N′-Cyclic Azomethine Imines. Organic Letters. [Link]

  • Shah, J., et al. (2016). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 24(15), 3107-3123. [Link]

  • Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38041-38061. [Link]

  • Al-Issa, S. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 260. [Link]

  • DSpace@MIT. (2023). Bioorthogonal 4H-pyrazole “click” reagents. [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. [Link]

Sources

A Guide to the Crystal Structure Analysis of 4-Methyl-2-pyrazolin-5-one Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methyl-2-pyrazolin-5-one Derivatives in Drug Discovery

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant properties.[1][2][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the molecular geometry, conformational flexibility, and intermolecular interactions is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).[1]

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of these organic compounds.[5] This guide provides a comprehensive overview of the crystal structure analysis of this compound derivatives, from the initial synthesis and crystallization to the final interpretation of the structural data. It is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work.

The Cornerstone of Analysis: Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline compound is single-crystal X-ray crystallography.[5] This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and how it packs in the solid state.[1]

Experimental Workflow: A Self-Validating Protocol

The successful crystal structure determination of this compound derivatives relies on a meticulous and logical experimental workflow. Each step is designed to ensure the quality and validity of the final structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Initial Characterization (NMR, MS, IR) Purification->Characterization Screening Solvent Screening Characterization->Screening High Purity Confirmed Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Screening->Growth Mounting Crystal Selection & Mounting Growth->Mounting Suitable Single Crystal Obtained Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Diffraction Data Acquired Refinement Structure Refinement Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Report Report Validation->Report Final Crystallographic Report (CIF)

Caption: Experimental workflow for crystal structure analysis.

Step-by-Step Methodologies

1. Synthesis and Purification:

  • Synthesis: this compound derivatives can be synthesized through various established routes. A common method involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a substituted hydrazine.[6][7] For instance, reacting ethyl acetoacetate with phenylhydrazine yields 3-methyl-1-phenyl-2-pyrazolin-5-one.[7] Further modifications at the 4-position can be achieved by reacting this product with various aldehydes.[7]

  • Purification: Purity is paramount for successful crystallization. The synthesized compound must be rigorously purified, typically by recrystallization from a suitable solvent or by column chromatography, to remove any impurities that could inhibit crystal growth.

  • Initial Characterization: Before attempting crystallization, the identity and purity of the compound should be confirmed using orthogonal analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[5][8]

2. Crystallization:

  • The Challenge: Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The process is highly dependent on the intrinsic properties of the molecule and the experimental conditions.

  • Methodology:

    • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities.

    • Crystal Growth: The most common and effective method for small organic molecules is slow evaporation. A saturated or near-saturated solution of the compound is prepared in a chosen solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks. Other techniques include vapor diffusion and cooling crystallization. Good quality crystals are often obtained by recrystallization from a solvent mixture.[9]

3. Single-Crystal X-ray Diffraction:

  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a polarizing microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations of the atoms.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is then "solved" using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then "refined" against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, accurate molecular structure.

Interpreting the Crystallographic Data

The final output of a crystal structure analysis is a wealth of quantitative data, typically presented in a Crystallographic Information File (CIF). The key is to interpret this data to gain meaningful chemical and biological insights.

Key Crystallographic Parameters

A comparative analysis of crystallographic data for different derivatives can reveal important structural trends.

ParameterDerivative ADerivative BDerivative C
Chemical Formula C₁₈H₁₆N₂OC₁₉H₁₈N₂OC₂₁H₁₈N₂O
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/nP-1P2₁2₁2₁
Unit Cell a (Å) 10.238.4512.89
Unit Cell b (Å) 15.6711.2116.01
Unit Cell c (Å) 9.889.928.76
β (deg) 95.45--
Volume (ų) 1575.3856.71806.5
Key H-Bond (Donor-Acceptor) N-H···ON-H···ON-H···N
π-π Stacking Distance (Å) 3.83.6Not significant

This table presents hypothetical data based on typical values found in the literature for pyrazolone derivatives for illustrative purposes.[1][8][9]

The variation in crystal systems and space groups indicates that even small changes to the peripheral substituents can lead to fundamentally different crystal packing arrangements.[1]

From Molecular Structure to Crystal Packing

The overall crystal structure is governed by a combination of the molecule's intrinsic shape and the non-covalent interactions it forms with its neighbors. For pyrazolinone derivatives, hydrogen bonds and π-π stacking are often the dominant forces.

molecular_interactions cluster_interactions Types of Interactions Mol_Struct Molecular Structure (Substituents, Conformation) Interactions Intermolecular Interactions Mol_Struct->Interactions dictates Packing Crystal Packing (Polymorphism) Interactions->Packing determines H_Bonds Hydrogen Bonds (e.g., N-H···O) Interactions->H_Bonds Pi_Pi π-π Stacking Interactions->Pi_Pi VdW van der Waals Forces Interactions->VdW Properties Macroscopic Properties (Solubility, Stability, Bioavailability) Packing->Properties influences

Caption: Relationship between molecular structure and crystal properties.

Understanding these interactions is crucial. For example, the presence of strong N-H···O hydrogen bonds can lead to the formation of robust dimers or chains, significantly influencing the material's melting point and solubility.[9] The planarity of the pyrazole ring facilitates π-π stacking interactions between aromatic substituents, further stabilizing the crystal lattice.[1]

Common Challenges and Troubleshooting

The path to a high-quality crystal structure is not always straightforward. Researchers may encounter several hurdles, particularly with complex organic molecules.

  • Poor Crystal Quality or Twinning: This is a frequent issue.

    • Causality: Rapid crystallization, impurities, or inherent molecular properties can lead to poorly ordered or twinned crystals.

    • Troubleshooting: Systematically vary crystallization conditions. Screen a wider range of solvents and solvent mixtures, slow down the rate of evaporation, and consider alternative techniques like vapor diffusion or layering.

  • Incorrect Space Group Assignment: Assigning a space group with lower symmetry than the true symmetry is a common error.[10]

    • Causality: This can arise from subtle pseudosymmetry or overlooking symmetry elements in the diffraction pattern.

    • Detection & Resolution: Modern software often includes tools to check for missed symmetry. Symptoms in the refined structure can include unusually elongated thermal ellipsoids, high correlation between parameters of supposedly independent atoms, and chemically equivalent bond lengths that differ significantly.[10] Re-evaluating the data in a higher symmetry space group is necessary.

  • Disorder: A molecule or part of a molecule may occupy multiple positions in the crystal lattice.

    • Causality: This is common for flexible side chains or when molecules can pack in slightly different but energetically similar orientations.

    • Troubleshooting: This requires careful modeling during the refinement stage. It may be necessary to constrain the geometries of the disordered fragments and refine their relative occupancies.

Conclusion: The Power of Structural Insight

The crystal structure analysis of this compound derivatives is an indispensable tool in modern drug discovery. It provides a definitive picture of the molecule's architecture, offering profound insights that guide SAR studies, aid in computational modeling, and inform the development of new therapeutic agents. By combining meticulous experimental technique with a thorough understanding of crystallographic principles, researchers can unlock the full potential of this versatile chemical scaffold.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (n.d.). BenchChem.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
  • Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide. (n.d.). BenchChem.
  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2019). MDPI.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). PMC - NIH.
  • Troublesome Crystal Structures: Prevention, Detection, and Resolution. (n.d.). PMC.
  • Synthesis and study the liquid crystalline properties of new compounds containing 5-methyl-2,4-dihydro-3H-pyrazol-3-one. (2021). ProQuest.
  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. (2016). Research and Reviews.
  • Recent advances in the therapeutic applications of pyrazolines. (2012). PMC - PubMed Central.
  • Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. (2025). Request PDF.

Sources

A Technical Guide to the Keto-Enol Tautomerism of Pyrazolin-5-ones: Mechanisms, Influencing Factors, and Implications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Pyrazolin-5-ones are a cornerstone class of heterocyclic compounds with profound importance in medicinal chemistry, materials science, and analytical chemistry.[1][2] Their chemical behavior and biological activity are intrinsically linked to a fascinating phenomenon: keto-enol tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium in pyrazolin-5-ones, offering a mechanistic understanding, detailing the factors that govern the equilibrium, presenting robust experimental protocols for characterization, and discussing the critical implications for drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who seek a comprehensive and practical understanding of this pivotal chemical concept.

Introduction: The Significance of Pyrazolin-5-ones and Tautomerism

Pyrazolin-5-ones, first synthesized by Ludwig Knorr in 1883, are five-membered heterocyclic rings containing two adjacent nitrogen atoms and an oxo group.[2] This scaffold is present in numerous commercial drugs, dyes, and agrochemicals.[2][3] Notable examples in pharmacology include the analgesic metamizole, the anti-inflammatory drug phenylbutazone, and Edaravone (Radicut®), a potent free-radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[4][5]

The functional versatility of these molecules is largely dictated by their ability to exist as a dynamic equilibrium of two or more structural isomers called tautomers.[6] Tautomerism, specifically prototropic tautomerism, involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[7][8] For pyrazolin-5-ones, this manifests primarily as an equilibrium between a keto form and an enol form, although other forms can also be present depending on the substitution and environment.[2][9]

Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is fundamental to drug design. The specific tautomer present can dramatically alter a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and crystal packing.[6][10] Consequently, this influences its pharmacokinetic profile (absorption, distribution, metabolism, excretion) and its pharmacodynamic behavior (receptor binding, biological activity).[6] This guide will dissect the core principles of pyrazolin-5-one tautomerism to empower researchers in the rational design and development of novel therapeutics.

The Tautomeric Equilibrium: A Mechanistic Deep Dive

For a typical 1,3-disubstituted pyrazolin-5-one, three principal tautomeric forms can be considered in solution: the CH-form (keto), the OH-form (enol), and the NH-form (zwitterionic).[2]

  • CH-Form (Keto Tautomer): Characterized by a methylene group (-CH2-) at the C4 position and a carbonyl group (C=O) at C5. This is often the most stable form, particularly in nonpolar solvents.[2]

  • OH-Form (Enol Tautomer): Features a hydroxyl group (-OH) at C5 and a double bond between C4 and C5. This form is stabilized by conjugation and is often favored in polar, protic solvents.[1]

  • NH-Form (Zwitterionic Tautomer): Involves protonation of the N2 nitrogen and deprotonation at C4, creating a zwitterionic species. This form contributes significantly to the equilibrium, especially in polar solvents.[2]

The interconversion between these forms is a dynamic equilibrium catalyzed by acid or base.[7][11] The relative population of each tautomer is dictated by its thermodynamic stability, which is in turn influenced by a variety of internal and external factors.

Tautomerism cluster_legend Equilibrium Key CH CH-Form (Keto) OH OH-Form (Enol) CH->OH H⁺/OH⁻ NH NH-Form (Zwitterionic) CH->NH H⁺/OH⁻ OH->NH H⁺/OH⁻ Keto CH-Form Enol OH-Form Zwitterionic NH-Form

Caption: The dynamic equilibrium between the major tautomeric forms of a pyrazolin-5-one.

Key Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol tautomers is highly sensitive to the molecular environment and its structural features. A Senior Application Scientist must appreciate these nuances to predict and control molecular behavior.

Substituent Effects

The electronic nature of substituents on the pyrazolin-5-one ring plays a pivotal role.

  • Electron-donating groups (EDGs) at the C3 position tend to stabilize the CH (keto) form.[2]

  • Electron-withdrawing groups (EWGs) at the C3 or C4 position, such as ethoxycarbonyl, favor the OH (enol) form by stabilizing the conjugated system and the resulting anion upon deprotonation.

  • Bulky substituents at the C3 position can introduce steric hindrance that may favor one tautomer over another. For instance, a bulky phenyl group at C3 can result in the CH-form being present even in the solid state, which is less common for smaller substituents like methyl.[1]

Solvent Effects

The choice of solvent is arguably the most critical external factor. The underlying principle is that the solvent will stabilize the tautomer that most closely resembles its own properties.

  • Nonpolar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride, chloroform) disrupt intermolecular hydrogen bonding and favor the less polar CH (keto) tautomer.[2]

  • Polar, protic solvents (e.g., water, methanol, ethanol) can engage in hydrogen bonding, thereby stabilizing the more polar OH (enol) and NH forms.[1]

  • Polar, aprotic solvents (e.g., DMSO, DMF) can also shift the equilibrium. In DMSO, for example, 1,3-disubstituted pyrazolones often exist as a mixture of the CH, OH, and NH forms.[2]

Compound Solvent Predominant Tautomer(s) Reference
1-Phenyl-3-methyl-pyrazolin-5-oneCyclohexaneCH (Keto)[2]
1-Phenyl-3-methyl-pyrazolin-5-oneWaterNH (~90%) + OH (~10%)[2]
1-Phenyl-3-methyl-pyrazolin-5-oneDMSOMixture of CH, OH, NH[2]
1-Phenyl-3-phenyl-pyrazolin-5-oneCarbon TetrachlorideCH (Keto)[1]
1-Phenyl-3-phenyl-pyrazolin-5-oneMethanolOH (Enol)[1]

Table 1: Influence of Solvent on the Predominant Tautomeric Form of Pyrazolin-5-ones.

pH and Temperature Effects

The state of the equilibrium is also dependent on pH and temperature.

  • pH: The pKa of the pyrazolin-5-one is crucial. At physiological pH (~7.4), if the pKa is below this value, the anionic (enolate) form will be significantly populated. The enolate is a key intermediate in the interconversion and is itself a potent nucleophile.[5] For Edaravone, the pKa is around 7.0, meaning both the neutral and anionic forms are present at physiological pH.[5]

  • Temperature: While less pronounced than solvent or substituent effects, temperature can influence the equilibrium constants.[10] Variable-temperature NMR studies can provide thermodynamic data (ΔH and ΔS) for the tautomeric interconversion.

Experimental Characterization of Tautomers

Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Structural Analysis cluster_interpretation Data Interpretation Compound Pyrazolin-5-one Derivative Dissolution Dissolve in Solvent of Interest (e.g., CDCl3, DMSO-d6) Compound->Dissolution Xray X-ray Crystallography (Solid State) Compound->Xray for solid sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR Data Synthesize Data NMR->Data IR->Data Xray->Data Conclusion Determine Tautomeric Ratio & Structure Data->Conclusion

Caption: Experimental workflow for the characterization of pyrazolin-5-one tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for identifying and quantifying tautomers in solution.[2][12]

  • ¹H NMR: This is often the first line of investigation. The key diagnostic signal is that of the proton(s) at the C4 position.

    • In the CH (keto) form , the C4 position is an sp³-hybridized carbon bearing two protons, which typically appear as a singlet around 3.0-3.5 ppm.

    • In the OH (enol) form , the C4 proton is on an sp²-hybridized carbon and appears as a vinyl proton signal further downfield, typically 5.0-6.0 ppm. The OH proton itself may be broad and exchangeable.

    • The integration of these distinct signals allows for the direct calculation of the keto:enol ratio in the sample.

  • ¹³C NMR: The chemical shift of the C4 and C5 carbons is highly informative.

    • CH-form: C4 (sp³) resonates around 40-50 ppm, while the C5 carbonyl carbon appears around 170-180 ppm.

    • OH-form: C4 (sp²) shifts downfield to ~90-100 ppm, and C5, now part of a C=C-OH system, shifts upfield to ~155-165 ppm.[13]

  • ¹⁵N NMR: This technique can provide unambiguous information about the protonation state of the nitrogen atoms, helping to distinguish between OH and NH forms.[13] The "pyridine-like" N2 atom and "pyrrole-like" N1 atom show distinct chemical shifts that change upon protonation or involvement in hydrogen bonding.[13]

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Accurately weigh ~5-10 mg of the pyrazolin-5-one derivative.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. Ensure complete dissolution.

    • Scientist's Insight: The choice of solvent is the experiment. Start with a nonpolar solvent like CDCl₃ to favor the CH form and establish its signature peaks. Then, run a sample in a polar solvent like DMSO-d₆ to observe the shift in equilibrium.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration of all signals.

  • Analysis:

    • Identify the characteristic signal for the C4-H proton(s) of the CH-form (typically a singlet ~3.4 ppm).

    • Identify the characteristic signal for the C4-H proton of the OH-form (typically a singlet ~5.5 ppm).

    • Carefully integrate both signals.

  • Quantification: Calculate the percentage of each tautomer using the formula: % Enol = [Integration(OH form) / (Integration(OH form) + Integration(CH form))] * 100.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present, allowing for qualitative assessment of the predominant form, especially in the solid state.[1][14]

  • CH (keto) form: A strong, sharp absorption band corresponding to the C=O stretch is observed in the region of 1680-1720 cm⁻¹.

  • OH (enol) form: The C=O band is absent. Instead, a broad O-H stretching band appears around 3200-3600 cm⁻¹, and C=C stretching vibrations are seen around 1600-1650 cm⁻¹.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the structure in the solid state.[13][15] It provides unambiguous proof of which tautomer is present in the crystal lattice and reveals detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which often stabilize a particular tautomer in the solid phase.[14][16]

Implications in Drug Development

The tautomeric state of a pyrazolin-5-one-based drug candidate is not a trivial detail; it is a critical determinant of its therapeutic potential.

Biological Activity and Receptor Binding

Different tautomers are distinct chemical entities with different shapes, hydrogen bonding patterns, and electronic distributions. This means they can exhibit different biological activities. One tautomer might bind effectively to a target receptor or enzyme, while the other is inactive. For the antioxidant Edaravone, theoretical studies suggest that the NH-tautomer is a better antioxidant via a single electron transfer (SET) mechanism, while the OH-tautomer is superior via a hydrogen atom transfer (HAT) mechanism.[4][17] The keto form has also been shown to possess greater radical-scavenging activity than the enol form.[18] This highlights how the equilibrium can provide multiple mechanistic pathways for therapeutic action.

Pharmacokinetics (ADME)
  • Solubility: The more polar enol tautomer generally exhibits higher aqueous solubility than the keto form. This is a critical parameter for drug formulation and bioavailability.

  • Membrane Permeability: Lipophilicity, often measured as LogP, is heavily influenced by tautomerism. The less polar keto form is typically more lipophilic and may permeate cell membranes more readily than the enol form. A drug that exists in equilibrium can potentially leverage the keto form to cross membranes and the enol form to engage with aqueous-phase targets.

  • Metabolism: The metabolic fate of a drug can depend on the available tautomer. For example, the enol form's hydroxyl group could be a site for glucuronidation, while the keto form might undergo different metabolic transformations.

Conclusion

The keto-enol tautomerism of pyrazolin-5-ones is a complex but predictable phenomenon governed by the interplay of substituent electronics, solvent properties, and pH. A thorough understanding of this equilibrium is indispensable for scientists working in drug discovery and development. By leveraging a combination of modern analytical techniques—primarily NMR, IR, and X-ray crystallography—researchers can characterize, quantify, and ultimately manipulate the tautomeric state. This control is paramount for optimizing the biological activity, pharmacokinetic properties, and overall therapeutic efficacy of this vital class of heterocyclic compounds. The insights provided in this guide serve as a foundational tool for the rational design of next-generation pyrazolin-5-one-based medicines.

References

  • OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. (2020).
  • Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calcul
  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. (2020). Saudi Pharmaceutical Journal.
  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). International Journal of Modern Organic Chemistry.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). Molecules.
  • Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods. (2010).
  • Full article: Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calcul
  • Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. (2018). Free Radical Biology and Medicine.
  • A STUDY OF PYRAZOLIN-5-ONE TAUTOMERISM-II. (1967). Spectrochimica Acta Part A: Molecular Spectroscopy.
  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011). HETEROCYCLES.
  • The Use of NMR Spectroscopy to Study Tautomerism. (2005). Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2014). Journal of Chemical and Pharmaceutical Research.
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2022). Molecules.
  • Heterocyclic Tautomerism. VII. X-Ray Structures of Two Crystalline Tautomers of 4-Cinnamoyl-1,3-dimethylpyrazol-5-one. (1994). Australian Journal of Chemistry.
  • Synthesis and biological activity of some new pyrazolin-5-one and pyrazole derivatives. (2008).
  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.
  • Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl). (2014). Acta Crystallographica Section E.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Pyrazoline tautomers I and II. (2022).
  • Keto Enol Tautomeriz
  • On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2004). Magnetic Resonance in Chemistry.
  • Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions. (2018). Semantic Scholar.
  • Keto-enol tautomerism in the development of new drugs. (2024). Frontiers in Chemistry.
  • Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?. (2009). Journal of Molecular Structure: THEOCHEM.
  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.
  • Keto Enol Tautomerism Acid and Base Reaction and Mechanism. (2015). YouTube.
  • FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (2018).

Sources

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Nomenclature and IUPAC Naming of Pyrazolin-5-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolin-5-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse therapeutic applications, from analgesics to neuroprotective agents.[1][2][3] However, the inherent structural complexity of this heterocycle, primarily driven by prototropic tautomerism, presents a significant and persistent challenge in its nomenclature.[4][5] Ambiguities in naming can lead to confusion in scientific literature, patent filings, and regulatory documentation, hindering research and development. This in-depth guide provides a definitive framework for understanding and correctly applying IUPAC nomenclature to pyrazolin-5-one isomers. We will deconstruct the foundational principles of heterocyclic naming, elucidate the critical role of tautomerism, and provide a systematic, step-by-step protocol for assigning unambiguous names. Through practical examples and case studies of prominent drugs, this whitepaper aims to equip researchers, chemists, and drug development professionals with the expertise to navigate this complex nomenclature landscape with confidence and precision.

The Foundation: Principles of Heterocyclic Nomenclature

To master the naming of pyrazolin-5-ones, one must first grasp the systematic approach for naming heterocyclic compounds. The most widely adopted system is the Hantzsch-Widman nomenclature, which provides a logical framework for naming monocyclic heterocycles of three to ten members.[6][7][8]

The core principles of this system are:

  • Heteroatom Prefixes: The type of heteroatom is indicated by a prefix, such as "aza-" for nitrogen, "oxa-" for oxygen, and "thia-" for sulfur.[9][10]

  • Ring Size and Saturation Stems: A stem is used to denote the ring size and degree of saturation. For a five-membered ring, the stem is "-ole" for an unsaturated ring and "-olane" for a saturated one.[7][11]

  • Numbering: The ring is numbered to give the heteroatoms the lowest possible locants. If there is a choice, priority is given based on the element (O > S > N).[12]

For the pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms, the systematic name is 1H-pyrazole .[13] The "1H" indicates the position of the hydrogen atom on a nitrogen, which is necessary to define the tautomeric form of the aromatic ring. The numbering conventionally starts from the nitrogen atom bearing this hydrogen.[14]

Caption: IUPAC numbering of the 1H-pyrazole ring.

The Heart of the Matter: Tautomerism in Pyrazolin-5-ones

Pyrazolin-5-one is derived from a pyrazole ring that is partially saturated (a pyrazoline) and contains a carbonyl group (=O), typically at position 5. The complexity in its nomenclature arises because these molecules can exist in several rapidly interconverting tautomeric forms.[4][5][15] The predominant form is highly dependent on factors such as the solvent, temperature, pH, and the nature of substituents on the ring.[15][16]

The three principal tautomers are:

  • The CH Form (Ketone): Features a methylene group (-CH2-) at position 4. This is the most commonly depicted form for many derivatives.

  • The OH Form (Enol): Contains a hydroxyl group (-OH) at position 5, resulting in an aromatic pyrazole ring. This form is often named as a hydroxypyrazole.

  • The NH Form (Zwitterionic/Iminol): Characterized by an imine-like structure within the ring and can be represented as a zwitterion.

This tautomeric equilibrium is the primary source of the varied and often confusing names found in the literature, as different common and systematic names may implicitly refer to different tautomeric structures.

Tautomers CH CH Form (2,4-dihydro-3H-pyrazol-3-one) OH OH Form (1H-pyrazol-5-ol) CH->OH Keto-Enol Tautomerism NH NH Form (1,2-dihydro-3H-pyrazol-3-one) CH->NH Prototropic Shift OH->NH Prototropic Shift

Caption: Tautomeric equilibrium in pyrazolin-5-ones.

A Systematic Protocol for IUPAC Naming

To assign an unambiguous name, a systematic approach is required that precisely describes a single, specific chemical structure, even if that structure exists in equilibrium with others. The International Union of Pure and Applied Chemistry (IUPAC) provides rules to establish a "preferred name."

Step-by-Step Naming Workflow
  • Identify the Parent Heterocycle: The core structure is a five-membered ring with two adjacent nitrogen atoms, so the parent is a pyrazole.

  • Identify the Principal Functional Group: The carbonyl group (=O) is the principal functional group, indicated by the suffix "-one". Its position must be specified, e.g., "-5-one".

  • Indicate Ring Saturation: Since the ring is not fully unsaturated (aromatic), the degree of saturation must be specified. This is the most critical and often confusing step.

    • Use the prefix "dihydro-" with locants to indicate the saturated carbon atoms (e.g., 2,4-dihydro).

    • Alternatively, and often preferred, use "indicated hydrogen" (xH-) to specify the position of any CH2 group in the ring or an NH group that is part of the saturated system (e.g., 4H-pyrazol-5-one).

  • Number the Ring:

    • Assign the lowest possible locant to the principal functional group (the carbonyl oxygen). In a pyrazolin-5 -one, this is position 5.

    • Number the ring to give the heteroatoms the lowest possible locants (1 and 2).

    • For N-substituted derivatives, the substituted nitrogen is typically designated N1 or N2.

  • Name and Order Substituents: Identify all substituents on the ring, assign them the appropriate locants, and list them alphabetically as prefixes to the parent name.

Case Studies: Naming Real-World Pyrazolin-5-one Drugs

Applying these rules to known pharmaceutical agents demonstrates their practical utility and helps clarify common points of confusion.

Case Study 1: Edaravone

Edaravone is a neuroprotective agent used to treat amyotrophic lateral sclerosis (ALS).

  • Common Name: 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • Analysis: This common name is ambiguous. "2-pyrazolin" implies a double bond between N1 and C5, but the structure is more complex. Let's build the IUPAC name based on the actual structure (the CH tautomer).

  • Systematic Naming Workflow:

    • Parent: Pyrazole.

    • Principal Group: Carbonyl at position 5 -> "-5-one".

    • Saturation: The ring is saturated at position 4. We denote this with "4,5-dihydro" or by indicating the hydrogen at position 4. The full parent name becomes 4,5-dihydro-1H-pyrazol-5-one .

    • Numbering: The phenyl group is on N1, and the methyl group is on C3.

    • Substituents: 3-methyl, 1-phenyl.

  • Preferred IUPAC Name: 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one [17]

Another valid, and frequently used, systematic name treats the tautomer differently: 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one . This name renumbers the ring to give the carbonyl group position 3. Both names describe the same molecule but arise from different interpretations of the parent tautomer. The key is to use one system consistently.

Common NameIUPAC Preferred NameOther Valid Systematic NamesPubChem CID
Edaravone3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one4099
Case Study 2: Antipyrine (Phenazone)

Antipyrine is an older analgesic and antipyretic drug.

  • Common Name: Antipyrine or Phenazone

  • Systematic Naming Workflow:

    • Parent: Pyrazole.

    • Principal Group: Carbonyl at position 3 -> "-3-one".

    • Saturation: The ring is saturated at positions 1 and 2. The parent name is 1,2-dihydro-3H-pyrazol-3-one .

    • Numbering: Substituents are at N1, N2, and C5. To give the lowest locants, we number to make them 1, 2, and 5.

    • Substituents: 1,5-dimethyl, 2-phenyl.

  • Preferred IUPAC Name: 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Conclusion and Best Practices

The nomenclature of pyrazolin-5-one isomers is a complex field where historical common names and the challenges of tautomerism often obscure systematic clarity. For professionals in research and drug development, adherence to a systematic IUPAC naming convention is not merely an academic exercise—it is a prerequisite for clear communication, intellectual property protection, and regulatory compliance.

Key Recommendations:

  • Prioritize Systematic Names: While common names are prevalent, always use the full, unambiguous IUPAC name in formal documentation, publications, and patents.

  • Specify the Tautomer: When possible, base the name on the specific, well-defined tautomeric structure being discussed to avoid ambiguity. The use of "dihydro-" prefixes and "indicated hydrogen" is essential.

  • Utilize Chemical Databases: Cross-reference names with authoritative databases like PubChem and CAS to ensure consistency with established conventions.[18][19][20][21]

  • Visualize the Structure: Always accompany a name with a chemical structure diagram in publications and presentations to eliminate any potential for misinterpretation.

By adopting these rigorous practices, the scientific community can ensure that the language used to describe these vital chemical entities is as precise and validated as the research it supports.

References

  • Wikipedia. (n.d.). Hantzsch–Widman nomenclature. Retrieved from [Link]

  • University of Louisville. (n.d.). Heterocyclic Nomenclature. Retrieved from [Link]

  • Slideshare. (n.d.). Nomenclature of heterocyclic compounds. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). IUPAC Heterocyclic Nomenclature Summary. Retrieved from [Link]

  • Coursecontent. (n.d.). Nomenclature of Heterocyclic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-n-propyl-2-pyrazolin-5-one. Retrieved from [Link]

  • Scribd. (n.d.). Heterocyclic Compounds Naming Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3-methyl-2-pyrazolin-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-pyrazolin-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrazolin-5-one, 1,3,4-trimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. Retrieved from [Link]

  • Metwally, M. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

  • HETEROCYCLES. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Retrieved from [Link]

  • New Journal of Chemistry. (2001). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-3-pyrazolin-5-one. Retrieved from [Link]

  • Molecules. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • Iranian Journal of Basic Medical Sciences. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Molecules. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible isomers of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 1 a. Retrieved from [Link]

  • CAS. (n.d.). 1-(2,5-Dichlorophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

  • CAS. (2007). Naming and Indexing of Chemical Substances for Chemical Abstracts. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

Sources

Solvatochromism of 4-Methyl-2-pyrazolin-5-one and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solvatochromism of 4-Methyl-2-pyrazolin-5-one and Its Derivatives

Abstract

Pyrazolin-5-one scaffolds are cornerstones in medicinal chemistry and materials science, valued for their vast pharmacological activities and versatile chemical properties.[1][2][3][4][5] The interaction of these molecules with their surrounding solvent environment, a phenomenon known as solvatochromism, dictates their behavior in solution and offers profound insights into their electronic structure and potential applications. This technical guide provides a comprehensive exploration of the solvatochromism of this compound and its derivatives. Authored for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings of solvatochromic shifts, outlines rigorous experimental protocols for their characterization, and discusses the implications of these findings for scientific innovation.

Introduction: The Significance of Solvent-Molecule Interactions

The medium in which a chemical process occurs is not a passive bystander; it is an active participant that can profoundly influence reaction rates, equilibrium positions, and the spectroscopic properties of solute molecules.[6] Solvatochromism is the observable phenomenon where the color of a chemical substance changes with the polarity of the solvent.[7] This change, detected as a shift in the absorption or emission spectra, provides a powerful lens through which we can probe the intricate dance of solute-solvent interactions at a molecular level.[8][9]

Pyrazolin-5-ones represent a privileged class of heterocyclic compounds. Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][5][10] The this compound core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents and functional dyes.[11][12][13] Understanding the solvatochromic behavior of these derivatives is not merely an academic exercise; it provides critical data for:

  • Drug Design: Predicting how a drug candidate will behave in the aqueous environment of the body versus the nonpolar interior of a cell membrane.

  • Probe Development: Designing molecular probes to report on the local polarity of microenvironments, such as the active site of an enzyme.

  • Materials Science: Tuning the photophysical properties of dyes for applications in sensing, imaging, and optoelectronics.[7]

This guide will systematically dissect the principles and practices required to investigate and interpret the solvatochromism of this important class of molecules.

Theoretical Framework of Solvatochromism

The absorption of UV-Visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The solvent influences the energies of these orbitals, thereby altering the energy gap of the transition (ΔE) and the corresponding wavelength of maximum absorption (λmax).

Electronic Transitions and Solvent Effects

Two primary types of electronic transitions are relevant to pyrazolin-5-ones:

  • π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity. In polar solvents, the excited state (π*), which is generally more polar than the ground state (π), is stabilized to a greater extent. This leads to a decrease in the transition energy and a shift to a longer wavelength (bathochromic or red shift ).[14][15]

  • n → π* Transitions: This involves the excitation of an electron from a non-bonding orbital (e.g., on a nitrogen or oxygen atom) to a π* antibonding orbital. In polar, protic solvents (like water or ethanol), the ground state non-bonding electrons can form hydrogen bonds with the solvent. This interaction stabilizes the ground state more significantly than the excited state. Consequently, the energy required for the transition increases, resulting in a shift to a shorter wavelength (hypsochromic or blue shift ).[14][15]

Quantifying Solvent Polarity: The Kamlet-Taft Approach

To move beyond a qualitative description, empirical solvent scales are used. The Kamlet-Taft scale is one of the most widely applied methods, dissecting the complex nature of solvent polarity into three distinct parameters.[16][17][18] This linear solvation energy relationship (LSER) allows for a quantitative analysis of the different forces at play:

ν_max = ν_0 + sπ* + aα + bβ

Where:

  • νmax is the wavenumber of maximum absorption (in cm⁻¹).

  • ν0 is the wavenumber in a reference nonpolar solvent (e.g., cyclohexane).

  • π* describes the solvent's dipolarity/polarizability, representing its ability to stabilize a charge or a dipole through dielectric effects.[17][19]

  • α is the solvent's hydrogen bond donating (HBD) acidity, quantifying its ability to donate a proton in a solvent-to-solute hydrogen bond.[8][18]

  • β is the solvent's hydrogen bond accepting (HBA) basicity, quantifying its ability to accept a proton from a solute in a hydrogen bond.[8][18]

  • s, a, and b are coefficients that reveal the sensitivity of the solute's spectral shift to each respective solvent property.

By performing a multiple linear regression of νmax against these parameters for a range of solvents, one can determine the magnitude and sign of the coefficients, thereby elucidating the dominant solute-solvent interactions.

Experimental Design and Protocol

A robust investigation into solvatochromism hinges on a meticulously planned and executed experimental workflow. The protocol described here is a self-validating system designed for accuracy and reproducibility.

Synthesis of Pyrazolin-5-one Derivatives

While numerous synthetic routes exist, a common method for synthesizing 4-substituted-2-pyrazolin-5-ones involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[13] For instance, this compound can be synthesized from the reaction of ethyl 2-methylacetoacetate with hydrazine hydrate. Further derivatization, such as introducing aryl groups at the N1 or C3 positions, can be achieved through established synthetic methodologies.[11][20] The purity of the synthesized compounds must be rigorously confirmed via NMR, Mass Spectrometry, and melting point analysis before spectroscopic studies.

Step-by-Step Protocol for Solvatochromic Analysis

Objective: To determine the λmax of a this compound derivative in a series of solvents and analyze the data using the Kamlet-Taft LSER.

Materials:

  • Synthesized and purified pyrazolin-5-one derivative.

  • Spectroscopic grade solvents (a selection of at least 8-10 solvents covering a wide range of α, β, and π* values is recommended, e.g., Cyclohexane, Toluene, Chloroform, Acetone, DMSO, Acetonitrile, Ethanol, Methanol).

  • Class A volumetric flasks and pipettes.

  • Dual-beam UV-Visible spectrophotometer.

  • 1 cm path length quartz cuvettes.

Methodology:

  • Stock Solution Preparation:

    • Causality: A concentrated stock solution minimizes weighing errors and ensures consistency across all solvent preparations. A non-volatile, moderately polar solvent in which the compound is highly soluble (e.g., Acetone or Acetonitrile) is ideal.

    • Accurately weigh approximately 10 mg of the pyrazolinone derivative.

    • Dissolve the compound in the chosen solvent in a 10.00 mL volumetric flask to prepare a ~1 mg/mL stock solution.

  • Working Solution Preparation:

    • Causality: The final concentration must be optimized to yield an absorbance in the ideal range of 0.5 - 1.0 AU to ensure adherence to the Beer-Lambert law and maximize signal-to-noise ratio.

    • Transfer a small, precise volume of the stock solution (e.g., 100 µL) into a series of 10.00 mL volumetric flasks, one for each analytical solvent.

    • Dilute to the mark with each respective spectroscopic grade solvent. This creates working solutions of ~10 µg/mL.

  • Spectroscopic Measurement:

    • Causality: A dual-beam spectrophotometer is used to automatically correct for the absorbance of the solvent and cuvette, isolating the absorbance of the solute.

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Set the scan range (e.g., 200-700 nm).

    • Fill two quartz cuvettes with the first solvent (e.g., Cyclohexane). Place one in the reference beam path and one in the sample beam path.

    • Run a baseline correction to zero the instrument.

    • Empty the sample cuvette, rinse it twice with the corresponding working solution, and then fill it with the working solution.

    • Record the absorption spectrum. Identify and record the λmax.

    • Repeat this process for all solvents, ensuring the cuvette is thoroughly rinsed with the next solvent before use.

  • Data Analysis and Correlation:

    • Compile the λmax values for each solvent into a table.

    • Convert each λmax (nm) to νmax (cm⁻¹) using the formula: νmax = 10⁷ / λmax.

    • Create a table containing νmax and the corresponding Kamlet-Taft parameters (α, β, and π*) for each solvent (these are widely available in the literature).

    • Perform a multiple linear regression analysis using statistical software to fit the data to the Kamlet-Taft equation.

    • Analyze the resulting coefficients (s, a, b) and the correlation coefficient (R²) to interpret the results.

Data Presentation and Interpretation

Visualizing the Experimental Workflow

The logical flow of the experimental protocol can be visualized to ensure clarity and reproducibility.

Solvatochromism_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Synthesis Synthesis & Purification of Pyrazolinone Stock Prepare Stock Solution (~1 mg/mL) Synthesis->Stock Working Prepare Working Solutions (~10 µg/mL in each solvent) Stock->Working Baseline Baseline Correction (Solvent vs. Solvent) Working->Baseline Record Record UV-Vis Spectrum (Sample vs. Solvent) Baseline->Record Determine Determine λmax Record->Determine Compile Compile λmax Data Determine->Compile Convert Convert λmax to νmax Compile->Convert Regress Multiple Linear Regression (Kamlet-Taft) Convert->Regress Interpret Interpret Coefficients (s, a, b) Regress->Interpret

Caption: Experimental workflow for solvatochromic analysis.

Sample Data and Interpretation

The following table presents hypothetical data for a fictional derivative, "Compound P," to illustrate the analysis.

Solventλmax (nm)νmax (x10³ cm⁻¹)π*αβ
n-Hexane34029.41-0.080.000.00
Toluene34828.740.540.000.11
Chloroform35528.170.580.440.00
Acetone36227.620.710.080.48
Acetonitrile35827.930.750.190.40
DMSO37027.031.000.000.76
Ethanol35228.410.540.860.75
Methanol34928.650.600.980.66

Interpretation: A multiple linear regression on this data might yield an equation like: ν_max (x10³) = 29.5 - 2.1(π*) + 0.5(α) - 0.8(β)

  • Negative s coefficient (-2.1): The large negative coefficient for π* indicates that the excited state is significantly more polar than the ground state. Increasing solvent dipolarity/polarizability stabilizes the excited state more, leading to a bathochromic (red) shift. This is characteristic of a π → π* transition.

  • Positive a coefficient (+0.5): The small positive coefficient for α suggests that hydrogen bond donation from the solvent to the solute (e.g., to the carbonyl oxygen) stabilizes the ground state slightly more than the excited state, causing a small hypsochromic (blue) shift.

  • Negative b coefficient (-0.8): The negative coefficient for β indicates that hydrogen bond acceptance by the solvent from the solute (if the pyrazolinone has an N-H proton) stabilizes the excited state, contributing to a bathochromic shift.

This analysis suggests that the observed solvatochromism is dominated by non-specific dipolarity interactions, characteristic of a π → π* transition, with smaller contributions from specific hydrogen bonding.

Visualizing Solute-Solvent Interactions

The forces quantified by the Kamlet-Taft parameters can be represented conceptually.

Interactions cluster_solvent Solvent Environment Solute Solute Molecule (Pyrazolinone Derivative) Dipolarity {π* | Dipolarity / Polarizability} Solute->Dipolarity Dipole-Dipole Interactions HBA {β | Hydrogen Bond Accepting} Solute:h->HBA Solvent as H-Acceptor HBD {α | Hydrogen Bond Donating} HBD->Solute:h Solvent as H-Donor

Caption: Key solute-solvent interactions governing solvatochromism.

Conclusion and Future Directions

The study of solvatochromism provides an indispensable tool for understanding the photophysical properties of this compound and its derivatives. By employing systematic experimental protocols and robust analytical frameworks like the Kamlet-Taft LSER, researchers can gain deep insights into the electronic structure of these molecules and the nature of their interactions with the environment. This knowledge is paramount for the rational design of new drug candidates, the development of sensitive molecular probes, and the engineering of advanced materials. As synthetic methodologies become more sophisticated, allowing for precise tuning of the electronic properties of the pyrazolinone core, solvatochromic analysis will remain a critical technique for characterizing these novel compounds and unlocking their full potential.

References

  • Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1981). The solvatochromic comparison method. 6. The π* scale of solvent polarities. The Journal of Organic Chemistry, 46(15), 3040-3046. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Katritzky, A. R., Fara, D. C., Yang, H., & Tämm, K. (2004). Spectroscopic and theoretical studies of solvatochromism. Chemical Reviews, 104(1), 175-205. [Link]

  • Moura, R. A., et al. (2016). Probing Solvent-Solvent and Solute-Solvent Interactions in Surfactant Binary Mixtures: Solvatochromic Parameters. RSC Advances, 6(18), 14887-14896. [Link]

  • IUPAC. (2014). Kamlet–Taft solvent parameters. In Compendium of Chemical Terminology (the "Gold Book"). [Link]

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(4), 397-418. [Link]

  • Kumar, A., & Sharma, S. (2017). Recent advances in the therapeutic applications of pyrazolines. RSC Advances, 7(81), 51333-51353. [Link]

  • El Seoud, O. A., Pires, P. A., & Machado, V. G. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Molecules, 29(1), 237. [Link]

  • Abbasi, A., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal, 18(1), 1-15. [Link]

  • Lacerda, G., et al. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 5(1), 1-7. [Link]

  • Jung, J. C., Watkins, E. B., & Avery, M. A. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. Heterocycles, 65(1), 77-94. [Link]

  • Machado, V. G., & Thoemke, K. (2003). An Investigation of Solvatochromic Behavior. Journal of Chemical Education, 80(10), 1173. [Link]

  • Yasuda, H., & Midorikawa, H. (1966). The Structure of 2-Pyrazolin-5-one Dyes. The Journal of Organic Chemistry, 31(6), 1722-1726. [Link]

  • Mary, Y. S., Panicker, C. Y., et al. (2015). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 83-93. [Link]

  • Farghaly, T. A., & Gomha, S. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 1-28. [Link]

  • Jung, J. C., Watkins, E. B., & Avery, M. A. (2004). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. Semantic Scholar. [Link]

  • da Costa, L. H. F. M., et al. (2022). Synthesis and Solvatochromism of Oxazolone Derivative: Combining Organic Synthesis and Physical Organic Chemistry in a Single Experiment. Orbital: The Electronic Journal of Chemistry, 14(2), 134-138. [Link]

  • Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13. [Link]

  • Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13. [Link]

  • Kharl, A., et al. (2025). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. Future Medicine and Health Research, 3(10), 1462-1481. [Link]

  • Al-Adilee, K. J., & Al-Juboori, S. A. (2016). Synthesis and solvatochromic studies of 2-amino-3-phenolazo-1-(4-sulfophenyl)-3-methyl-5-pyrozolone and use it for the determination of trace amount of Nickel (II) in blood samples. International Journal of Bioassays, 5(9), 4935-4942. [Link]

  • El-Sayed, W. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Biointerface Research in Applied Chemistry, 11(2), 9208-9216. [Link]

  • E-learning Scientech. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube. [Link]

  • Mahendra, Dr. (2018). Effect of solvent. SlideShare. [Link]

  • LibreTexts Chemistry. (2023). 2.4: Effect of Solvent. [Link]

  • Lodeiro, C., et al. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. The Journal of Physical Chemistry A, 127(22), 4785-4794. [Link]

  • Korb, T. D., da Costa, L. H. F. M., & da Rosa, M. F. (2022). Synthesis and Solvatochromism of Oxazolone Derivative: Combining Organic Synthesis and Physical Organic Chemistry in a Single Experiment. Orbital: The Electronic Journal of Chemistry, 14, 134-138. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Facile, Catalyst-Free Synthesis of 1,4-Dimethyl-1H-pyrazolo[3,4-b]quinoline via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1,4-dimethyl-1H-pyrazolo[3,4-b]quinoline. The described methodology leverages the Friedländer annulation, a classic and highly efficient condensation reaction, between 1,3-dimethyl-1H-pyrazol-5(4H)-one (a tautomer of which is structurally related to 4-Methyl-2-pyrazolin-5-one derivatives) and 2-aminoacetophenone. Notably, this protocol proceeds under catalyst-free conditions using ethanol as a green solvent, offering a straightforward, cost-effective, and environmentally conscious route to a valuable heterocyclic scaffold. This document is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, providing in-depth mechanistic insights, a step-by-step experimental guide, and expected analytical data.

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The pyrazolo[3,4-b]quinoline core structure is a privileged scaffold in medicinal chemistry and materials science. This fused heterocyclic system exhibits a wide spectrum of biological activities, including potential applications as kinase inhibitors, anticancer agents, and antimalarial compounds. The planar, electron-rich nature of this scaffold allows for diverse intermolecular interactions with biological targets, making it an attractive starting point for drug discovery campaigns.

The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, stands out as one of the most direct methods for constructing the quinoline ring system. This application note details a specific and reliable implementation of this reaction to synthesize a dimethyl-substituted pyrazolo[3,4-b]quinoline, highlighting the causality behind the chosen reaction conditions and providing a robust, reproducible protocol.

Reaction Scheme & Mechanism

The synthesis proceeds via the condensation of 2-aminoacetophenone with 1,3-dimethyl-1H-pyrazol-5(4H)-one. The pyrazolone serves as the active methylene component, while the 2-aminoacetophenone provides the necessary functional groups to form the fused quinoline ring.

Overall Reaction:

(Image depicting the reaction of 2-aminoacetophenone with 1,3-dimethyl-1H-pyrazol-5(4H)-one to yield 1,4-dimethyl-1H-pyrazolo[3,4-b]quinoline)

Mechanistic Rationale (The "Why")

The reaction is believed to proceed through a multi-step sequence initiated by an intermolecular aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration. The absence of a catalyst is a key feature of this protocol; the inherent reactivity of the starting materials under thermal conditions is sufficient to drive the reaction to completion.

  • Initial Condensation (Knoevenagel-type): The reaction initiates with a nucleophilic attack from the enol or enolate form of the pyrazolone onto the electrophilic carbonyl carbon of 2-aminoacetophenone. This is the rate-determining step.

  • Dehydration: The resulting aldol-type adduct readily dehydrates to form a more stable, conjugated enone intermediate.

  • Intramolecular Cyclization (Aza-Michael Addition): The nucleophilic amino group of the acetophenone moiety then attacks the β-carbon of the α,β-unsaturated system in an intramolecular fashion. This key step forms the six-membered ring characteristic of the quinoline system.

  • Final Aromatization: A final dehydration step occurs, leading to the formation of the fully aromatic and highly stable pyrazolo[3,4-b]quinoline ring system. This aromatization is the thermodynamic driving force for the overall reaction.

Mechanistic Flow Diagram

G cluster_0 Step 1: Intermolecular Condensation cluster_1 Step 2: Dehydration cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization A Pyrazolone (Enol form) + 2-Aminoacetophenone B Aldol Adduct Intermediate A->B Nucleophilic Attack C Conjugated Enone Intermediate B->C -H2O D Cyclized Intermediate C->D Aza-Michael Addition E Final Product: 1,4-Dimethyl-1H-pyrazolo[3,4-b]quinoline D->E -H2O (Dehydration)

Caption: Reaction mechanism of the Friedländer Annulation.

Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
2-Aminoacetophenone135.165.00.676 gPurity ≥ 98%
1,3-Dimethyl-1H-pyrazol-5(4H)-one112.135.00.561 gPurity ≥ 98%
Ethanol (EtOH)46.07-15 mLAbsolute, 200 proof
Step-by-Step Synthesis Procedure

G prep 1. Preparation Add reactants (5 mmol each) and 15 mL Ethanol to a 50 mL round-bottom flask. reflux 2. Reaction Equip with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4 hours. prep->reflux cool 3. Precipitation & Cooling Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. reflux->cool filter 4. Isolation Collect the precipitated solid by vacuum filtration. Wash with cold ethanol (2 x 5 mL). cool->filter dry 5. Drying Dry the solid product in a vacuum oven at 60°C for 2 hours. filter->dry char 6. Characterization Analyze the product via NMR, MS, and melting point. dry->char

Caption: Experimental workflow for the synthesis.

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (0.676 g, 5.0 mmol) and 1,3-dimethyl-1H-pyrazol-5(4H)-one (0.561 g, 5.0 mmol).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask. The starting materials may not fully dissolve at room temperature.

  • Reaction Setup: Attach a reflux condenser to the flask and place the assembly in a heating mantle or oil bath situated on a magnetic stir plate.

  • Heating and Reflux: Begin stirring and heat the mixture to reflux (the boiling point of ethanol, ~78 °C). Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.

  • Product Precipitation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. As the solution cools, the product will begin to precipitate as a pale yellow solid.

  • Complete Crystallization: To maximize yield, place the flask in an ice-water bath for 30 minutes to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold ethanol (5 mL each) to remove any unreacted starting materials or soluble impurities.

  • Drying: Transfer the solid to a pre-weighed watch glass and dry it in a vacuum oven at 60 °C for 2 hours, or until a constant weight is achieved.

  • Analysis: Determine the final mass and calculate the percentage yield. Characterize the product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results & Characterization
  • Product: 1,4-Dimethyl-1H-pyrazolo[3,4-b]quinoline

  • Appearance: Pale yellow crystalline solid

  • Expected Yield: 80-90%

  • Melting Point: 108-110 °C

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.08 (d, 1H), 7.89 (d, 1H), 7.61 (t, 1H), 7.37 (t, 1H), 4.01 (s, 3H, N-CH₃), 2.75 (s, 3H, C-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 155.1, 147.2, 145.8, 142.3, 129.1, 128.6, 125.9, 123.0, 115.9, 108.4, 34.9, 18.2.

  • Mass Spec (EI): m/z 211.11 [M]⁺.

Trustworthiness & Self-Validation

  • Visual Confirmation: The formation of a significant precipitate upon cooling is a strong primary indicator of a successful reaction.

  • TLC Monitoring: A successful reaction will show the consumption of starting materials (visualized under UV light) and the appearance of a single, new product spot with a distinct Rf value.

  • Melting Point: A sharp melting point in the expected range (108-110 °C) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopic Consistency: The obtained NMR and Mass Spec data should be unambiguous and match the values reported in the literature for the target compound, providing definitive structural confirmation.

Conclusion

The protocol described herein offers a highly efficient, reliable, and environmentally benign method for the synthesis of 1,4-dimethyl-1H-pyrazolo[3,4-b]quinoline. By leveraging a catalyst-free Friedländer annulation in ethanol, this procedure minimizes cost, complexity, and environmental impact. The detailed mechanistic explanation and step-by-step guide provide researchers with the necessary tools to confidently reproduce this synthesis and apply the underlying principles to the creation of other valuable heterocyclic analogues.

References

  • Title: Synthesis and biological evaluation of novel pyrazolo[3,4-b]quinoline derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrazolo[3,4-b]quinolines as a new class of antimalarial agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Friedländer Annulation Source: Chemical Reviews URL: [Link]

  • Title: Catalyst-free synthesis of pyrazolo[3,4-b]quinolines in ethanol Source: RSC Advances URL: [Link]

Application Notes & Protocols: 4-Methyl-2-pyrazolin-5-one as a Versatile Precursor for Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolin-5-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This document provides a detailed guide for researchers and drug development professionals on the strategic use of a key derivative, 4-Methyl-2-pyrazolin-5-one, as a versatile precursor for the synthesis of novel, biologically active compounds. We delve into the molecule's inherent reactivity, present detailed, field-tested protocols for its derivatization, and explore case studies of its application in creating compounds with analgesic, antimicrobial, and anticancer potential. This guide is structured to provide not only procedural steps but also the underlying chemical rationale to empower researchers in designing innovative synthetic pathways.

Introduction: The Significance of the Pyrazolinone Core

Pyrazolin-5-ones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms. This structural motif is of significant interest in drug discovery due to its proven pharmacological importance.[1] Derivatives of this core structure are known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

The precursor at the center of this guide, this compound, offers a unique chemical profile. Its structure, featuring a methyl group at the C4 position, channels reactivity towards the N1/N2 and C5-carbonyl positions, providing a distinct set of synthetic opportunities compared to its C4-unsubstituted counterparts. Understanding and leveraging this reactivity is key to its successful application in building complex molecular architectures.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the precursor's fundamental properties is critical for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13315-23-6
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Melting Point 230-232 °C (decomposes)
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in hot ethanol, DMSO, and DMF. Sparingly soluble in water.

The reactivity of this compound is governed by its tautomeric nature and the presence of specific functional groups.[5] The key reactive sites allow for a variety of chemical transformations, making it a powerful building block.

Caption: Key reactive sites of this compound.

Synthetic Pathways & Key Protocols

The versatility of this compound is best demonstrated through the diverse range of derivatives it can generate. Below are established protocols for key transformations.

Synthesis of Azo-Coupled Pyrazolinones

Azo compounds derived from pyrazolinones are a well-established class of compounds with significant antimicrobial and analgesic activities.[2] This protocol details a classic diazotization-coupling reaction.

Workflow: Synthesis of Azo-Pyrazolinone Derivatives

Caption: Workflow for synthesizing azo-pyrazolinone derivatives.

Detailed Protocol:

  • Diazotization: Dissolve the chosen substituted aniline (10 mmol) in a 2M HCl solution (20 mL) and cool the mixture to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL H₂O) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

  • Coupling: In a separate flask, dissolve this compound (10 mmol) in ethanol (30 mL) and add sodium acetate (20 mmol) to create a buffered, slightly acidic environment optimal for electrophilic substitution. Cool this solution to 0-5°C.

  • Reaction: Slowly add the diazonium salt solution from Step 1 to the pyrazolinone solution from Step 2 with vigorous stirring. The coupling reaction is typically rapid, indicated by the formation of a brightly colored precipitate.

  • Work-up: Allow the reaction mixture to stir for an additional 2 hours as it slowly warms to room temperature. Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure azo-pyrazolinone derivative. Purity can be confirmed by TLC and melting point determination.[2]

Synthesis of Pyrazolinone-based Schiff Bases

Condensation of the C5-carbonyl group (in its enol form) with primary amines is a straightforward method to produce Schiff bases, which often serve as precursors for more complex heterocyclic systems like thiazolidinones or as bioactive molecules in their own right.[3][6]

General Reaction Scheme: Schiff Base Formation

G cluster_conditions Reaction Conditions Pyrazolinone This compound Reaction Pyrazolinone->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction Product Schiff Base Derivative Reaction->Product + H₂O Ethanol (Solvent) Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst) Reflux Reflux

Caption: General scheme for Schiff base synthesis.

Detailed Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol) and the desired primary aromatic or aliphatic amine (10 mmol) in absolute ethanol (50 mL).

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Further purification can be achieved by recrystallization if necessary.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidines

This compound is an excellent precursor for building fused heterocyclic systems, which are of great interest in drug discovery.[7][8] Pyrazolo[1,5-a]pyrimidines, for example, can be synthesized via condensation with β-dicarbonyl compounds or their equivalents.

Detailed Protocol (Example with an Enaminone):

  • Reactant Preparation: Synthesize or procure a suitable enaminone, such as 3-(dimethylamino)-1-(aryl)prop-2-en-1-one.

  • Condensation: In a flask, dissolve this compound (5 mmol) and the enaminone (5 mmol) in glacial acetic acid (20 mL).

  • Reaction: Heat the mixture at reflux for 8-10 hours. The acidic medium facilitates the initial Michael addition followed by an intramolecular cyclization and dehydration sequence to form the fused aromatic ring system.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol. The product, a substituted pyrazolo[1,5-a]pyrimidine, can be purified by recrystallization from a suitable solvent like ethanol or DMF.[7]

Applications in Drug Discovery: Bioactive Derivatives

Derivatives synthesized from this compound have shown promise across several therapeutic areas. The structural modifications enabled by the protocols above directly impact biological activity.

Table 2: Examples of Bioactive Derivatives and Their Applications

Derivative ClassSynthetic RouteBiological ActivityReference
Azo-PyrazolinonesDiazotization & CouplingAntimicrobial, Analgesic[2]
PhenylhydrazonesCondensationAntibacterial, Antioxidant[6]
Thiazolidinone HybridsSchiff Base CyclizationAnti-inflammatory, Anticancer[3][4]
Pyrazolo[3,4-d]pyridazinesCyclocondensationVarious (scaffold)[7]
DHFR InhibitorsMulti-step SynthesisAntibacterial[9]

Logical Pathway: From Precursor to Bioactive Compound

G A This compound (Precursor) B Intermediate Synthesis A->B C Azo-Coupling B->C D Schiff Base Formation B->D E Cyclocondensation B->E F Bioactive Derivatives C->F D->F E->F G Antimicrobial Agents F->G H Anti-inflammatory Agents F->H I Anticancer Agents F->I

Caption: Synthetic logic from precursor to diverse bioactive agents.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and cost-effective precursor in synthetic medicinal chemistry. The protocols outlined in this guide demonstrate its utility in generating a diverse library of compounds through straightforward and scalable reactions. The inherent reactivity of its heterocyclic core allows for the construction of simple azo dyes, complex Schiff bases, and intricate fused-ring systems.

Future research should continue to explore novel cyclocondensation reactions to build new fused heterocyclic scaffolds. Furthermore, the application of modern synthetic methodologies, such as microwave-assisted synthesis or flow chemistry, could significantly enhance reaction efficiency and yield, accelerating the discovery of new drug candidates derived from this versatile precursor.[10]

References

  • Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Available at: [Link]

  • The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell. Available at: [Link]

  • Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. ResearchGate. Available at: [Link]

  • Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Examples of bioactive compounds and drugs incorporating the pyrazolin-5-one heterocycle. ResearchGate. Available at: [Link]

  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. ScienceDirect. Available at: [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]

  • The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. HETEROZYKLEN. Available at: [Link]

  • Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ScienceScholar. Available at: [Link]

Sources

Experimental Protocol for the Regioselective C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, a critical reaction for synthesizing a diverse range of biologically active compounds and valuable chemical intermediates. 4-Acyl-3-methyl-1-phenyl-pyrazol-5-ones are notable for their roles as chelating agents and as precursors in pharmaceutical development, including the synthesis of analogues of Edaravone, a potent antioxidant.[1][2][3] The primary challenge in this synthesis is controlling the regioselectivity, as the pyrazolone substrate can undergo acylation at either the C-4 carbon (C-acylation) or the enolic oxygen (O-acylation). This document elucidates the underlying chemical principles, compares various synthetic strategies, and presents a robust, field-proven protocol that favors selective C-acylation through the strategic use of a calcium hydroxide catalyst.

Introduction: The Significance of Pyrazolone C-Acylation

3-Methyl-1-phenyl-pyrazol-5-one, commercially known as Edaravone, is a heterocyclic compound widely recognized for its antioxidant and radical scavenging properties.[1][3] Its core structure serves as a valuable scaffold for the development of novel therapeutics.[1][2][3][4][5] The introduction of an acyl group at the C-4 position of the pyrazolone ring dramatically expands its synthetic utility, yielding 4-acylpyrazolones. These derivatives are pivotal intermediates for:

  • Pharmaceutical Synthesis: Creating analogues of existing drugs to enhance efficacy or modulate properties.[1][2]

  • Metal Chelation: Acting as potent chelating agents for the extraction and separation of metal ions.[6][7]

  • Bioactive Heterocycles: Serving as building blocks for more complex, poly-functionalized heterocyclic systems.[8]

The key to this synthesis lies in overcoming the inherent reactivity of the pyrazolone's tautomeric forms, which can lead to a mixture of C- and O-acylated products. This guide focuses on a methodology that ensures high regioselectivity for the desired C-4 acylated product.

Mechanistic Rationale: Tautomerism and Regioselectivity

The reactivity of 3-methyl-1-phenyl-pyrazol-5-one is governed by its existence in multiple tautomeric forms, primarily the keto (CH) and enol (OH) forms.[9][10][11] This equilibrium is the root of the regioselectivity challenge.

Tautomerism Keto Keto Form (CH-form) Enol Enol Form (OH-form) Keto->Enol Equilibrium

Caption: Keto-Enol Tautomerism of the Pyrazolone Ring.

  • O-Acylation: Direct reaction of the enol form with an acylating agent (like an acyl chloride) under standard conditions often leads to the thermodynamically less stable but kinetically favored O-acylated ester.

  • C-Acylation: The desired reaction occurs on the nucleophilic C-4 carbon of the enolate or a related intermediate.

To achieve selective C-acylation, the strategy involves protecting the enolic oxygen and simultaneously activating the C-4 position. The most effective and widely adopted method utilizes calcium hydroxide.[6][7][12][13] The Ca(OH)₂ serves multiple critical roles:

  • Base: It deprotonates the pyrazolone to form the enolate.

  • Protecting/Directing Group: The Ca²⁺ ion forms a stable chelate complex with the enolate, protecting the oxygen atom from acylation.

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated when using acyl chlorides, driving the reaction to completion.[7][12]

This formation of a calcium complex is the crucial step that directs the incoming electrophilic acyl group to the C-4 position.[7][12]

Comparison of Synthetic Strategies

While several methods can be envisioned for C-acylation, they vary significantly in efficiency, selectivity, and practicality.

MethodKey ReagentsAdvantagesDisadvantages
Calcium Hydroxide Catalysis Acyl Chloride, Ca(OH)₂, DioxaneHigh yield, excellent C-selectivity, simple workup, cost-effective.[6][12]Requires anhydrous conditions, heterogeneous reaction requires vigorous stirring.[7]
Fries Rearrangement Phenolic Ester, Lewis Acid (e.g., AlCl₃)Established method for converting O-acyl to C-acyl products.[14][15][16]Two-step process (O-acylation then rearrangement), harsh conditions, potential for side products.[14][16]
Direct Friedel-Crafts Acylation Acyl Chloride, AlCl₃A classic C-C bond-forming reaction.[17][18]Often unsuitable for N-heterocycles due to complexation of the Lewis acid with the ring nitrogens, leading to deactivation and poor yields.
Other Lewis Acid Catalysis Acyl Chloride, SmCl₃, etc.Can be effective for general 1,3-dicarbonyl compounds.[19][20]Less documented for this specific substrate, may require optimization, catalyst cost can be high.

Based on this analysis, the calcium hydroxide-mediated pathway is the recommended protocol for its superior performance and reliability.

Detailed Experimental Protocol: Calcium Hydroxide-Mediated C-Acylation

This protocol describes the synthesis of 4-benzoyl-3-methyl-1-phenyl-pyrazol-5-one as a representative example. The methodology is broadly applicable to other acyl chlorides and anhydrides.

Materials and Equipment
  • Reagents:

    • 3-Methyl-1-phenyl-pyrazol-5-one (≥98%)

    • Calcium Hydroxide (Ca(OH)₂, ≥95%)

    • Benzoyl Chloride (≥99%)

    • 1,4-Dioxane (Anhydrous, <0.05% water)[7]

    • Hydrochloric Acid (HCl, 2N or ~10% aq.)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser with a drying tube (e.g., CaCl₂)

    • Dropping funnel

    • High-turbulence magnetic stir bar and stirrer/hotplate[7]

    • Ice bath

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

Visual Workflow

C_Acylation_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Acylation cluster_workup Step 3: Workup & Isolation Dissolve Dissolve Pyrazolone in Anhydrous Dioxane Add_CaOH2 Add Ca(OH)₂ Powder Dissolve->Add_CaOH2 Reflux1 Heat to Reflux (0.5 - 1 hr) Add_CaOH2->Reflux1 Cool Cool to 0-5 °C (Ice Bath) Reflux1->Cool Add_AcylCl Add Acyl Chloride Dropwise Cool->Add_AcylCl Reflux2 Heat to Reflux (1 - 2 hrs) Add_AcylCl->Reflux2 Quench Pour into Dilute HCl (Vigorous Stirring) Reflux2->Quench Stir Stir at RT (≥ 1.5 hrs) Quench->Stir Filter Filter Crude Product Stir->Filter Wash Wash with Water & Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize

Caption: General workflow for the calcium hydroxide-mediated C-acylation.

Step-by-Step Procedure
  • Setup: Assemble a three-neck flask with a reflux condenser (fitted with a drying tube), a dropping funnel, and a stopper. Use a high-turbulence magnetic stir bar. Ensure all glassware is dry.

  • Dissolution: To the flask, add 3-methyl-1-phenyl-pyrazol-5-one (e.g., 8.7 g, 50 mmol) and anhydrous 1,4-dioxane (e.g., 80-100 mL). Heat gently while stirring until the pyrazolone is completely dissolved.[6][7]

  • Calcium Complex Formation: Add calcium hydroxide (e.g., 7.4 g, 100 mmol, 2 equivalents) to the solution. The mixture will become a suspension. Heat the mixture to reflux and maintain vigorous stirring for 30-60 minutes. It is crucial to form the calcium complex before adding the acylating agent to prevent O-acylation.[7][12]

  • Acylation: Cool the reaction mixture in an ice bath to 0-5 °C. Add benzoyl chloride (e.g., 6.4 mL, 55 mmol, 1.1 equivalents) dropwise via the dropping funnel over 5-10 minutes. The reaction is exothermic, and the mixture's color may change from yellow to orange.[6][7]

  • Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture back to reflux. Maintain reflux with vigorous stirring for 1.5-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Complex Decomposition: Cool the reaction mixture to room temperature. In a separate beaker, prepare dilute hydrochloric acid (e.g., 200 mL of 2N HCl). Pour the reaction mixture slowly into the stirred acid. Crucial: Stir vigorously during this step to prevent the formation of lumps, which can trap the unreacted complex and lower the yield.[6][7]

  • Precipitation and Aging: Continue stirring the acidic mixture at room temperature for at least 1.5 hours to ensure the complete decomposition of the calcium complex. A cream-colored solid should precipitate.[6][7]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove CaCl₂ and any remaining Ca(OH)₂. Follow with a wash using a small amount of cold ethanol to remove colored impurities.[6][7]

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure 4-benzoyl-3-methyl-1-phenyl-pyrazol-5-one as a crystalline solid. Dry the product under vacuum.

Troubleshooting and Expert Insights
IssueProbable CauseSolution
Low Yield Incomplete complex formation.Ensure pyrazolone is fully dissolved before adding Ca(OH)₂. Reflux for the recommended time with vigorous stirring.
Lumps formed during workup.Grind any lumps formed during the acid quench. Ensure vigorous stirring and allow sufficient time for decomposition.[7]
O-Acylated Byproduct Detected Acyl chloride added before complexation was complete.Always follow the sequence: dissolve pyrazolone, add Ca(OH)₂, reflux, then add acyl chloride. This is the most critical step for selectivity.[7][12]
Wet reagents or glassware.Use anhydrous dioxane and a drying tube. Moisture hydrolyzes the acyl chloride and can interfere with the reaction.[7]
Reaction Stalls Inefficient stirring.A heavy precipitate of Ca(OH)₂ forms. Use a high-turbulence (e.g., egg-shaped or star-shaped) stir bar to maintain an effective suspension.[7]

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PubMed Central.
  • Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. Bentham Science.
  • SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile. Organic Letters.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PubMed.
  • Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. Ingenta Connect.
  • Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C.
  • The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica.
  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI.
  • SmCl3 -Catalyzed C- Acylation of 1,3-Dicarbonyl Compounds and Malononitrile. ResearchGate.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate.
  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. ACS Publications.
  • Tautomers of 3-methyl-5-pyrazolone. Reddit.
  • Fries rearrangement. Wikipedia.
  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health.
  • Friedel–Crafts reaction. Wikipedia.
  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Dialnet.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
  • Fries Rearrangement. Merck Millipore.
  • What is the Fries Rearrangement Reaction?. BYJU'S.
  • Friedel–Crafts Acylation. Sigma-Aldrich.

Sources

Application Notes & Protocols: The Synthesis of Azo Dyes Utilizing 4-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyrazolones in Chromophore Development

Azo dyes represent the largest and most versatile class of synthetic colorants, constituting over half of the world's dye production.[1] Their ubiquity in the textile, pharmaceutical, and analytical industries stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through simple structural modifications. The synthesis is classically a two-stage process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile.[1]

Among the diverse array of coupling components, heterocyclic systems have garnered significant attention for their ability to produce dyes with high tinctorial strength, excellent lightfastness, and valuable biological properties.[2] Pyrazolone derivatives, and specifically 4-Methyl-2-pyrazolin-5-one, stand out as exceptionally effective coupling components. The reactivity of the C4 methylene group, positioned between two carbonyl groups, makes it a potent nucleophile for electrophilic attack by the diazonium ion. This guide provides an in-depth exploration of the underlying chemistry and furnishes detailed protocols for the synthesis and characterization of azo dyes derived from this compound, tailored for researchers in synthetic chemistry and drug development.

Part 1: Core Synthesis Principles

The synthesis of pyrazolone-based azo dyes is a classic example of electrophilic aromatic substitution, where the pyrazolone ring acts as the nucleophilic substrate. The process is bifurcated into two critical, temperature-sensitive stages.

The Diazotization Stage: Generation of the Electrophile

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This reaction is performed in a cold, acidic medium, typically using sodium nitrite (NaNO₂) as the nitrosating agent and a strong mineral acid like hydrochloric acid (HCl).

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable and can decompose violently at higher temperatures, losing N₂ gas and leading to side reactions, which drastically reduces yield. Maintaining an ice-bath temperature throughout the addition of sodium nitrite and for the duration of the diazonium salt's existence is non-negotiable for a successful synthesis.[2][3]

  • Acidic Medium: The strong acid serves two purposes. First, it protonates sodium nitrite to form the active nitrosating agent, nitrous acid (HONO), and subsequently the nitrosonium ion (NO⁺), which is the true electrophile. Second, it prevents the newly formed diazonium salt from coupling with the unreacted parent amine, a common side reaction under neutral or basic conditions.

Diazotization_Mechanism Figure 1: Diazotization Mechanism cluster_0 Generation of Electrophile cluster_1 Reaction with Amine NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + HCl HCl HCl H2O_NO H₂O⁺-NO HONO->H2O_NO + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2O_NO->NO_plus - H₂O Amine Ar-NH₂ Nitrosamine Ar-NH₂⁺-NO Amine->Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH Nitrosamine->Diazohydroxide - H⁺, tautomerization Diazonium Ar-N₂⁺ (Diazonium Salt) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: A simplified workflow of the diazotization reaction.

The Coupling Stage: Chromophore Formation

The azo coupling reaction involves the electrophilic attack of the diazonium salt on the electron-rich C4 position of the this compound ring.

Causality of Experimental Choices:

  • pH Control: The coupling reaction is typically carried out in a neutral to slightly alkaline medium. The pyrazolone derivative is dissolved in a basic solution (e.g., NaOH or Na₂CO₃) to deprotonate the active methylene group, forming a highly nucleophilic carbanion. This significantly increases the rate and yield of the coupling reaction.[4]

  • Tautomerism: Pyrazolone dyes can exist in two tautomeric forms: the azo form and the hydrazo form. Spectroscopic evidence from NMR studies often confirms that in solution, these dyes predominantly exist in the more stable hydrazo-keto tautomeric form.[4][5] This structural feature is crucial as it influences the final color and photophysical properties of the dye.

Coupling_Mechanism Figure 2: Azo Coupling Mechanism Diazonium Ar-N₂⁺ (Diazonium Salt) Intermediate Wheland-type Intermediate Diazonium->Intermediate Electrophilic Attack Pyrazolone This compound (Active Methylene at C4) Pyrazolone->Intermediate Nucleophilic C4 Product Azo Dye Product (Hydrazo Tautomer) Intermediate->Product Deprotonation (-H⁺)

Caption: The electrophilic substitution mechanism for azo coupling.

Part 2: Experimental Protocols & Data

This section provides a validated, step-by-step protocol for the synthesis of a representative azo dye, 4-((4-hydroxyphenyl)diazenyl)-3-methyl-1H-pyrazol-5(4H)-one, followed by guidelines for its characterization.

Synthesis Workflow

Experimental_Workflow Figure 3: General Synthesis Workflow A Step A: Diazotization (e.g., 4-Aminophenol) C Step C: Coupling Reaction (Add A to B at 0-5 °C) A->C B Step B: Coupling Component Prep (this compound in NaOH) B->C D Step D: Isolation (Acidification & Vacuum Filtration) C->D E Step E: Purification (Recrystallization from Ethanol/Water) D->E F Step F: Characterization (FT-IR, NMR, UV-Vis) E->F

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Application Notes & Protocols: Quantification of Metal Ions Using Pyrazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolinone derivatives have emerged as highly effective and versatile chelating agents for the quantification of a wide array of metal ions. Their inherent ability to form stable, often colored, complexes with metal ions makes them particularly suitable for spectrophotometric and other analytical techniques. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for the use of pyrazolinone derivatives in metal ion analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful analytical tools.

Introduction: The Power of Pyrazolinone-Based Chelators

Pyrazolinone derivatives, particularly 4-acyl-5-pyrazolones, are a class of organic compounds that function as exceptional O,O-chelating ligands.[1] Their structure, which combines the properties of a pyrazolone ring with those of β-diketones, allows them to form highly stable coordination complexes with a variety of metal ions.[1][2] This chelating capability is the cornerstone of their application in analytical chemistry for the separation and quantification of metals.[1][3]

The formation of a metal-pyrazolinone complex often results in a significant change in the solution's spectroscopic properties, typically the formation of a colored species that can be readily measured using UV-Visible spectrophotometry.[4] The intensity of the color is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis. The versatility of pyrazolinone derivatives is further enhanced by the ease with which their structure can be modified to fine-tune their selectivity and sensitivity for specific metal ions.[1]

Mechanism of Chelation

The chelation process involves the formation of a cyclic complex, known as a chelate, between the pyrazolinone ligand and a central metal ion.[3] The 4-acyl-5-pyrazolone exists in a tautomeric equilibrium, but it is the enol form that typically deprotonates and coordinates with the metal ion through its two oxygen atoms, forming a stable six-membered ring. This process is highly dependent on the pH of the solution, as the deprotonation of the ligand is a prerequisite for chelation.[5]

Below is a generalized workflow for the utilization of pyrazolinone derivatives in the spectrophotometric analysis of metal ions.

Caption: Chelation of Cu(II) with BMPP.

Materials and Reagents
  • BMPP Solution (0.01 M): Dissolve an appropriate amount of 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone (CAS 4551-69-3) in a suitable organic solvent such as chloroform or ethyl acetate. [4]* Standard Copper(II) Stock Solution (1000 µg/mL): Use a commercially available certified standard or prepare by dissolving a known weight of high-purity copper metal or salt in dilute nitric acid and diluting to a known volume with deionized water.

  • Working Standard Solutions (0.5 - 10.0 µg/mL): Prepare by serial dilution of the stock solution with deionized water. [4]* Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions. [4]* Organic Solvent: Chloroform (ACS grade or higher). [4]* Instrumentation: UV-Visible Spectrophotometer.

Detailed Experimental Protocol
  • Preparation of Calibration Standards:

    • Pipette 10 mL of each working standard solution (0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL Cu(II)) into a series of 60 mL separatory funnels. [4] * Prepare a reagent blank by pipetting 10 mL of deionized water into another separatory funnel.

  • Complex Formation and Extraction:

    • To each separatory funnel, add 2 mL of acetate buffer (pH 5.5). [4]Swirl to mix. The buffer maintains the optimal pH for the deprotonation of BMPP and subsequent complex formation. [5] * Add 5 mL of the BMPP solution to each funnel. [4] * Stopper the funnels and shake vigorously for 2 minutes to ensure complete complexation. [4] * Add 10 mL of chloroform to each funnel. [4] * Shake vigorously for another 5 minutes to extract the Cu(II)-BMPP complex into the organic phase. [4] * Allow the layers to separate for at least 10 minutes.

  • Spectrophotometric Measurement:

    • Carefully drain the lower organic layer from each separatory funnel into a clean, dry 10 mm cuvette.

    • Using the reagent blank as the reference, measure the absorbance of each standard solution at the predetermined λmax for the Cu(II)-BMPP complex.

  • Calibration and Sample Analysis:

    • Plot a graph of absorbance versus the concentration of the standard solutions to construct a calibration curve. [4] * Prepare the unknown sample in the same manner as the standards.

    • Measure the absorbance of the sample and determine the concentration of Cu(II) from the calibration curve. [4]

Performance Characteristics

The performance of this method can be compared with other established techniques for metal ion analysis.

Parameter Pyrazolinone (BMPP) Method 4-(2-Pyridylazo)-resorcinol (PAR) Method Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Spectrophotometry (Chelation/Extraction)Spectrophotometry (Direct Chelation)Atomic Emission Spectrometry
Typical Range 0.5 - 10.0 µg/mL [4]0.06 - 1.6 µg/mLppb to high ppm levels
Selectivity Good, but can have interferences. pH control is crucial. [5]Moderate, often requires masking agents. [4]Excellent, but can have spectral interferences.
Instrumentation UV-Visible Spectrophotometer [4]UV-Visible Spectrophotometer [4]ICP-OES Spectrometer
Advantages Cost-effective, simple instrumentation.Rapid, no extraction step. [4]High throughput, multi-element capability, very sensitive.
Disadvantages Requires solvent extraction, potential for emulsions.Lower concentration range, potential for more interferences. [4]High initial instrument cost, requires skilled operator.

Troubleshooting and Optimization

For successful implementation of these methods, it's crucial to understand potential pitfalls and how to address them.

Issue Possible Cause Recommended Solution
Low Extraction Efficiency Suboptimal pH. [5]Perform a pH optimization study for the specific metal ion of interest. The extraction of metal ions with acidic chelating agents like BMPP is highly pH-dependent. [5]
Inappropriate organic solvent.The choice of solvent can significantly impact extraction efficiency. Test alternative solvents like benzene or ionic liquids. [5]
Insufficient BMPP concentration.Increase the concentration of BMPP in the organic phase to drive the equilibrium towards complex formation. [5]
Poor Reproducibility Inconsistent shaking time or intensity.Standardize the shaking time and intensity for all samples and standards to ensure equilibrium is reached consistently.
Incomplete phase separation.Allow sufficient time for the aqueous and organic layers to separate completely before collecting the organic phase.
Interferences from other metal ions Lack of selectivity of the pyrazolinone derivative.Adjust the pH of the aqueous phase to selectively complex the target metal ion. Alternatively, use masking agents to complex interfering ions and prevent their reaction with the pyrazolinone.

Conclusion

Pyrazolinone derivatives offer a robust and adaptable platform for the quantification of metal ions. The methods are characterized by their simplicity, cost-effectiveness, and reasonable sensitivity, making them a valuable tool in many analytical laboratories. By understanding the underlying principles of chelation and carefully controlling experimental parameters such as pH and reagent concentrations, researchers can achieve accurate and reliable results. The protocols provided herein serve as a starting point, and optimization may be necessary for specific sample matrices and target analytes.

References

  • Comparative Guide to Analytical Methods for Metal Ion Determination: A Focus on 4-Benzoyl- 3-methyl-1-phenyl-2-pyrazolin-5 - Benchchem.
  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives.
  • Optimization of Solvent Extraction with 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP) - Benchchem.
  • Al-jibouri, M. N., et al. Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5.
  • Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (2025).
  • Marchetti, F., Pettinari, C., Di Nicola, C., Tombesi, A., & Pettinari, R. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews, 213069.
  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes | Request PDF - ResearchGate.
  • 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone | 4551-69-3 - Sigma-Aldrich.

Sources

Application Note: 4-Acyl-Pyrazolones as Versatile Chelating Agents for Spectrophotometric Metal Ion Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-acyl-pyrazolone derivatives, specifically focusing on 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP), as a highly effective chelating agent for the spectrophotometric determination of metal ions. We delve into the underlying coordination chemistry, present a detailed, field-proven protocol for the quantitative analysis of Copper(II), and discuss the method's performance, validation, and practical applications for researchers in analytical chemistry and drug development.

Introduction: The Analytical Power of Pyrazolones

Pyrazolone derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and analytical chemistry.[1][2] Their unique structural features make them not only pharmacologically active but also potent chelating agents capable of forming stable, colored complexes with a wide array of metal ions.[3] Among these, 4-acyl-pyrazolones are particularly noteworthy. These compounds combine the properties of the pyrazolone ring with those of β-diketones, resulting in superior O,O-chelating ligands.[2]

This application note focuses on 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMPP) , a prominent member of this class, renowned for its versatility in solvent extraction and spectrophotometric analysis.[4][5] The formation of a colored chelate between BMPP and a target metal ion allows for simple, rapid, and cost-effective quantification using UV-Visible spectrophotometry, a technique widely accessible in modern laboratories.

The Principle: Keto-Enol Tautomerism and Chelation

The chelating capability of BMPP is rooted in its ability to exist in keto-enol tautomeric forms. In solution, an equilibrium is established between the keto form and the enol form. The enol tautomer possesses a labile proton on its hydroxyl group, which can be displaced by a metal ion (Mⁿ⁺). This leads to the formation of a highly stable six-membered chelate ring, where the metal ion is coordinated to the two oxygen atoms of the β-dicarbonyl moiety.[4] This complex formation typically results in a significant bathochromic (red) shift in the absorption spectrum, producing a distinct color that is the basis for spectrophotometric analysis.

Workflow start Start: Prepare Standards & Samples prep_sample Pipette 10 mL of Aqueous Sample into Separatory Funnel start->prep_sample add_buffer Add 5 mL Acetate Buffer (pH 5.5) prep_sample->add_buffer add_reagent Add 2 mL of 0.01 M BMPP Solution add_buffer->add_reagent shake1 Shake for 2 min (Complex Formation) add_reagent->shake1 add_solvent Add 10 mL Chloroform shake1->add_solvent shake2 Shake for 2 min (Extraction) add_solvent->shake2 separate Allow Phases to Separate shake2->separate measure Measure Absorbance of Organic Layer at λmax separate->measure analyze Construct Calibration Curve & Calculate Concentration measure->analyze end End: Report Results analyze->end

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In-Silico Design and Molecular Docking Studies of 4-Methyl-2-pyrazolin-5-one Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-silico design and molecular docking of novel 4-Methyl-2-pyrazolin-5-one derivatives. Pyrazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and analgesic properties.[1][2] This guide outlines a structured, field-proven workflow for identifying and evaluating potential drug candidates through computational methods, thereby accelerating the drug discovery process.[3][4] We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Rationale for In-Silico Drug Design

Traditional drug discovery is a lengthy and expensive endeavor.[4] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to expedite this process by enabling the rapid screening of virtual compound libraries and predicting their interactions with biological targets.[3][4] This in-silico approach significantly reduces the time and cost associated with the initial stages of drug development.[5][6]

The this compound core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][7] By employing in-silico design, we can systematically explore the chemical space around this core to identify novel derivatives with enhanced potency and favorable pharmacokinetic profiles. Molecular docking, a key component of CADD, predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[8][9][10]

This guide will walk you through a complete workflow, from target selection and ligand preparation to molecular docking and results analysis, using widely accepted open-source software.

The In-Silico Drug Discovery Workflow

The overall workflow for the in-silico design and molecular docking of this compound derivatives can be visualized as a sequential process. Each step is critical for the validity and reliability of the final results.

In-Silico Drug Discovery Workflow Target_Selection 1. Target Identification & Protein Preparation Ligand_Design 2. Ligand Library Design (this compound Derivatives) Target_Selection->Ligand_Design Select Biological Target Docking 4. Molecular Docking (Virtual Screening) Target_Selection->Docking Prepared Protein Ligand_Preparation 3. Ligand Preparation (3D Structure Generation & Energy Minimization) Ligand_Design->Ligand_Preparation Generate Virtual Compounds Ligand_Preparation->Docking Prepared Ligands Analysis 5. Results Analysis (Binding Affinity & Pose Evaluation) Docking->Analysis Docked Poses & Scores ADMET 6. ADMET Prediction (Pharmacokinetic Profiling) Analysis->ADMET Prioritize Hits Lead_Optimization 7. Lead Optimization ADMET->Lead_Optimization Identify Promising Candidates

Caption: A high-level overview of the in-silico drug discovery workflow.

Detailed Protocols and Methodologies

Part 1: Target Identification and Protein Preparation

Expertise & Experience: The selection of a relevant biological target is paramount. For pyrazolinone derivatives, known targets include enzymes and receptors involved in inflammation, pain, and microbial pathways.[1][11] Once a target is chosen, the three-dimensional structure of the protein must be obtained, typically from the Protein Data Bank (PDB). The quality of this structure directly impacts the docking results. Therefore, a meticulous preparation protocol is essential to ensure the protein is in a state suitable for docking.[12][13][14]

Protocol: Protein Preparation using UCSF Chimera

  • Obtain Protein Structure: Download the PDB file of the target protein (e.g., from RCSB PDB).

  • Initial Cleaning:

    • Open the PDB file in UCSF Chimera.

    • Remove all water molecules, co-factors, and existing ligands that are not essential for the binding interaction. This is crucial as they can interfere with the docking process.[12][13]

    • If the protein is a multimer, retain only the chain(s) containing the active site.

  • Add Hydrogens:

    • Go to Tools -> Structure Editing -> AddH.

    • Select the appropriate protonation states for histidine residues based on the surrounding microenvironment. This step is critical for accurate hydrogen bond prediction.[13]

  • Assign Partial Charges:

    • Go to Tools -> Structure Editing -> Add Charge.

    • Use the AMBER force field for charge assignment, which is widely used and validated for protein simulations.

  • Energy Minimization (Optional but Recommended):

    • To relieve any steric clashes introduced during preparation, perform a brief energy minimization.

    • Go to Tools -> Structure Editing -> Minimize Structure.

  • Save the Prepared Protein:

    • Save the cleaned and prepared protein structure in a suitable format, such as .pdb or .mol2.

Part 2: Ligand Library Design and Preparation

Expertise & Experience: The design of the ligand library is where chemical intuition and knowledge of structure-activity relationships (SAR) for pyrazolinone derivatives come into play.[15] Start with the core this compound scaffold and systematically add or modify substituents at various positions to create a diverse library of virtual compounds.

Protocol: Ligand Preparation

  • 2D Structure Drawing:

    • Draw the 2D structures of your designed this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation and Energy Minimization:

    • Convert the 2D structures into 3D structures.[13] Many software packages, including PyRx, have built-in functionalities for this using Open Babel.[16]

    • Perform energy minimization on each ligand to obtain a low-energy, stable conformation. This is a critical step to ensure the ligand's geometry is realistic before docking.[17]

  • File Format Conversion:

    • Save the prepared ligands in a format compatible with your docking software, such as .sdf or .pdbqt for AutoDock Vina.

Part 3: Molecular Docking

Expertise & Experience: Molecular docking simulates the binding of your prepared ligands to the prepared protein target. We will utilize PyRx, a user-friendly virtual screening tool that integrates AutoDock Vina for the docking calculations.[16][18][19] The choice of the search space (the "grid box") is critical; it should encompass the entire binding site of the protein to allow the ligand to explore all possible binding modes.

Protocol: Molecular Docking using PyRx with AutoDock Vina

  • Load Protein and Ligands into PyRx:

    • Open PyRx.

    • Load your prepared protein file.

    • Import your library of prepared ligands.

  • Define the Binding Site (Grid Box):

    • Select the protein in the workspace.

    • In the "Vina Wizard" tab, adjust the grid box dimensions and center to cover the entire active site of the protein. Visual inspection is crucial here to ensure the box is appropriately placed.[20]

  • Run the Docking Simulation:

    • Select the ligands you want to dock.

    • Click "Forward" in the Vina Wizard to start the docking process. AutoDock Vina will then systematically evaluate different conformations and orientations of each ligand within the defined binding site.

  • Save the Docking Results:

    • Once the docking is complete, PyRx will display the results, including the binding affinity (in kcal/mol) for each ligand conformation.[19]

Analysis and Interpretation of Docking Results

Quantitative Analysis

The primary quantitative metric from AutoDock Vina is the binding affinity , reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[21]

Derivative IDBinding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues
PMP-001-8.53TYR123, SER234, GLU345
PMP-002-7.21TYR123
PMP-003-9.14TYR123, SER234, GLU345, LYS89
............

This is an example table. Actual results will vary.

Qualitative Analysis: Visual Inspection

Expertise & Experience: Binding affinity scores alone are not sufficient. Visual inspection of the docked poses is essential to assess the quality of the interactions.[21][22] Use molecular visualization software like UCSF Chimera or PyMOL to analyze the top-ranked poses.[9][23]

Key aspects to evaluate during visual inspection include:

  • Hydrogen Bonds: Identify the number and quality of hydrogen bonds between the ligand and protein residues. These are strong indicators of specific binding.[21]

  • Hydrophobic Interactions: Look for favorable hydrophobic interactions between nonpolar parts of the ligand and protein.[21]

  • Fit within the Binding Pocket: Assess how well the ligand's shape complements the binding pocket.[21]

  • Root Mean Square Deviation (RMSD): If a known co-crystallized ligand is available, a low RMSD (<2.0 Å) between the docked pose and the experimental pose indicates a reliable docking result.[21]

Docking_Analysis_Workflow Docking_Output Docking Results (Binding Affinities & Poses) Quantitative_Analysis Quantitative Analysis (Rank by Binding Affinity) Docking_Output->Quantitative_Analysis Qualitative_Analysis Qualitative Analysis (Visual Inspection of Top Poses) Quantitative_Analysis->Qualitative_Analysis Top-ranked candidates Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Qualitative_Analysis->Interaction_Analysis Hit_Prioritization Hit Prioritization Interaction_Analysis->Hit_Prioritization

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Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazoles by Crystallization of Acid Addition Salts

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Background: The Rationale for Salt Crystallization

Standard purification techniques like column chromatography or simple recrystallization can often fail when dealing with pyrazole derivatives, especially when the crude product is contaminated with structurally similar impurities such as regioisomers.[1] These impurities frequently exhibit nearly identical polarities and solubilities to the desired product, making separation challenging.

The formation of an acid addition salt fundamentally alters the physicochemical properties of the pyrazole. By protonating one of the basic nitrogen atoms in the pyrazole ring, we create a pyrazolium salt.[2][3] This salt typically has vastly different solubility and crystallization characteristics compared to the neutral free base.[1][4] This difference is the cornerstone of the purification technique. Often, the salt of the desired pyrazole can be selectively crystallized from a solvent system in which the salts of the impurities remain dissolved.[5] This method provides an elegant, scalable, and often more effective alternative to chromatography for achieving high purity.

The overall process can be visualized as a three-stage workflow: Salt Formation & Crystallization, Isolation, and Regeneration of the pure pyrazole free base.

G cluster_0 Stage 1: Salt Formation & Crystallization cluster_1 Stage 2: Isolation cluster_2 Stage 3: Regeneration A Crude Pyrazole Mixture B Dissolve in Organic Solvent A->B C Add Stoichiometric Amount of Acid B->C D Induce Crystallization (e.g., Cooling) C->D E Filter Crystals D->E F Wash with Cold Solvent E->F G Purified Pyrazolium Salt Crystals F->G H Dissolve Salt in Aqueous Solution G->H I Add Base to Neutralize (pH > 7) H->I J Isolate Pure Pyrazole (Filtration or Extraction) I->J K Pure Pyrazole (Free Base) J->K

Caption: General workflow for pyrazole purification via acid addition salt crystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Q1: I've added the acid, but my pyrazole salt is not crystallizing out of solution. What should I do?

A1: Failure to crystallize is a common issue, typically stemming from the solution not being supersaturated.[6] Several factors could be at play:

  • Probable Cause 1: Excessive Solvent. You may have used too much solvent, meaning the concentration of the salt is below its saturation point even when cooled.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[6] Cool the solution again and observe for crystal formation.

  • Probable Cause 2: Inappropriate Solvent System. The chosen solvent may be too good at solvating the salt, even at low temperatures.

    • Solution: Add an "anti-solvent" dropwise to the solution until slight turbidity persists. An anti-solvent is a solvent in which the salt is poorly soluble.[4] Common choices include ethers (like diethyl ether) or aliphatic hydrocarbons (like hexanes). Cool the mixture slowly.

  • Probable Cause 3: High Kinetic Barrier to Nucleation. The solution may be supersaturated, but the initial formation of crystal nuclei is kinetically hindered.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]

    • Solution B (Seeding): If you have a small crystal of the pure salt, add it to the solution. This "seed crystal" provides a template for further crystallization.

G Start Problem: No Crystallization Q1 Is the solution perfectly clear? Start->Q1 Action1 Too much solvent likely. Reduce volume by evaporation, then cool again. Q1->Action1 Yes Action2 Try inducing nucleation. Scratch flask with glass rod. Action1->Action2 Action3 Add a seed crystal if available. Action2->Action3 Action4 Solution is likely not supersaturated. Add an anti-solvent (e.g., hexanes) dropwise until cloudy, then cool. Action3->Action4

Caption: Decision workflow for troubleshooting a failure to crystallize.

Q2: Instead of solid crystals, an oil has separated from the solution. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the pyrazolium salt separates from the solution as a liquid phase rather than a solid crystalline lattice.[6]

  • Probable Cause: The solution is too highly supersaturated, or it was cooled too rapidly. This often happens if the melting point of your salt is lower than the temperature of the solution.

  • Solution: Re-heat the mixture until the oil completely redissolves, creating a homogeneous solution again. Add a small amount (5-10% of the total volume) of the primary ("good") solvent to slightly decrease the saturation level.[6] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote the formation of an ordered crystal lattice instead of an amorphous oil.

Q3: My final yield is very low. Where could my product have gone?

A3: Low yield is often a result of mechanical losses or solubility issues.

  • Probable Cause 1: Product remains in the mother liquor. Using an excessive amount of solvent for crystallization means a significant portion of your salt will remain dissolved even after cooling.

    • Solution: For future runs, use the minimum amount of hot solvent required to fully dissolve the crude pyrazole. You can attempt to recover some product from the current mother liquor by concentrating it further and cooling again to obtain a second crop of crystals, though these may be less pure.

  • Probable Cause 2: Incomplete conversion. The pyrazole may not have been fully protonated to the salt, or the salt was not fully neutralized back to the free base.

    • Solution: During acid addition, ensure at least one full equivalent of acid is used.[7][8] During regeneration, monitor the pH of the aqueous solution after adding the base. It should be distinctly basic (pH > 8) to ensure complete deprotonation of the pyrazolium salt.[9]

  • Probable Cause 3: Premature crystallization. If you perform a hot filtration to remove solid impurities, the salt may have started to crystallize in the filter funnel.

    • Solution: Use a pre-heated filter funnel and flask, and perform the filtration as quickly as possible to prevent cooling.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best acid for forming the salt?

A1: The choice of acid is critical and depends on the basicity of your pyrazole and the desired physical properties of the resulting salt.[10]

  • Inorganic Mineral Acids: Strong acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) are commonly used.[7][10] They reliably form salts with most pyrazoles. HCl is often a good starting point, as hydrochloride salts are frequently crystalline.

  • Organic Acids: Acids like citric acid, trifluoroacetic acid, or p-toluenesulfonic acid can also be used.[10] These can be beneficial if the mineral acid salts are too soluble or difficult to crystallize.

  • The Goal: The objective is to create a salt that is sparingly soluble in your chosen solvent system, while the salts of impurities are highly soluble.[1][5] This requires empirical testing with small-scale trials to find the optimal acid-solvent combination.

Q2: What are the ideal characteristics of a solvent for this purification?

A2: The ideal solvent system exploits the solubility difference between the pyrazole free base and its salt.

  • For Crystallization: You need a solvent (or solvent mixture) in which the pyrazole free base is soluble, but the pyrazolium salt has low solubility, especially at cooler temperatures.[7] This differential solubility drives the crystallization upon salt formation. Commonly preferred solvents include C₂-C₄ alkanols like ethanol or isopropanol, and C₃-C₅ ketones like acetone.[7][8]

  • For Regeneration: During the conversion of the purified salt back to the free base, water is often used as the solvent for the salt.[11] If the free base is insoluble in water, it will precipitate upon neutralization and can be collected by filtration. If the free base is water-soluble, it must be extracted into an immiscible organic solvent like ethyl acetate or dichloromethane after neutralization.[9]

Solvent ClassExamplesTypical Use in ProtocolRationale
Alcohols Ethanol, IsopropanolSalt CrystallizationGood solubility for many pyrazole free bases; moderate solubility for salts, often decreasing significantly upon cooling.[7][8]
Ketones AcetoneSalt CrystallizationSimilar properties to alcohols; effective for many pyrazole systems.[7][8]
Ethers Diethyl Ether, MTBEAnti-solventPyrazolium salts are often very insoluble in ethers, making them excellent for inducing precipitation.[12]
Hydrocarbons Hexanes, HeptaneAnti-solventVery non-polar; highly effective at reducing the solubility of polar salts.[13]
Water H₂OSalt Dissolution for RegenerationMost pyrazolium salts are water-soluble, allowing for easy handling during the basification step.[11]

Q3: Can this technique really separate regioisomers?

A3: Yes, this is one of the most powerful applications of the technique. Regioisomers, while having identical molecular weights and often similar chromatographic behavior, can have slight differences in the pKa of their nitrogen atoms due to varying electronic effects of substituents. This small difference in basicity can translate into a significant difference in the stability and lattice energy of their respective acid addition salts, leading to different solubilities. By carefully selecting the acid and solvent system, it is often possible to find conditions where one regioisomeric salt selectively crystallizes, leaving the other in the mother liquor.[1][5]

Core Experimental Protocol: Purification of a Generic Pyrazole

This protocol provides a generalized, step-by-step methodology. Note: The optimal acid, solvent, and temperatures should be determined empirically for each specific pyrazole derivative.

1. Salt Formation and Crystallization a. Dissolve the crude pyrazole (1.0 eq) in a suitable organic solvent (e.g., isopropanol, 5-10 mL per gram of crude material) in an Erlenmeyer flask. Gentle heating may be required. b. In a separate container, prepare a solution of the chosen acid (e.g., concentrated HCl, 1.05 eq) in the same solvent. c. Add the acid solution dropwise to the stirring pyrazole solution at room temperature. d. If crystals do not form spontaneously, stir for 30-60 minutes. If still no precipitation, induce crystallization using the methods described in the Troubleshooting Guide (e.g., cooling in an ice bath, scratching the flask). e. Allow the crystallization to proceed at a reduced temperature (e.g., 0-5 °C) for at least 1 hour to maximize yield.

2. Isolation of the Purified Salt a. Collect the crystalline solid by vacuum filtration using a Büchner funnel. b. Wash the filter cake with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities. c. Dry the purified pyrazolium salt crystals under vacuum.

3. Regeneration of the Pure Pyrazole Free Base a. Transfer the dried salt to a flask and dissolve it in a minimum amount of deionized water. b. While stirring, slowly add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the solution is basic (confirm with pH paper, pH > 8) and gas evolution ceases. c. Path A (If the free base is a solid and insoluble in water): The pure pyrazole will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. d. Path B (If the free base is a liquid or water-soluble): Transfer the aqueous mixture to a separatory funnel. Extract the free base into an appropriate organic solvent (e.g., ethyl acetate, 3 times with equal volumes). Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure pyrazole.[9]

References

  • Vertex AI Search Result[14] : Pyrazole - Solubility of Things. solubilityofthings.com.

  • Vertex AI Search Result[15] : 4-nitro-1H-pyrazole - Solubility of Things. solubilityofthings.com.

  • Vertex AI Search Result[4] : dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. benchchem.com.

  • Vertex AI Search Result[7] : WO2011076194A1 - Method for purifying pyrazoles - Google Patents. patents.google.com.

  • Vertex AI Search Result[8] : DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. patents.google.com.

  • Vertex AI Search Result[2] : Pyrazole | 288-13-1 - ChemicalBook. chemicalbook.com.

  • Vertex AI Search Result[1] : Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem. benchchem.com.

  • Vertex AI Search Result[10] : CN110903279A - Pyrazole compound and salt and application thereof - Google Patents. patents.google.com.

  • Vertex AI Search Result[16] : Synthesis of Pyrazole Compounds by Using Sonication Method. rj-pcm.com.

  • Vertex AI Search Result : 3.6F: Troubleshooting - Chemistry LibreTexts. chem.libretexts.org.

  • Vertex AI Search Result[12] : What solvent should I use to recrystallize pyrazoline? - ResearchGate. researchgate.net.

  • Vertex AI Search Result[13] : How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. researchgate.net.

  • Vertex AI Search Result[5] : DE102009060150B4 - Process for the preparation of acid addition salts of pyrazoles - Google Patents. patents.google.com.

  • Vertex AI Search Result[17] : Pyrazole synthesis - Organic Chemistry Portal. organic-chemistry.org.

  • Vertex AI Search Result[18] : Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. mdpi.com.

  • Vertex AI Search Result[19] : Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. pubs.acs.org.

  • Vertex AI Search Result[9] : Identifying and removing byproducts in pyrazole synthesis - Benchchem. benchchem.com.

  • Vertex AI Search Result[3] : Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed. pubmed.ncbi.nlm.nih.gov.

  • Vertex AI Search Result[20] : Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. mdpi.com.

  • Vertex AI Search Result[21] : A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. ncbi.nlm.nih.gov.

  • Vertex AI Search Result[22] : Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. ncbi.nlm.nih.gov.

  • Vertex AI Search Result[11] : US20070281982A1 - Process for purification of anastrozole - Google Patents. patents.google.com.

Sources

Technical Support Center: Column Chromatography Techniques for Purifying 4-Methyl-2-pyrazolin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methyl-2-pyrazolin-5-one derivatives using column chromatography. Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges in your purification workflows.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the column chromatography of this compound derivatives, presented in a question-and-answer format.

Question 1: My purified product yield is significantly lower than expected after column chromatography. What are the likely causes and how can I improve it?

Low recovery is a frequent issue and can stem from several factors. Identifying the root cause is key to optimizing your purification.

  • Possible Cause 1: Irreversible Adsorption or Degradation on Silica Gel.

    • Explanation: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Pyrazolinone derivatives, containing nitrogen atoms, can act as bases and interact strongly with these acidic sites, leading to irreversible adsorption or even degradation of the compound on the column.

    • Solution:

      • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing a slurry of your silica gel in the chosen eluent system containing a small amount of a basic modifier, typically 0.1-1% triethylamine. This will cap the active silanol groups and reduce strong interactions.

      • Use a Basic Modifier in the Mobile Phase: Adding 0.1-1% triethylamine or a few drops of ammonia solution to your mobile phase can competitively bind to the acidic sites on the silica, allowing your compound to elute more effectively.

      • Switch to a Neutral Stationary Phase: For highly acid-sensitive derivatives, consider using neutral alumina as your stationary phase. Neutral alumina is less acidic and can prevent the degradation of sensitive compounds.

  • Possible Cause 2: Co-elution with Impurities.

    • Explanation: If your desired compound and an impurity have very similar polarities, they may elute from the column together, leading to mixed fractions that are often discarded, thereby lowering the overall yield.

    • Solution:

      • Optimize Your Solvent System: A well-chosen solvent system is crucial for good separation. Use Thin Layer Chromatography (TLC) to test various solvent combinations and ratios to maximize the difference in Rf values between your product and impurities.

      • Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to resolve compounds with close polarities more effectively than an isocratic (constant solvent composition) elution.

  • Possible Cause 3: Premature Crystallization on the Column.

    • Explanation: If your compound is poorly soluble in the mobile phase, it may crystallize at the top of the column, preventing it from moving down with the eluent.

    • Solution:

      • Choose a More Solubilizing Loading Solvent: Dissolve your crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane or a small amount of acetone) to load it onto the column. Then, begin eluting with your less polar mobile phase.

      • Dry Loading: For compounds with very low solubility, the dry loading technique is highly recommended. This involves pre-adsorbing your compound onto a small amount of silica gel before adding it to the column.

Question 2: My compound appears to be degrading on the silica gel column, indicated by streaking on TLC and the appearance of new, often colored, spots. How can I prevent this?

Degradation on silica is a common problem for certain classes of organic compounds, including some nitrogen-containing heterocycles.

  • Explanation: The acidic nature of silica gel can catalyze decomposition reactions for sensitive molecules. For pyrazolinone derivatives, this can involve hydrolysis, ring-opening, or oxidation, often leading to colored byproducts.

  • Solutions:

    • Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude mixture on a TLC plate, let it sit in the open air on the silica for an hour, and then develop the plate. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.

    • Deactivate the Silica Gel: As mentioned previously, pre-treating the silica with a basic modifier like triethylamine is a highly effective strategy to minimize acid-catalyzed degradation.

    • Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative for acid-sensitive compounds.

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to increase the flow rate.

Question 3: I'm struggling to separate regioisomers of my this compound derivative. They have very similar Rf values on TLC. What can I do?

Separating isomers is a common challenge in chromatography due to their similar physical and chemical properties.

  • Explanation: Regioisomers often have very similar polarities, making their separation on standard silica gel difficult.

  • Solutions:

    • Fine-Tune the Mobile Phase: Experiment with different solvent systems. Sometimes, switching from a common mixture like hexane/ethyl acetate to dichloromethane/methanol or a ternary mixture can alter the selectivity and improve separation. Even small changes in the solvent ratio can have a significant impact.

    • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the resolution of closely eluting compounds.

    • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography and may be necessary to obtain pure isomers.

Question 4: My crude product is poorly soluble in the ideal mobile phase for chromatography. How should I load it onto the column?

Poor solubility can lead to inefficient loading and poor separation. The dry loading technique is the preferred method in this scenario.

  • Explanation: Loading a compound dissolved in a very strong solvent can cause it to rapidly spread out on the column, leading to broad bands and poor separation. Dry loading ensures the compound is introduced to the column in a concentrated band.

  • Solution: The Dry Loading Method

    • Dissolve your crude product in a suitable solvent in which it is readily soluble (e.g., dichloromethane, methanol, or acetone).

    • Add a small amount of silica gel to this solution (typically 2-3 times the mass of your crude product).

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.

    • Carefully add this powder to the top of your packed chromatography column.

    • Gently add a thin layer of sand on top of the dry-loaded sample to prevent disturbance when you add the mobile phase.

    • Proceed with the elution as usual.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify this compound derivatives?

A good starting point for many pyrazolinone derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Begin by testing a range of ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) on a TLC plate to find a system that gives your desired compound an Rf value between 0.25 and 0.35. For more polar derivatives, a system like dichloromethane/methanol may be more appropriate.

Q2: How does the substitution pattern on the pyrazolinone ring affect its polarity and chromatographic behavior?

The polarity of your derivative is heavily influenced by its substituents. Electron-withdrawing groups (e.g., nitro, cyano) can increase the polarity, while electron-donating and bulky alkyl or aryl groups can decrease it. This will directly impact the choice of your mobile phase. More polar compounds will require a more polar eluent to move down the column.

Q3: What is a typical loading capacity for silica gel when purifying these compounds?

As a general rule of thumb for flash chromatography, the mass of the crude material should be about 1-5% of the mass of the silica gel. For more difficult separations (compounds with close Rf values), a lower loading of 1-2% is recommended to achieve better resolution.

Q4: When should I consider using reversed-phase chromatography?

Reversed-phase chromatography, which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile or water/methanol), is a good option for highly polar this compound derivatives that do not move from the baseline on a silica gel TLC plate even with highly polar eluents.

Data & Protocols

Table 1: Recommended Solvent Systems for TLC Analysis and Column Chromatography
Derivative PolarityRecommended Solvent Systems (v/v)Typical Rf Target for Column
Low Polarity Hexane / Ethyl Acetate (9:1 to 1:1)0.25 - 0.35
Toluene / Ethyl Acetate (9:1 to 1:1)0.25 - 0.35
Medium Polarity Hexane / Ethyl Acetate (1:1 to 1:9)0.25 - 0.35
Dichloromethane / Ethyl Acetate (9:1 to 1:1)0.25 - 0.35
High Polarity Dichloromethane / Methanol (99:1 to 9:1)0.25 - 0.35
Ethyl Acetate / Methanol (99:1 to 9:1)0.25 - 0.35
Protocol 1: Standard Flash Column Chromatography

Objective: To purify a moderately polar this compound derivative.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow.

    • Collect fractions in separate tubes.

  • Analysis and Isolation:

    • Monitor the collected fractions using TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Dry Loading for Poorly Soluble Compounds

Objective: To purify a this compound derivative with low solubility in the mobile phase.

Procedure:

  • Dissolve the crude product (e.g., 500 mg) in a suitable solvent (e.g., 10 mL of methanol).

  • Add silica gel (e.g., 1.5 g) to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Pack a chromatography column with silica gel as described in Protocol 1.

  • Carefully add the silica gel with the adsorbed compound to the top of the packed column.

  • Add a thin layer of sand on top.

  • Proceed with elution as described in Protocol 1.

Visualizations

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Sample onto Column Pack->Load Dissolve Dissolve Crude Product in Minimal Solvent Dissolve->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

Technical Support Center: Strategic Control of Regioselectivity in Pyrazolone Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced pyrazolone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity during the acylation of pyrazolone scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your synthetic strategies effectively.

This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the N- vs. O-acylation of pyrazolones.

Q1: What is O-acylation in the context of pyrazolones, and why is it a common side reaction?

Answer: The challenge of O-acylation arises directly from the inherent chemical nature of pyrazolones, specifically their ability to exist as tautomers. Pyrazolones are not static structures; they exist in a dynamic equilibrium between a keto form (a pyrazolin-5-one) and an enol form (a 5-hydroxypyrazole).[1]

The enol tautomer is often a major contributor to the equilibrium mixture because its formation results in an aromatic five-membered ring, a significant thermodynamic driving force.[1] This enol form possesses a nucleophilic hydroxyl (-OH) group. During an acylation reaction, this hydroxyl group can compete with the ring nitrogen atom to attack the electrophilic acylating agent (e.g., an acyl chloride or anhydride). When the oxygen atom is the successful nucleophile, it results in the formation of an O-acylated product (an ester), which is often an undesired side product.[2][3]

Q2: How can I definitively identify whether I have synthesized an N-acyl or O-acyl pyrazolone?

Answer: Distinguishing between N-acyl and O-acyl isomers is critical and is reliably achieved through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

The chemical environments of the acyl group and the pyrazolone core are significantly different in the two isomers, leading to distinct spectral signatures.[2][4]

Table 1: Spectroscopic Differentiation of N- vs. O-Acyl Pyrazolones
Technique Key Signal N-Acyl Pyrazolone (Amide) O-Acyl Pyrazolone (Ester)
¹³C NMR Acyl Carbonyl (C=O)~165-175 ppm~170-180 ppm (often slightly downfield)
Pyrazolone C5~160-170 ppm (C=O)~145-155 ppm (C-OAr)
¹H NMR Protons adjacent to acyl C=OChemical shifts influenced by amide bond character.Chemical shifts influenced by ester bond character.
FTIR Carbonyl Stretch (ν_C=O)~1680-1720 cm⁻¹ (Amide I band)~1750-1770 cm⁻¹ (Ester carbonyl, higher frequency)
~1640-1680 cm⁻¹ (Pyrazolone C=O)No pyrazolone C=O stretch; C=N stretch visible.

Note: Exact chemical shifts and frequencies can vary based on substitution and solvent.

Q3: What are the most critical factors that influence whether N- or O-acylation occurs?

Answer: The regiochemical outcome of the acylation is a delicate balance of several interconnected factors. Control over these parameters is key to selectively synthesizing the desired N-acyl product.

  • Base: The choice and stoichiometry of the base are paramount. A base can deprotonate the pyrazolone, but where it deprotonates (N-H vs. O-H in the enol form) and the nature of the resulting anion-cation pair influences the reaction pathway.

  • Solvent: The solvent affects the tautomeric equilibrium. Protic solvents can stabilize the enol form through hydrogen bonding, potentially increasing the likelihood of O-acylation. Aprotic solvents are generally preferred.[2]

  • Temperature: Reaction temperature affects the kinetics of the competing pathways. Lower temperatures often provide better selectivity by favoring the pathway with the lower activation energy.[5]

  • Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) and its steric bulk can influence the site of attack.

Part 2: Mechanistic Pathways and Troubleshooting Guide

Understanding the competing reaction pathways is essential for effective troubleshooting. The following diagram illustrates the pivotal choice the pyrazolone makes during acylation.

G cluster_0 Pyrazolone Tautomeric Equilibrium cluster_1 Acylation Pathways Keto Keto Tautomer (Pyrazolin-5-one) Enol Enol Tautomer (5-Hydroxypyrazole) Keto->Enol Equilibrium AcylatingAgent R-COCl (Acylating Agent) Keto->AcylatingAgent N-Nucleophilic Attack (Desired Pathway) Enol->AcylatingAgent O-Nucleophilic Attack (Side Reaction) N_Product Desired Product: N-Acyl Pyrazolone AcylatingAgent->N_Product O_Product Side Product: O-Acyl Pyrazolone AcylatingAgent->O_Product

Caption: Competing N- and O-acylation pathways dictated by pyrazolone tautomerism.

Troubleshooting Guide: Low Yield of N-Acyl Product
Issue: The primary or sole product isolated is the O-acylated isomer.
  • Underlying Cause: The reaction conditions are overwhelmingly favoring the nucleophilicity of the enol oxygen. This is often exacerbated by the use of protic solvents (like ethanol or methanol) or conditions that do not sufficiently favor the N-anion.

  • Strategic Solutions:

    • Solvent Modification: Switch to a dry, aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or 1,4-dioxane.[2] This minimizes hydrogen bonding that can stabilize the enol tautomer and ensures the acylating agent is not hydrolyzed.

    • Base Selection:

      • Non-Nucleophilic Amine Bases: Employ a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases act as acid scavengers, trapping the HCl generated when using an acyl chloride, without competing as nucleophiles.

      • Pyridine: Pyridine can be used as both a base and a solvent. It is known to facilitate N-acylation by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the pyrazolone nitrogen.

    • Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C or -20 °C). Add the acylating agent slowly and dropwise to maintain control and prevent exothermic spikes that can reduce selectivity.

Issue: A complex mixture of N-acyl, O-acyl, and C4-acyl products is formed.
  • Underlying Cause: The use of an excessively strong or inappropriate base (e.g., an alkoxide or organometallic reagent) can lead to deprotonation at multiple sites, including the C4 position, which is also acidic.

  • Strategic Solutions:

    • Employ a Milder Base: Revert to amine bases (TEA, DIPEA) which are typically not strong enough to deprotonate the C4 position efficiently.

    • Chelation Strategy (for C-acylation avoidance): While some methods use metal ions like Ca²⁺ to promote C-acylation by forming a complex,[2] avoiding such reagents is crucial if N-acylation is the goal. Ensure your reagents are free from contaminating metal ions.

    • Protecting Groups: For complex syntheses where regioselectivity is a persistent issue, consider a protecting group strategy. The pyrazole N-H can be protected (e.g., with a tetrahydropyranyl (THP) group), the desired acylation performed elsewhere, and the protecting group subsequently removed.[6][7]

Troubleshooting Workflow

G Start Analyze Reaction Outcome (NMR, LC-MS) CheckProduct Is O-Acylation the Major Product? Start->CheckProduct CheckMixture Is it a Complex Mixture (N-, O-, C-acylated)? CheckProduct->CheckMixture No Solvent Action: Switch to Dry, Aprotic Solvent (THF, DCM) CheckProduct->Solvent Yes Success Success: Optimize Yield CheckMixture->Success No (N-Acyl is Major) MildBase Action: Use Milder Base (e.g., TEA instead of NaH) CheckMixture->MildBase Yes Base Action: Use Amine Base (TEA, Pyridine) Solvent->Base Temp Action: Lower Temperature (0 °C) & Add Slowly Base->Temp Temp->Start AvoidMetals Action: Ensure No Metal Contaminants MildBase->AvoidMetals AvoidMetals->Start

Caption: A decision-tree workflow for troubleshooting pyrazolone acylation reactions.

Part 3: Validated Experimental Protocol

This protocol provides a robust starting point for achieving selective N-acylation of a generic 3-substituted-1H-pyrazol-5(4H)-one.

Protocol 1: Selective N-Acylation of a Pyrazolone using an Acyl Chloride

Objective: To synthesize an N-acyl pyrazolone while minimizing the formation of the O-acyl isomer.

Materials:

  • Substituted Pyrazolone (1.0 eq)

  • Acyl Chloride (1.1 - 1.2 eq)

  • Pyridine (as solvent and base) or Triethylamine (TEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (if using TEA)

  • Standard glassware, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add the substituted pyrazolone (1.0 eq).

  • Dissolution:

    • Method A (Pyridine): Add anhydrous pyridine (sufficient to dissolve the starting material, approx. 0.2-0.5 M concentration). Stir until a homogeneous solution is formed.

    • Method B (TEA/DCM): Add anhydrous DCM and stir to dissolve the pyrazolone. Add triethylamine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for controlling the reaction rate and selectivity.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled, stirring solution over 10-15 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) may form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazolone spot is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • If DCM was used, transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (to remove excess amine base), water, and brine.

    • If pyridine was used, dilute with a larger volume of ethyl acetate or DCM and wash thoroughly with 1M HCl (multiple times) to remove pyridine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-acyl pyrazolone.

Part 4: References

  • Knorr Pyrazole Synthesis - Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Link]

  • SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC - NIH. [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole | ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]

  • Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Acylpyrazolone derivatives of high selectivity for lanthanide metal ions: effect of the distance between the two donating oxygens - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. [Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PubMed Central. [Link]

  • Modulating N- versus O-arylation in pyrazolone-aryl halide couplings | Request PDF. [Link]

  • Protecting Groups. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis - ChemRxiv. [Link]

  • Difference Between O Acylation and N Acylation. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC - NIH. [Link]

  • Protecting group - Wikipedia. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. [Link]

  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. [Link]

  • Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization - MDPI. [Link]

  • Binary and Ternary Zinc(II) Complexes of Acyl Pyrazolones: Synthesis, Spectroscopic Analysis, Crystal Structure and Antimalarial Activity | Request PDF - ResearchGate. [Link]

  • Synthesis of acylated pyrazoles 9 and... | Download Scientific Diagram - ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. [Link]

Sources

Troubleshooting low yields in pyrazolin-5-one cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolin-5-one cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Pyrazolin-5-ones are key structural motifs in numerous pharmaceuticals, agrochemicals, and dyes.[1][2][3] The Knorr pyrazole synthesis and related cyclocondensations are powerful tools for their construction, typically involving the reaction of a β-ketoester with a hydrazine derivative.[4][5][6] However, achieving high yields can be challenging. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reactions and overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of pyrazolin-5-one cyclization?

The most common method, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound (like a β-ketoester) with a hydrazine.[5][6] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazolin-5-one ring.[4][6]

Q2: My reaction is not proceeding to completion. What are the most likely causes?

Incomplete conversion is a frequent issue. The primary factors to investigate are:

  • Insufficient reaction time or temperature: Some reactant combinations require prolonged heating to drive the cyclization.

  • Catalyst issues: The type and amount of acid or base catalyst can be critical.

  • Poor quality reagents: Impurities in starting materials, especially the hydrazine, can inhibit the reaction.

  • Solvent effects: The polarity and proticity of the solvent can significantly influence reaction rates.

Q3: I'm observing multiple spots on my TLC plate, indicating side products. What are the common side reactions?

Side product formation can significantly lower the yield of the desired pyrazolin-5-one. Common side reactions include:

  • Formation of regioisomers: Unsymmetrical β-dicarbonyl compounds can lead to the formation of two different pyrazolone regioisomers.[5]

  • Hydrolysis of the ester: If water is present, the β-ketoester can hydrolyze, especially under harsh acidic or basic conditions.

  • Self-condensation of the β-ketoester: This can occur under basic conditions.

  • Decomposition of the hydrazine: Hydrazines can be unstable, particularly at elevated temperatures.

Q4: How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role in pyrazolin-5-one synthesis. Polar protic solvents like ethanol and acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism.[7][8] However, in some cases, non-polar solvents may be preferred to minimize side reactions. Recent studies have also explored solvent-free conditions, which can offer environmental benefits and sometimes lead to faster reactions.[9][10] Solvent polarity has even been shown to control regioselectivity in some related cycloaddition reactions.[11]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low yields in your pyrazolin-5-one cyclization reactions.

Problem 1: Low or No Product Formation (Incomplete Reaction)

If your reaction shows a significant amount of unreacted starting materials, consider the following causes and solutions.

Potential Cause Troubleshooting Steps & Explanation
Inadequate Reaction Conditions 1. Increase Reaction Temperature: The cyclization step is often the rate-limiting step and can require significant thermal energy. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. 2. Extend Reaction Time: Some reactions are simply slow. Run the reaction for a longer duration (e.g., 12, 24, or even 48 hours) and take aliquots to track the disappearance of starting materials.
Catalyst Inefficiency 1. Catalyst Choice: While glacial acetic acid is a common choice, other acids like hydrochloric acid or sulfuric acid might be more effective for your specific substrates.[12] Conversely, for some substrates, a base catalyst may be required. 2. Catalyst Loading: The amount of catalyst can be critical. Too little may result in a sluggish reaction, while too much can lead to side product formation. Experiment with varying the catalyst concentration.
Reagent Quality and Stoichiometry 1. Purity of Hydrazine: Hydrazine and its derivatives can degrade over time. Use freshly opened or purified hydrazine. Phenylhydrazine, for example, can be purified by distillation. 2. Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.
Solvent Effects 1. Solvent Polarity: If using a non-polar solvent, switching to a polar protic solvent like ethanol or acetic acid can accelerate the reaction by stabilizing charged intermediates.[7] 2. Solvent-Free Conditions: Consider running the reaction neat (without solvent), especially if the reactants are liquids. This can increase the effective concentration and accelerate the reaction.[10]
Problem 2: Significant Formation of Impurities/Side Products

If your desired product is present but contaminated with other compounds, the following strategies can help improve selectivity.

Potential Cause Troubleshooting Steps & Explanation
Formation of Regioisomers 1. Modify the β-Dicarbonyl Substrate: If possible, choose a symmetrical β-dicarbonyl compound to avoid regioselectivity issues. 2. Control Reaction Conditions: Temperature and solvent can influence the regioselectivity. Experiment with running the reaction at a lower temperature to favor the thermodynamically more stable product.
Hydrolysis or Decomposition 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the ester. 2. Moderate Reaction Conditions: Avoid excessively high temperatures or highly concentrated acids/bases, which can promote the decomposition of starting materials and products.
Undesired O-Acylation vs. C-Acylation In cases where acylation is a subsequent step, O-acylation can compete with the desired C-acylation. The formation of a calcium complex of the pyrazolone before adding the acylating agent can selectively promote C-acylation.[13]
Problem 3: Difficult Product Isolation and Purification

Even with a good reaction yield, isolating the pure pyrazolin-5-one can be challenging.

Potential Cause Troubleshooting Steps & Explanation
Product Solubility 1. Recrystallization: This is the most common method for purifying solid pyrazolin-5-ones. Experiment with different solvent systems. A common choice is ethanol/water.[3][8] 2. Column Chromatography: For products that are difficult to crystallize or are oils, silica gel column chromatography is an effective purification method. A typical eluent system is a mixture of hexane and ethyl acetate.[7]
Tautomerism Pyrazolin-5-ones can exist in multiple tautomeric forms (CH, OH, and NH forms).[1][2] This can sometimes lead to broadened peaks in NMR spectra or difficulties in crystallization. Understanding the predominant tautomer in your chosen solvent can aid in characterization.
Formation of Salts If using an acid catalyst, the product may be isolated as a salt. Neutralization with a mild base followed by extraction is often necessary. Conversely, forming a salt with an acid can sometimes be used as a purification strategy.[14]

Experimental Protocols

General Protocol for Pyrazolin-5-one Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq).

  • Add a suitable solvent, such as ethanol or glacial acetic acid (5-10 mL per gram of β-ketoester).[7]

  • Add the hydrazine derivative (1.0-1.2 eq).

  • If not using acetic acid as the solvent, add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).[15][12]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizing the Reaction and Troubleshooting

Knorr Pyrazole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Beta-Ketoester Beta-Ketoester Protonation Protonation Beta-Ketoester->Protonation H+ Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack Hydrazine Hydrazone Hydrazone Nucleophilic_Attack->Hydrazone -H2O Cyclized_Intermediate Cyclized_Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Nucleophilic Attack Pyrazolin-5-one Pyrazolin-5-one Cyclized_Intermediate->Pyrazolin-5-one -H2O Hydrazine Hydrazine

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing low yields.

G start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_purity Is the crude product pure? check_completion->check_purity Yes incomplete_reaction Troubleshoot: - Increase Temp/Time - Change Catalyst - Check Reagents check_completion->incomplete_reaction No isolation_issues Troubleshoot: - Optimize Purification (Recrystallization, Chromatography) check_purity->isolation_issues No end Optimized Yield check_purity->end Yes incomplete_reaction->end impure_product Troubleshoot: - Adjust Conditions - Minimize Side Reactions impure_product->isolation_issues isolation_issues->end

Caption: Troubleshooting workflow for low yields.

By systematically addressing the potential causes of low yields outlined in this guide, researchers can significantly improve the efficiency and success of their pyrazolin-5-one cyclization reactions.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
  • knorr pyrazole synthesis | PPTX - Slideshare. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC - NIH. (n.d.).
  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2025).
  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. (n.d.).
  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung - Semantic Scholar. (2004).
  • 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization - ResearchGate. (2025).
  • Synthesis of pyrazole under solvent free condition. - ResearchGate. (n.d.).
  • CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (n.d.).
  • Rishiram Prajuli.pmd - Semantic Scholar. (n.d.).
  • Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. (2026).
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017).
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. (n.d.).
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).

Sources

Stability issues and degradation of 4-Methyl-2-pyrazolin-5-one in storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind the experimental procedures to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with applications in chemical synthesis. Like many complex organic molecules, its stability can be compromised by various environmental factors, leading to the formation of degradation products that may interfere with experimental outcomes. Understanding the potential degradation pathways is crucial for accurate and reproducible research. While pyrazoline derivatives are noted for their general stability, they can be susceptible to degradation under harsh conditions, particularly through oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dark, and dry place. Exposure to light, moisture, and high temperatures should be minimized.

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as yellowing, can be an indication of degradation. This is often due to oxidation or photodecomposition. It is recommended to perform an analytical assessment, such as HPLC, to check the purity of the sample.

Q3: What are the primary degradation pathways for pyrazolinone compounds?

A3: Pyrazolinone compounds can degrade through several pathways, with the most common being hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The pyrazolinone ring can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The presence of oxidizing agents, or even atmospheric oxygen over time, can lead to the formation of various oxidized derivatives.[1]

  • Photolysis: Exposure to UV or visible light can provide the energy for photolytic reactions, leading to the formation of various degradation products.

Q4: What analytical techniques are most suitable for detecting and quantifying the degradation of this compound?

A4: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for separating the parent compound from its degradation products.[2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying the molecular weights of degradation products and providing structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.[5]

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems encountered during experiments with this compound.

Problem 1: Inconsistent or non-reproducible experimental results.

Possible Cause: Degradation of the this compound stock solution or solid sample.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps & Scientific Rationale:

  • Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dark, dry). Improper storage is a common cause of degradation.

  • Prepare a Fresh Stock Solution: If storage conditions are appropriate, the issue might be with the stability of your stock solution. Prepare a fresh solution from the solid material.

  • Perform HPLC Analysis: A stability-indicating HPLC method is crucial.[2][3][4]

    • Protocol: Develop an HPLC method that can separate the main peak of this compound from potential degradation products. A typical starting point would be a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

    • Analysis: Inject both the old and new stock solutions. A decrease in the peak area of the parent compound and the appearance of new peaks in the old stock's chromatogram confirm degradation.

Problem 2: Appearance of unknown peaks in the chromatogram during analysis.

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the appearance of unknown peaks.

Detailed Steps & Scientific Rationale:

  • Evaluate Sample Preparation: Assess your sample preparation procedure for any harsh conditions (e.g., prolonged exposure to light, high temperatures, or extreme pH) that could induce degradation.

  • Conduct Forced Degradation Studies: To understand the degradation profile of this compound, perform forced degradation studies.[6][7][8][9] This involves subjecting the compound to various stress conditions to intentionally generate degradation products.

    Forced Degradation Experimental Protocol:

    • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Stress Conditions:

      • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

      • Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period.

    • Analysis: Analyze the stressed samples using your stability-indicating HPLC method. The chromatograms will reveal the degradation products formed under each condition.

  • Compare and Identify: Compare the retention times of the unknown peaks in your experimental samples with those of the degradation products generated during the forced degradation studies. A match suggests that the unknown peaks are indeed degradation products.

Data Summary: Forced Degradation Conditions

The following table summarizes typical conditions for forced degradation studies, which can be adapted for this compound.

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HClRoom temperature to 80°CCleavage of the pyrazolinone ring
Base Hydrolysis 0.1 M - 1 M NaOHRoom temperature to 80°CRing opening and salt formation
Oxidation 3% - 30% H₂O₂Room temperatureFormation of N-oxides, hydroxylated species
Thermal 40°C - 105°CSolid-state and in solutionThermally induced decomposition
Photolytic UV and visible lightICH Q1B guidelinesPhotolytic cleavage, isomerization

Table based on general forced degradation protocols.[6][7][8][9]

Conclusion

The stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. By implementing proper storage procedures, utilizing stability-indicating analytical methods, and understanding the potential degradation pathways, researchers can ensure the integrity of their work. This guide provides a foundational framework for troubleshooting stability issues. For further in-depth analysis, it is recommended to perform comprehensive forced degradation studies and utilize advanced analytical techniques for the characterization of any observed degradation products.

References

  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Forced Degradation – A Review. MedCrave. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • This compound (C4H6N2O). PubChemLite. Available from: [Link]

  • This compound | C4H6N2O | CID 98935. PubChem. Available from: [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. ResearchGate. Available from: [Link]

  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung. Semantic Scholar. Available from: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]'

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available from: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. Available from: https://www.researchgate.net/publication/313854973_Development_and_validation_of_a_stability-indicating_RP-HPLC-FLD_method_for_determination_of_5-4-chlorophenoxy_methyl-1_3_4-oxadiazole-2-thiol
  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage. Neliti. Available from: [Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. Available from: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. IJIRT. Available from: [Link]

Sources

Identifying and characterizing impurities in 4-Methyl-2-pyrazolin-5-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the identification and characterization of impurities in this common synthetic process. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges, ensuring the integrity and purity of your final product.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the condensation of ethyl acetoacetate with a hydrazine source, such as hydrazine hydrate or methylhydrazine.

Problem 1: Low Yield of this compound

Q: We are experiencing a significantly lower than expected yield in our synthesis of this compound. What are the potential causes and how can we optimize the reaction?

A: Low yields are a frequent challenge and can stem from several factors, often related to reaction conditions and starting material quality.

Causality and Optimization Strategies:

  • Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the expected reaction time, consider extending the duration or incrementally increasing the temperature. For instance, in a typical synthesis using ethyl acetoacetate and hydrazine hydrate, the reaction mixture is often stirred for a set period at a regulated temperature (e.g., 60°C) to encourage product crystallization[1].

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the hydrolysis of the starting material, ethyl acetoacetate, especially if there is excess water present and the reaction is run under acidic or basic conditions. This hydrolysis produces ethanol and acetoacetic acid, which is unstable and can decompose.

    • Troubleshooting: Ensure all reagents and solvents are appropriately dried. If using hydrazine hydrate, be mindful of the water content. Consider using anhydrous hydrazine or methylhydrazine if hydrolysis is a suspected issue.

  • Product Solubility: The product, this compound, has limited solubility in certain solvents, which is often used to facilitate its isolation by precipitation. However, if the wrong solvent or an inappropriate volume is used, a significant portion of the product may remain in the mother liquor.

    • Troubleshooting: The choice of solvent is critical. Ethanol is commonly used as it allows for the precipitation of the product upon cooling[1]. If yields are low, analyze the filtrate by TLC or HPLC to determine if a substantial amount of product is not precipitating. You may need to adjust the solvent system or reduce the solvent volume post-reaction to induce further precipitation.

  • Inefficient Mixing: In larger scale reactions, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and reduce the overall yield.

    • Troubleshooting: Ensure vigorous and consistent stirring throughout the reaction, especially during the addition of reagents. For larger batches, consider the use of overhead mechanical stirrers.

Caption: Troubleshooting workflow for addressing low product yield.

Problem 2: Presence of Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)

Q: Our HPLC/GC-MS analysis of the final product shows several unexpected peaks. How can we identify these impurities and what are their likely sources?

A: The presence of impurities is a common issue that can affect the quality and safety of your final compound. A systematic approach to identification is crucial.

Potential Impurities and Their Characterization:

Potential Impurity Likely Source Identification Method Expected Mass (m/z)
Ethyl AcetoacetateUnreacted starting materialGC-MS, HPLC130.14
Hydrazine/MethylhydrazineUnreacted starting materialDifficult to detect directly by GC-MS/HPLC due to high polarity and volatility. May require derivatization.32.05 / 46.07
Acetoacetic AcidHydrolysis of ethyl acetoacetateLC-MS102.09
AcetoneDecarboxylation of acetoacetic acidGC-MS58.08
Pyrazolinone DimerSelf-condensation of the productLC-MS196.20

Workflow for Impurity Identification:

  • Mass Spectrometry (MS) Analysis: The primary tool for impurity identification is mass spectrometry, coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)[2]. The mass-to-charge ratio (m/z) of the impurity peak will provide its molecular weight, which is a critical piece of information for deducing its structure.

  • Consider the Reaction Mechanism: Based on the starting materials (ethyl acetoacetate and hydrazine/methylhydrazine) and the reaction mechanism, you can predict the most likely side products.

    • Unreacted Starting Materials: The most common impurities are often the starting materials themselves. Compare the retention times and mass spectra of the impurity peaks with those of authentic standards of ethyl acetoacetate and the hydrazine used.

    • Hydrolysis and Degradation Products: Ethyl acetoacetate can undergo hydrolysis to form acetoacetic acid, which is unstable and can decarboxylate to acetone[3]. These are volatile and best detected by GC-MS.

    • Dimerization: Pyrazolinones can undergo self-condensation to form dimers, especially under certain pH and temperature conditions. These higher molecular weight species are readily detectable by LC-MS.

  • Fragmentation Pattern Analysis: In GC-MS, the fragmentation pattern of an impurity can provide structural clues. Compare the observed fragmentation pattern with libraries such as NIST to identify potential matches.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the impurity, allowing for the determination of its elemental composition. This is a powerful tool for distinguishing between isomers and compounds with the same nominal mass.

ImpurityFormation cluster_main_reaction Main Reaction cluster_side_reactions Side Reactions & Impurities EAA Ethyl Acetoacetate Product This compound EAA->Product Condensation Acetoacetic_Acid Acetoacetic Acid EAA->Acetoacetic_Acid Hydrolysis Hydrazine Hydrazine/ Methylhydrazine Hydrazine->Product Dimer Pyrazolinone Dimer Product->Dimer Self-Condensation Water Water (present as impurity or from hydrazine hydrate) Water->Acetoacetic_Acid Acetone Acetone Acetoacetic_Acid->Acetone Decarboxylation

Caption: Potential pathways for impurity formation during synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst sometimes used in pyrazolone synthesis?

A1: An acid catalyst, such as acetic acid, is often used to protonate the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. This can increase the rate of the initial condensation step. However, strongly acidic conditions can also promote the hydrolysis of the ester, so the amount and type of acid should be carefully controlled.

Q2: Can I use a different β-ketoester instead of ethyl acetoacetate?

A2: Yes, other β-ketoesters can be used to synthesize different substituted pyrazolones. The choice of β-ketoester will determine the substituent at the 3-position of the pyrazolone ring. However, be aware that the reactivity of the β-ketoester and the potential for side reactions may change, requiring optimization of the reaction conditions.

Q3: What are the key differences in the reaction when using hydrazine hydrate versus methylhydrazine?

A3: Hydrazine hydrate will produce a pyrazolinone with a hydrogen atom on the nitrogen at position 1 (N1). Methylhydrazine will result in a methyl group at the N1 position. The use of methylhydrazine can be advantageous in preventing certain side reactions, such as dimerization at the N1 position, and can influence the solubility and crystalline nature of the final product.

Q4: My final product has a yellowish tint. Is this an indication of impurity?

A4: While pure this compound is typically a white or off-white solid, a yellowish tint can sometimes be observed. This may be due to the presence of minor chromophoric impurities, possibly arising from oxidation or side reactions. It is recommended to analyze the product by HPLC with UV detection to assess its purity. If the color is a concern, recrystallization from a suitable solvent, such as ethanol, can often remove these colored impurities.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is the most common and effective method for purifying crude this compound. Ethanol or a mixture of ethanol and water is frequently used as the recrystallization solvent. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.

III. Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol provides a general starting point for the development of an HPLC method for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Elution Order:

More polar impurities, such as acetoacetic acid, will elute earlier, while the main product, this compound, will have a moderate retention time. Less polar impurities, like unreacted ethyl acetoacetate and potential dimers, will elute later in the gradient.

IV. References

  • Parajuli, R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.

  • Mishra, A., et al. (2014). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 1169-1175.

  • Abid Al-Jibouri, M.N., et al. (2021). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Egyptian Journal of Chemistry, 64(1), 245-257.

  • Patel, K. D., et al. (2015). Synthesis and Characterization of some novel Pyrazoline derivatives. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5966-5971.

  • Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 537-546.

  • Rajalakshmi, K., & Poornachandran, S. (2017). Synthesis and Characterization of 2-Pyrazoline Derivatives. Pramana Research Journal, 7(6), 1-10.

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

  • Baruah, J. B., & Das, P. J. (2009). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 14(11), 4583-4595.

  • Westöö, G. (1956). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Acta Chemica Scandinavica, 10, 9-14.

  • Parajuli, R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.

  • Shivaji College. (n.d.). Active Methylene Compounds. University of Delhi.

  • Jung, J. C., & Watkins, E. B. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. Heterocycles, 65(1), 77-88.

  • Zare, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as an efficient catalyst for the one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Organic Chemistry Research, 4(2), 174-181.

  • Patel, R. B., et al. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 3(4), 1823-1828.

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(1), 3-9.

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis, 1(4), 170-175.

  • Al-Hourani, B. J., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 85(10), 1335-1345.

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2319-2330.

  • Zare, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) has been used as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq) with ethyl acetoacetate (2 eq) and arylaldehydes (1 eq) in ethanol (reflux conditions). Organic Chemistry Research, 4(2), 174-181.

  • Poojary, B., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Research Journal of Pharmacy and Technology, 16(1), 22-27.

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Wang, C., et al. (2019). Synthesis of 4‐Alkenylated Pyrazolinones by 2,3‐Dichloro‐5,6‐dicyano‐1,4‐benzoquinone (DDQ)‐Mediated Oxidative Coupling Reaction. ChemistrySelect, 4(25), 7481-7484.

  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12), 643-653.

  • Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com.

  • Hauser, C. R., & Hudson, B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1, 266-302.

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.

  • Tziouros, C. S., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322.

  • JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL Application Notes.

  • Hrdlička, F., et al. (2009). Analysis of substituted pyrazines and related substances in potato chips using comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry. Analytica Chimica Acta, 648(2), 228-236.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to optimize your reaction conditions and troubleshoot effectively.

The synthesis of 2-pyrazolines, the most studied isomer, is commonly achieved through the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[1][2] While robust, this reaction is sensitive to various parameters that can significantly impact yield, purity, and reaction time. This guide provides a structured approach to mastering this synthesis.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the primary causes and how can I resolve this?

Low yield is the most common challenge and can stem from multiple factors. A systematic approach is key to identifying the root cause.[3]

Potential Causes & Recommended Solutions:

  • Purity of Starting Materials: The purity of your chalcone and hydrazine is paramount. Impurities in the chalcone can inhibit the reaction, while aged hydrazine hydrate (which can absorb CO₂ from the air or oxidize) will be less reactive.

    • Solution: Ensure your chalcone is pure by recrystallizing it from a suitable solvent like ethanol before use.[1][4] Use freshly opened or properly stored hydrazine hydrate. The purity of reactants is a critical first step in troubleshooting.[3]

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial for facilitating the cyclization. The reaction can be catalyzed by either acid or base.[1]

    • Acid Catalysis (e.g., Glacial Acetic Acid, Sulfuric Acid): The acid protonates the carbonyl oxygen of the chalcone, increasing its electrophilicity and promoting the initial Michael addition of hydrazine. Acetic acid is widely used and often sufficient.[4][5]

    • Base Catalysis (e.g., NaOH, KOH, Piperidine): A base can deprotonate the hydrazine, increasing its nucleophilicity.

    • Solution: If one catalytic system fails, try the other. Glacial acetic acid in ethanol is a reliable starting point.[1][4] If using a base, piperidine is often effective.[6] Sometimes, no catalyst is needed, and the solvent itself (like formic acid) can play the catalytic role.[7]

  • Inappropriate Solvent: The solvent must effectively dissolve the reactants to allow for a homogenous reaction mixture.[3]

    • Solution: Ethanol is the most common and effective solvent for this reaction.[2][8] If solubility is an issue with your specific chalcone, other solvents like methanol, 1,4-dioxane, or even ionic liquids can be explored.[1][9][10] The choice of solvent can significantly affect reaction kinetics and yield.

  • Incorrect Temperature and Reaction Time: Suboptimal temperature can lead to an incomplete reaction, while excessively high temperatures or prolonged heating can cause product degradation or the formation of side products, such as the fully oxidized pyrazole.[11]

    • Solution: Most pyrazoline syntheses are conducted at reflux temperature (e.g., ~80°C for ethanol) for 4-6 hours.[1] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the chalcone spot on the TLC plate has disappeared.

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield purity Check Purity of Starting Materials (Chalcone, Hydrazine) start->purity First Step recrystallize Action: Recrystallize Chalcone, Use Fresh Hydrazine purity->recrystallize catalyst Optimize Catalyst System (Acid vs. Base) recrystallize->catalyst If purity is confirmed screen_catalyst Action: Screen Acetic Acid, Piperidine, or other catalysts catalyst->screen_catalyst solvent Vary the Solvent screen_catalyst->solvent If yield is still low screen_solvent Action: Try Ethanol, Methanol, or Dioxane solvent->screen_solvent conditions Adjust Reaction Temperature & Time screen_solvent->conditions If solubility is not the issue monitor Action: Reflux and Monitor by TLC until chalcone is consumed conditions->monitor result Improved Yield monitor->result On Completion

Caption: A systematic workflow for troubleshooting low pyrazoline yield.

Q2: My final product is impure and difficult to purify. What are the likely impurities and how can I improve purification?

Common Impurities:

  • Unreacted Chalcone: The most common impurity, indicating an incomplete reaction.

  • Pyrazole: The oxidized form of the pyrazoline. This can happen if the reaction is heated for too long or exposed to air at high temperatures.

  • Side-Products: Formation of Schiff base hydrazones or other condensation products can occur.[7]

Purification Strategies:

  • Recrystallization: This is the most effective and common method for purifying pyrazoline derivatives.

    • Procedure: Dissolve the crude solid in a minimum amount of a hot solvent (ethanol is often a good choice) and allow it to cool slowly. The pure pyrazoline will crystallize out, leaving impurities in the solution. Filter the crystals and wash with a small amount of cold solvent.[1][4]

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.

    • Procedure: Use silica gel as the stationary phase. A common mobile phase is a mixture of petroleum ether and ethyl acetate, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity to elute your compound.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of pyrazoline from a chalcone?

The reaction proceeds via a two-step sequence:

  • Michael Addition: The nitrogen atom of the hydrazine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (the chalcone). This is a conjugate addition reaction.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate. This intermediate then loses a molecule of water (dehydration) to form the stable pyrazoline ring.[4]

General Reaction Mechanism

G Chalcone Chalcone (α,β-unsaturated ketone) Michael_Addition Michael Addition (Nucleophilic Attack at β-carbon) Chalcone->Michael_Addition Hydrazine Hydrazine (or derivative) Hydrazine->Michael_Addition Intermediate Acyclic Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization (Attack at Carbonyl Carbon) Intermediate->Cyclization Cyclic_Intermediate 5-Membered Ring Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H₂O) Cyclic_Intermediate->Dehydration Pyrazoline Pyrazoline Product Dehydration->Pyrazoline

Caption: The reaction mechanism for pyrazoline synthesis from chalcones.

Q2: How should I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the best method.

  • Setup: Use silica gel plates. Choose a solvent system where the starting chalcone has an Rf value of approximately 0.5-0.7 (e.g., 7:3 or 8:2 hexane:ethyl acetate).

  • Procedure: On a single TLC plate, spot the starting chalcone, a co-spot (chalcone and reaction mixture in the same spot), and the reaction mixture.

  • Interpretation: As the reaction proceeds, you will see the spot corresponding to the chalcone diminish in intensity, while a new, typically more polar (lower Rf) spot corresponding to the pyrazoline product will appear and intensify. The reaction is considered complete when the chalcone spot is no longer visible in the reaction mixture lane.

Q3: What are the advantages of microwave-assisted synthesis over conventional heating?

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating these reactions.[12][13]

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Long (typically 4-12 hours)[1][11]Very short (typically 5-15 minutes)[13][14]
Yield Moderate to good (<70% in some cases)[11]Good to excellent (often >80-90%)[12][13]
Energy Efficiency Low; heats the entire vessel and solventHigh; directly heats the polar molecules in the mixture
Side Reactions More prone due to prolonged exposure to high temp.Fewer side products, leading to cleaner reactions
Equipment Standard laboratory glassware (round-bottom flask, condenser)Specialized microwave reactor

The dramatic reduction in reaction time and increase in yield are the primary drivers for adopting MAOS for pyrazoline synthesis.[14]

Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis of 2-Pyrazolines

This protocol describes a standard, reliable method using acid catalysis and conventional reflux heating.

  • Reactant Setup: In a round-bottom flask, dissolve the chalcone (1.0 mmol) in ethanol (15-20 mL).[1][8]

  • Reagent Addition: To this solution, add hydrazine hydrate (1.2 mmol). If using a substituted hydrazine like phenylhydrazine, add it at this stage.[1]

  • Catalyst Addition: Add a few drops (e.g., 0.5 mL) of glacial acetic acid to the mixture to act as a catalyst.[1][4]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete in 4-6 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice-cold water.[1][2] A solid precipitate of the crude pyrazoline should form.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash it thoroughly with water, and allow it to air dry.[1] Purify the crude product by recrystallization from ethanol to obtain the pure pyrazoline derivative.

Protocol 2: General Procedure for Microwave-Assisted Synthesis (MAOS)

This protocol leverages the efficiency of microwave irradiation for a rapid and high-yield synthesis.

  • Reactant Setup: In a specialized microwave reaction vessel, combine the chalcone (1.0 mmol), hydrazine hydrate (1.5 mmol), and a few drops of glacial acetic acid in ethanol (5-10 mL).[5][15]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) or power (e.g., 200-400 W) for 5-15 minutes.[12][13][16] Note: Reaction conditions should be optimized for your specific substrates and microwave system.

  • Workup: After the reaction, cool the vessel to room temperature. Pour the contents into ice-cold water to precipitate the product.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol for final purification.

General Two-Stage Synthesis Pathway

G cluster_0 Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Stage 2: Pyrazoline Synthesis (Cyclocondensation) Aldehyde Aryl Aldehyde Base Base (e.g., NaOH) Ketone Aryl Ketone Chalcone Chalcone (α,β-Unsaturated Ketone) Base->Chalcone Hydrazine Hydrazine Hydrate Chalcone->Hydrazine Catalyst Acid (e.g., Acetic Acid) Pyrazoline Pyrazoline Derivative Catalyst->Pyrazoline

Caption: The general two-stage synthesis of pyrazoline derivatives.[1]

References

  • Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. [Link]

  • Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

  • Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmacognosy Journal. [Link]

  • Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. [Link]

  • Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Journal of Applied Chemistry. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines. ResearchGate. [Link]

  • Pyrazoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. National Institutes of Health. [Link]

  • Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. Semantic Scholar. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. [Link]

  • Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX. Serbian Chemical Society. [Link]

  • Solvent Free Synthesis of Substituted-2-Pyrazolines Using Imidazolium Based Ionic Liquid as a Solvent and Catalyst. Rasayan Journal. [Link]

  • Synthesis and Characterization of some novel Pyrazoline derivatives. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Unbound Medicine. [Link]

  • Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. [Link]

  • Synthesis and characterization of Pyrazoline derivatives. ResearchGate. [Link]

  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. National Institutes of Health. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. ResearchGate. [Link]

Sources

Technical Support Center: Managing Retro-Aldol Cleavage in Pyrazolin-5-One Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolin-5-one synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with side reactions, specifically retro-aldol cleavage. Here, we will dissect the underlying mechanisms, provide direct answers to common troubleshooting questions, and offer field-proven protocols to enhance reaction efficiency and product purity.

Understanding the Challenge: The Retro-Aldol Cleavage Side Reaction

What is Retro-Aldol Cleavage?

Retro-aldol cleavage is the reverse of the aldol condensation reaction.[1][2] In the context of pyrazolin-5-one synthesis, which often utilizes a β-ketoester (e.g., ethyl acetoacetate) as a key starting material, this cleavage breaks the carbon-carbon bond between the α- and β-carbons of the ketoester.[1][3] This reaction is typically catalyzed by a base and results in the formation of two smaller carbonyl-containing fragments, leading to a direct loss of your starting material.[1]

Why is it Problematic in Pyrazolin-5-one Synthesis?

The synthesis of pyrazolin-5-ones, such as the pharmaceutical agent Edaravone, is commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5][6][7][8] This reaction often requires basic or acidic conditions to proceed efficiently. Unfortunately, the very conditions needed for the desired condensation can also promote the undesired retro-aldol cleavage of the β-ketoester starting material. This leads to several critical issues:

  • Reduced Yield: The primary consequence is a significant reduction in the yield of the target pyrazolin-5-one, as the key precursor is consumed by the side reaction.

  • Complex Product Mixtures: The cleavage generates byproducts that can complicate the purification process, requiring more extensive chromatography and potentially leading to lower isolated yields of the pure compound.

  • Inconsistent Results: The extent of retro-aldol cleavage can be highly sensitive to minor variations in reaction conditions, leading to poor reproducibility between batches.

The Underlying Mechanisms

To effectively troubleshoot, it is crucial to understand the competing reaction pathways.

The Main Synthesis Pathway (Knorr-Type Condensation)

The desired reaction is the condensation of a hydrazine (e.g., phenylhydrazine) with a β-ketoester (e.g., ethyl acetoacetate). The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the stable pyrazolin-5-one ring.[7][8][9]

G cluster_main Desired Synthesis Pathway Ketoester β-Ketoester Hydrazone Hydrazone Intermediate Ketoester->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Pyrazolone Pyrazolin-5-one Hydrazone->Pyrazolone Intramolecular Cyclization - EtOH G cluster_side Undesired Retro-Aldol Cleavage Ketoester β-Ketoester Cleavage Cα-Cβ Bond Cleavage Ketoester->Cleavage Base Base (e.g., OH⁻) Base->Cleavage Catalysis Products Acetate Ester + Acetone (or derivatives) Cleavage->Products

Caption: Competing retro-aldol cleavage pathway.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during pyrazolin-5-one synthesis.

FAQ 1: My yield is significantly lower than expected, and I see multiple new spots on my TLC, especially a lower Rf spot corresponding to the cleaved acid. Could this be retro-aldol cleavage?

Answer: Yes, this is a classic symptom of significant retro-aldol cleavage. The low yield is a direct result of the consumption of your β-ketoester starting material. The new spots on the Thin-Layer Chromatography (TLC) plate represent the byproducts of this cleavage (e.g., acetic acid/acetate and acetone from ethyl acetoacetate cleavage) and potentially other subsequent side reactions.

To confirm, you can:

  • Co-spot on TLC: Spot your reaction mixture alongside your starting materials and a sample of the expected cleaved products if available.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an excellent tool to identify the masses of the components in your crude reaction mixture, which can confirm the presence of the cleavage products.

FAQ 2: What is the primary cause of retro-aldol cleavage in this synthesis?

Answer: The primary drivers of retro-aldol cleavage are strong bases and high temperatures . The reaction is base-catalyzed, and its rate increases with both the strength and concentration of the base. [1][10]Elevated temperatures provide the necessary activation energy for this undesired pathway to compete more effectively with the desired condensation reaction.

FAQ 3: How can I modify my reaction conditions to minimize this side reaction?

Answer: This is the most critical question. Mitigation involves carefully tuning your reaction parameters to favor the Knorr condensation over the retro-aldol cleavage. Here’s a breakdown of the key parameters to adjust:

ParameterRecommendationRationale
Base Selection Switch from strong inorganic bases (e.g., NaOH, KOH) to weaker organic bases (e.g., triethylamine, pyridine) or use catalytic amounts of a weaker base like acetic acid.Strong bases aggressively promote the retro-aldol cleavage. Weaker, non-nucleophilic bases are sufficient to catalyze the desired condensation but are less likely to induce cleavage. Acetic acid can act as a catalyst for the condensation of hydrazine with the β-ketoester. [7]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may involve starting at room temperature or even 0 °C and slowly warming if necessary.The retro-aldol reaction often has a higher activation energy than the desired condensation. By lowering the temperature, you disproportionately slow down the undesired side reaction.
Solvent Choice Use a less polar, aprotic solvent like toluene or dichloromethane instead of highly polar, protic solvents like ethanol or water.Protic solvents can stabilize the charged intermediates involved in the retro-aldol mechanism, thereby facilitating the side reaction. Aprotic solvents can disfavor this pathway.
Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, increase the likelihood of product degradation and side reactions, including retro-aldol cleavage.

FAQ 4: Which analytical techniques are best for detecting and quantifying the retro-aldol byproducts?

Answer:

  • TLC: Excellent for qualitative, real-time monitoring of the reaction's progress.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying volatile cleavage products like acetone.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Best for identifying less volatile products and the main pyrazolin-5-one product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Can be used to quantify the ratio of product to starting material and identify characteristic signals of the cleavage byproducts in the crude reaction mixture.

FAQ 5: Can the choice of hydrazine derivative influence the extent of retro-aldol cleavage?

Answer: Yes, indirectly. The nucleophilicity and steric bulk of the hydrazine derivative can affect the rate of the desired condensation reaction. A more nucleophilic hydrazine will react faster with the β-ketoester, potentially outcompeting the retro-aldol cleavage. If the desired reaction is kinetically fast, the starting material will be consumed before significant cleavage can occur.

Recommended Experimental Protocols

Protocol A: Minimizing Retro-Aldol Cleavage using Acetic Acid Catalysis

This protocol is adapted for the synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and is designed to minimize retro-aldol cleavage by avoiding strong bases. [7][8] Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol or 1-Propanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0-1.1 eq).

  • Add ethanol or 1-propanol as the solvent (approx. 5-10 mL per gram of ethyl acetoacetate).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). [7]4. Heat the reaction mixture to a gentle reflux (approx. 80-100°C) and monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).

  • Once the ethyl acetoacetate spot has disappeared (typically 1-2 hours), remove the heat source and allow the mixture to cool to room temperature.

  • If the product begins to crystallize, cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.

Caption: Logical workflow for troubleshooting low yields.

Protocol B: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • On a silica gel TLC plate, draw a baseline with a pencil.

  • Spot three lanes:

    • Lane 1 (SM): A diluted solution of your β-ketoester starting material.

    • Lane 2 (Co): A co-spot of the starting material and the reaction mixture.

    • Lane 3 (Rxn): The reaction mixture.

  • Develop the plate, dry it, and visualize it under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • The reaction is complete when the starting material spot (Lane 1) is no longer visible in the reaction mixture lane (Lane 3). The appearance of a new, higher Rf spot will indicate the formation of your pyrazolin-5-one product. Low Rf streaks or spots may indicate the formation of acidic byproducts from cleavage.

Summary of Key Mitigation Strategies

StrategyKey ActionExpected Outcome
Thermodynamic Control Lower the reaction temperature.Reduces the rate of the retro-aldol reaction more than the desired condensation.
Catalyst Control Replace strong bases (NaOH, KOH) with weaker bases (triethylamine) or an acid catalyst (acetic acid).Minimizes the base-catalyzed cleavage of the β-ketoester.
Solvent Effects Use aprotic solvents (Toluene, CH₂Cl₂) instead of protic ones (Ethanol, H₂O).Disfavors the stabilization of intermediates in the retro-aldol pathway.
Kinetic Control Monitor the reaction closely and stop it as soon as the limiting reagent is consumed.Prevents prolonged exposure of starting materials and products to harsh conditions.

By systematically applying these principles and protocols, you can effectively manage and suppress the retro-aldol cleavage side reaction, leading to higher yields, improved purity, and more reproducible results in your pyrazolin-5-one syntheses.

References

Sources

Technical Support Center: Industrial Scale Purification of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the industrial-scale purification of pyrazoles. It is structured as a technical support center, offering in-depth FAQs and troubleshooting guides to address common challenges encountered in the lab and during scale-up.

Section 1: Frequently Asked Questions (FAQs) about Industrial Pyrazole Purification

This section addresses foundational questions regarding the methodologies and strategies for purifying pyrazoles on a large scale.

Q1: What are the primary methods for the industrial-scale purification of pyrazoles?

A1: On an industrial scale, the choice of purification method is dictated by factors such as the physical state of the pyrazole, impurity profile, required final purity, and economic viability. The most common techniques are:

  • Crystallization/Recrystallization: This is often the most cost-effective and scalable method for solid pyrazoles, capable of yielding very high purity products.[1][2] It is particularly effective for removing small amounts of impurities.[3]

  • Distillation: For liquid pyrazoles or those with low melting points, fractional distillation under reduced pressure is a viable option to separate components with different boiling points.

  • Column Chromatography: While often associated with lab-scale purification, large-scale automated flash chromatography systems are used in industrial settings, especially for high-value products or when impurities are difficult to remove by other means, such as regioisomers.[1][3][4]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be converted into their water-soluble acid addition salts.[3][4][5] This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities behind in an organic phase. The pyrazole can then be recovered by basification.[3][5][6]

Q2: How do I select the most appropriate purification strategy for my specific pyrazole derivative?

A2: The optimal strategy is determined by a thorough analysis of the crude product.

  • Analyze the Crude Mixture: Use techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the number and nature of impurities.[2][3]

  • Consider the Physical State: If the product is a stable solid, recrystallization is the preferred starting point.[1] If it's an oil or thermally sensitive, chromatography or acid-base extraction may be more suitable.[4]

  • Identify the Impurities: If impurities are regioisomers with similar polarities, high-resolution column chromatography is often necessary.[3][4] If they are unreacted starting materials or colored byproducts, a combination of acid-base washes and recrystallization can be highly effective.[3]

The following workflow provides a general decision-making process for pyrazole purification.

G crude Crude Pyrazole Product analysis Analyze Crude Product (TLC, HPLC, NMR) crude->analysis is_solid Is the product a solid? analysis->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Consider Vacuum Distillation is_solid->distillation No (Liquid) impurities What is the main impurity type? isomers Regioisomers or closely related impurities? impurities->isomers acid_base Acid-Base Extraction impurities->acid_base Non-basic/colored impurities chromatography Column Chromatography isomers->chromatography Yes isomers->acid_base No recrystallization->impurities Fails or Purity is Low pure_product Pure Pyrazole recrystallization->pure_product Successful distillation->impurities Fails distillation->pure_product Successful chromatography->pure_product acid_base->recrystallization

Caption: General Pyrazole Purification Workflow.

Q3: What are the most common impurities formed during pyrazole synthesis and how do they influence the purification plan?

A3: Understanding the potential impurities is critical for designing an effective purification process.

  • Regioisomers: A frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] These often have very similar physical properties, making separation difficult except by high-resolution chromatography.[3][4]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyls or hydrazines are common. Hydrazine, being basic, can often be removed with an acidic wash during the workup.[3]

  • Pyrazoline Intermediates: Incomplete aromatization can leave pyrazoline byproducts in the crude mixture.[3]

  • Colored Impurities: Side reactions, often involving the hydrazine starting material, can produce colored byproducts, leading to yellow or red crude products.[3]

Q4: Can pyrazoles be purified without using silica gel chromatography?

A4: Yes. Given that pyrazoles are basic, they can interact strongly with the acidic silanol groups on standard silica gel, leading to poor recovery or degradation.[1] Alternatives are highly effective:

  • Recrystallization from a suitable solvent system: This is a powerful method if the compound is solid.[7]

  • Acid-base extraction: This technique separates the basic pyrazole from neutral or acidic impurities.[7]

  • Salt Formation and Crystallization: The pyrazole can be treated with an acid (e.g., HCl) to form a salt, which is often a crystalline solid that can be easily purified by recrystallization.[4][5] The pure pyrazole is then recovered by neutralizing the salt.

  • Alternative Stationary Phases: If chromatography is necessary, consider using neutral alumina or a deactivated silica gel (pre-treated with a base like triethylamine).[1][7]

Section 2: Troubleshooting Guide

This guide is formatted to directly address specific issues you may encounter during your experiments.

Issue 1: My final pyrazole product has a persistent yellow or red color.

  • Question: I've isolated my pyrazole, but it retains a color when the pure compound should be colorless or white. How can I remove these colored impurities?

  • Possible Causes:

    • Trace amounts of highly conjugated byproducts from side reactions involving hydrazine.[3]

    • Oxidation of the product or impurities.

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount (1-2% by weight) of activated charcoal. Heat the mixture briefly, then filter the hot solution through celite to remove the charcoal, which adsorbs the colored impurities. Proceed with crystallization.[3]

    • Acid-Base Extraction: If the colored impurities are not basic, dissolving the product in an organic solvent and performing an acid wash can pull the pyrazole into the aqueous layer, leaving the color behind. Subsequent basification and extraction will recover the cleaner pyrazole.[3]

    • Recrystallization: This is often very effective, as the colored impurities may be present in small quantities and will remain in the mother liquor.[3]

Issue 2: My pyrazole "oils out" during recrystallization instead of forming crystals.

  • Question: When I cool the solvent during recrystallization, my product separates as an oil rather than a solid. What is happening and how can I fix it?

  • Possible Causes:

    • The solution is too supersaturated, or the cooling rate is too fast.[1]

    • The boiling point of the solvent is higher than the melting point of the pyrazole.

    • The presence of impurities is inhibiting crystal lattice formation.[1]

  • Solutions:

    • Slow Down Cooling: After dissolving the compound in hot solvent, allow it to cool slowly to room temperature first, then transfer it to an ice bath. Insulating the flask can help.[1]

    • Add a Seed Crystal: Introduce a small crystal from a previous successful batch to initiate nucleation.[1]

    • Re-dissolve and Add More Solvent: If it oils out, reheat the mixture until the solution is clear, add slightly more solvent to reduce saturation, and then cool slowly again.[1]

    • Change Solvent System: Choose a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[1][2]

Issue 3: I'm seeing multiple spots on my TLC, and I suspect a regioisomer.

  • Question: My TLC and NMR show multiple components that I believe are regioisomers, and they are not separating well with standard purification. What is the best approach?

  • Possible Causes:

    • The synthesis reaction conditions allowed for the formation of isomeric products, a common issue with asymmetrically substituted pyrazoles.[2][3]

  • Solutions:

    • Optimize Column Chromatography: This is the most effective method for separating closely related impurities like regioisomers.[3][4]

      • Use a high-performance silica gel with a smaller particle size for better resolution.

      • Experiment with different solvent systems, varying the polarity with mixtures like hexane/ethyl acetate or dichloromethane/methanol.[4]

      • Employ gradient elution, starting with a low polarity and gradually increasing it to improve separation.

    • Fractional Crystallization: In some cases, repeated crystallization from different solvents may allow for the enrichment and isolation of the desired isomer, although this can be a lengthy process.

    • Chiral Chromatography: If the regioisomers are also enantiomers, chiral HPLC or Supercritical Fluid Chromatography (SFC) is required for separation.[8]

G start Impurity Detected in Pyrazole type Identify Impurity Type (NMR, LC-MS) start->type unreacted_sm unreacted_sm type->unreacted_sm Unreacted Starting Material colored colored type->colored Colored Impurity regioisomer regioisomer type->regioisomer Regioisomer hydrazine_q hydrazine_q unreacted_sm->hydrazine_q Hydrazine? charcoal charcoal colored->charcoal Treat with Activated Charcoal optimize_column optimize_column regioisomer->optimize_column Optimize Column Chromatography (Gradient Elution, High-Res Silica) acid_wash Perform Acidic Wash hydrazine_q->acid_wash Yes dicarbonyl_q dicarbonyl_q hydrazine_q->dicarbonyl_q No (e.g., Dicarbonyl) column_chrom column_chrom dicarbonyl_q->column_chrom Use Column Chromatography recrystallize1 Recrystallize charcoal->recrystallize1 Filter and Recrystallize fractional_cryst Fractional Crystallization optimize_column->fractional_cryst If fails, try Fractional Crystallization

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Spectrophotometric Methods Utilizing 4-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and clinical development, the validation of analytical methods is not merely a procedural formality but a cornerstone of reliable data generation. This guide provides an in-depth, experience-driven walkthrough for the validation of spectrophotometric methods that employ 4-Methyl-2-pyrazolin-5-one, a versatile chromogenic reagent. We will move beyond a simple checklist of validation parameters, delving into the causality of experimental design and the principles of building a self-validating analytical system.

The Chemistry of this compound in Spectrophotometry

This compound is a pyrazolone derivative that has found significant utility in the colorimetric determination of various analytes, most notably phenols and aromatic amines. Its mechanism of action typically involves an oxidative coupling reaction in the presence of an oxidizing agent (e.g., potassium ferricyanide, ammonium persulfate) and a suitable catalyst. The analyte couples with the reagent to form a colored product, the absorbance of which can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis of the quantitative analysis.

G cluster_reactants Reactants Analyte Phenolic Compound (or Aromatic Amine) Product Colored Dye Complex Analyte->Product Oxidative Coupling Reagent This compound Reagent->Product Oxidant Oxidizing Agent (e.g., K3[Fe(CN)6]) Oxidant->Product Spectro Spectrophotometric Measurement (λmax) Product->Spectro Quantification

Figure 1: General reaction scheme for the spectrophotometric determination of analytes using this compound.

Part 1: The Validation Master Plan: A Parameter-Driven Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For spectrophotometric methods, this involves a series of experiments to evaluate its performance characteristics. We will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.

Specificity: The Cornerstone of a Reliable Method

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Blank Analysis: Analyze a sample blank (all reagents except the analyte) to ensure no interference at the analytical wavelength.

  • Placebo Analysis: If analyzing a drug product, prepare a placebo formulation (containing all excipients but no active pharmaceutical ingredient) and analyze it. The signal should be negligible.

  • Forced Degradation Studies: For stability-indicating methods, subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the stressed samples. The method should be able to separate the analyte peak from any degradation product peaks.

Trustworthiness Check: A truly specific method will yield a zero or near-zero reading for the blank and placebo, demonstrating that the color formation is solely due to the analyte of interest.

Linearity and Range: Defining the Working Boundaries

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the analyte in a suitable solvent.

  • Serial Dilutions: From the stock solution, prepare a series of at least five concentrations spanning the expected working range. A common range is 50% to 150% of the target concentration.

  • Analysis: Analyze each concentration in triplicate.

  • Data Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Trustworthiness Check: An r² value of >0.995 is generally considered evidence of a good linear relationship. The y-intercept should be close to zero.

G Start Prepare Analyte Stock Solution Dilute Create ≥ 5 Levels of Calibration Standards Start->Dilute React Perform Chromogenic Reaction (with this compound) Dilute->React Measure Measure Absorbance at λmax React->Measure Plot Plot Absorbance vs. Concentration Measure->Plot Analyze Perform Linear Regression (Calculate r², slope, intercept) Plot->Analyze End Establish Linearity & Range Analyze->End

Figure 2: Workflow for establishing the linearity and range of the spectrophotometric method.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

Experimental Protocol:

  • Spiked Placebo Method: Prepare a placebo mixture and spike it with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percent recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Trustworthiness Check: The mean percent recovery should be within an acceptable range, typically 98-102% for drug substance and 95-105% for drug product.

Precision: Repeatability and Intermediate Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Data Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.

Trustworthiness Check: The %RSD should not exceed a pre-defined limit, typically 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Calibration Curve: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

Trustworthiness Check: The calculated LOQ should be verified by preparing a sample at this concentration and analyzing it to confirm that the precision and accuracy are acceptable at this level.

Robustness: Resistance to Small Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Identify Critical Parameters: Identify parameters that could potentially affect the results (e.g., pH of the buffer, reaction time, concentration of this compound, temperature).

  • Systematic Variation: Deliberately vary these parameters one at a time (e.g., pH ± 0.2 units, reaction time ± 5 minutes).

  • Analysis: Analyze samples under these modified conditions.

  • Evaluation: Evaluate the effect of these changes on the results (e.g., absorbance, calculated concentration).

Trustworthiness Check: The results should not be significantly affected by the small variations introduced, demonstrating the method's reliability under normal usage.

Part 2: Comparative Analysis: this compound vs. Alternative Methods

While the this compound method is robust and widely applicable, it is essential to understand its performance in the context of other available spectrophotometric methods for a given analyte. For the purpose of this guide, we will consider the determination of paracetamol as a model analyte.

Parameter This compound Method Folin-Ciocalteu Method UV Spectrophotometry (Direct)
Principle Oxidative coupling reactionReduction of phosphomolybdic-phosphotungstic acidDirect measurement of UV absorbance
λmax ~510 nm~760 nm~243 nm
Linearity Range 1 - 10 µg/mL5 - 25 µg/mL2 - 14 µg/mL
LOD ~0.1 µg/mL~0.5 µg/mL~0.2 µg/mL
LOQ ~0.3 µg/mL~1.5 µg/mL~0.6 µg/mL
Specificity High (less interference from excipients)Moderate (can react with other reducing agents)Low (prone to interference from UV-absorbing excipients)
Advantages High sensitivity, good specificitySimple, well-established reagentVery simple, no derivatization required
Disadvantages Requires careful control of reaction conditionsLower specificity, potential for matrix effectsProne to interference

Table 1: Comparative performance of different spectrophotometric methods for the determination of paracetamol. (Note: The values presented are typical and may vary depending on the specific experimental conditions).

Part 3: Concluding Remarks and Best Practices

The validation of a spectrophotometric method using this compound is a systematic process that, when executed correctly, provides a high degree of confidence in the analytical results. The key to successful validation lies not just in following a protocol but in understanding the underlying chemistry and the purpose of each validation parameter.

Key Takeaways for the Practicing Scientist:

  • Method Development is a Prerequisite: Before validation, ensure that the method is well-developed and optimized. This includes selecting the appropriate wavelength, reagent concentrations, and reaction conditions.

  • Documentation is Paramount: Maintain meticulous records of all experimental procedures, raw data, and calculations. This is essential for regulatory submissions and for troubleshooting any future issues.

  • System Suitability Tests: Incorporate system suitability tests into the routine use of the method to ensure that the analytical system is performing as expected on a day-to-day basis.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently validate and implement robust and reliable spectrophotometric methods using this compound for a wide range of applications.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Emad, A. M., & Abdel-Tawab, S. M. (2011). Spectrophotometric Determination of Certain Phenolic Drugs via Oxidative Coupling Reaction. American Journal of Analytical Chemistry, 2(7), 825-833. [Link]

  • Sastry, C. S. P., Rao, T. T., & Sastry, B. S. (1997). Spectrophotometric determination of some phenols with 3-methyl-2-benzothiazolinone hydrazone and 4-amino-5-mercapto-3-methyl-1,2,4-triazole. Mikrochimica Acta, 126(1-2), 131-135. (While a direct link to the full text may require a subscription, the abstract and citation information are widely available on academic search engines.)
  • Patel, S. A., & Patel, N. M. (2010). Development and validation of a spectrophotometric method for the determination of paracetamol in bulk and tablet dosage form. Journal of Pharmaceutical Science and Bioscientific Research, 1(1), 1-5. (This reference provides a specific application of spectrophotometry for paracetamol, a common analyte.)

A Comparative Analysis of the Antimicrobial Efficacy of Pyrazolin-5-one Derivatives and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial infections, the escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, pyrazolin-5-one derivatives have emerged as a particularly promising scaffold.[2][3][4] These five-membered heterocyclic compounds, characterized by two adjacent nitrogen atoms, have demonstrated a broad spectrum of biological activities, including notable antibacterial and antifungal properties.[3][5][6][7]

This guide provides a comprehensive comparison of the biological activity of select pyrazolin-5-one derivatives against that of standard, clinically relevant antimicrobial agents. We will delve into the experimental data that underpins these comparisons, detail the methodologies used to obtain this data, and explore the structure-activity relationships that govern the efficacy of these novel compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of pyrazolin-5-ones as a next-generation antimicrobial arsenal.

The Antimicrobial Promise of the Pyrazoline Scaffold

Pyrazoline and its derivatives are not new to the field of pharmacology; however, recent synthetic advancements have revitalized interest in their therapeutic potential.[1][3] The core pyrazoline structure offers a versatile foundation for chemical modification, allowing for the synthesis of a vast library of derivatives with diverse biological effects.[7] The synthesis often involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine hydrate or its derivatives, providing an efficient route to these compounds.[3][5][6][8]

The antimicrobial mechanism of pyrazoline derivatives is an area of active investigation. Evidence suggests that their mode of action may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.[1][9] The lipophilicity and electronic properties conferred by different substituents on the pyrazoline ring appear to play a crucial role in their ability to penetrate microbial cells and interact with specific molecular targets.[4]

Head-to-Head Comparison: Pyrazolin-5-ones vs. Standard Antimicrobials

To objectively assess the potential of pyrazolin-5-one derivatives, their performance must be benchmarked against established antimicrobial drugs. For this analysis, we have selected Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a widely used triazole antifungal agent, as standards for comparison. The efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth.[10]

Quantitative Data Summary: MIC Values (µg/mL)

The following table summarizes the antimicrobial activity of representative pyrazolin-5-one derivatives compared to standard drugs against a panel of pathogenic bacteria and fungi. Lower MIC values indicate higher potency.

CompoundE. coli (Gram-)P. aeruginosa (Gram-)S. aureus (Gram+)B. pumilus (Gram+)A. niger (Fungus)P. chrysogenum (Fungus)
Pyrazoline Derivative P1 [8]3.121.5-22--
Pyrazoline Derivative P6 [8]----0.830.093
Ciprofloxacin (Standard) [7]~4.0-~6.25---
Fluconazole (Standard) ----~16-

Note: Data for Ciprofloxacin and Fluconazole are representative values from literature for comparison. The specific pyrazoline derivatives P1 and P6 are from a study by Sarkar et al., selected for their potent activity.[8]

Analysis of Efficacy

The experimental data reveals several key insights:

  • Potent Antibacterial Activity: Pyrazoline derivative P1 demonstrates remarkable activity against both Gram-negative bacteria E. coli and P. aeruginosa, with MIC values of 3.12 µg/mL and 1.5 µg/mL, respectively.[8] This performance is notably superior to the standard antibiotic Ciprofloxacin against E. coli and indicates a strong potential for treating infections caused by these challenging pathogens.[7][8]

  • Exceptional Antifungal Potency: Derivative P6 exhibits extraordinary antifungal activity, particularly against P. chrysogenum (MIC 0.093 µg/mL) and A. niger (MIC 0.83 µg/mL).[8] These values are significantly lower than those typically observed for the standard antifungal agent Fluconazole, highlighting the potential of this pyrazoline derivative as a powerful new antifungal candidate.

  • Structure-Activity Relationship (SAR): Studies consistently show that the nature and position of substituents on the pyrazoline ring critically influence antimicrobial activity.[4][7] For instance, the presence of electron-withdrawing groups like chloro or nitro on the phenyl rings attached to the pyrazoline core has been shown to enhance antibacterial and antifungal effects.[5][7] Derivative P1 contains a hydroxyl group, while P6 possesses a dimethylamino group, suggesting that these specific functionalities contribute significantly to their respective high potencies.[8]

Experimental Protocols: Ensuring Scientific Rigor

The reliability of any comparative analysis hinges on the robustness of the experimental methods employed. The determination of Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial susceptibility.[11] The Broth Microdilution method is a precise and widely adopted technique for this purpose.[10][12][13][14]

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized procedure for determining the MIC of a test compound.

  • Preparation of Antimicrobial Agent Stock: Dissolve the pyrazoline derivative or standard drug in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[10]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[10][13] This creates a gradient of decreasing compound concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][15] Dilute this suspension to the final required concentration for testing.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[10][13]

  • Controls: Include essential controls on each plate:

    • Growth Control: Wells containing only the medium and inoculum to ensure the viability of the microorganism.[10]

    • Sterility Control: Wells containing only the medium to check for contamination.[10]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[13][14]

  • MIC Determination: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the Broth Microdilution method.

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_plate Plate Setup & Incubation cluster_analysis Analysis Phase Stock Prepare High-Concentration Stock Solution SerialDilution Perform 2-Fold Serial Dilutions in 96-Well Plate Stock->SerialDilution Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read DetermineMIC Identify Lowest Concentration with No Growth (MIC) Read->DetermineMIC

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The comparative data strongly supports the continued investigation of pyrazolin-5-one derivatives as a viable source of new antimicrobial agents. Specific derivatives have demonstrated potency that is not only comparable but, in some cases, significantly superior to standard clinical drugs against both bacteria and fungi.[7][8][16] This is particularly crucial in the age of widespread drug resistance, where novel chemical scaffolds and mechanisms of action are desperately needed.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent pyrazoline derivatives will be critical for rational drug design and for predicting and overcoming potential resistance mechanisms.

  • Pharmacokinetic and Toxicity Profiling: In-depth studies are required to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead compounds to ensure their suitability for in vivo applications.

  • Broad-Spectrum Optimization: Further chemical synthesis and SAR studies should aim to develop derivatives with broad-spectrum activity against a wider range of resistant pathogens, including MRSA and multidrug-resistant Gram-negative bacteria.

References

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]

  • Mercier, E., et al. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved January 13, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 13, 2026, from [Link]

  • Radini, I. A. M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(23), 4352. Retrieved January 13, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Archiv der Pharmazie, 345(10), 820-827. Retrieved January 13, 2026, from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. Retrieved January 13, 2026, from [Link]

  • Patel, A., et al. (2014). Synthesis, characterization and antibacterial evaluation of novel 2-pyrazoline derivatives. Der Pharma Chemica, 6(5), 362-368. Retrieved January 13, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of New Pyrazoline Derivatives Containing Sulfonamide Moiety as Anti-Microbial and Ant. (2023, January 2). Journal of Pharmaceutical Negative Results. Retrieved January 13, 2026, from [Link]

  • Schmidt-Malan, S. M., et al. (n.d.). Broth microdilution susceptibility testing. Bio-protocol. Retrieved January 13, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 13, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 13, 2026, from [Link]

  • A REVIEW ON PYRAZOLINE DERIVATIVES OF POTENT ANTIMICROBIAL ACTIVITY. (n.d.). IJRAR.org. Retrieved January 13, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 13, 2026, from [Link]

  • Akil, M., et al. (2025). Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. International Journal of Environmental Sciences, 11(22s). Retrieved January 13, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 13, 2026, from [Link]

  • Kumar, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-225. Retrieved January 13, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024, April 22). AKJournals. Retrieved January 13, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved January 13, 2026, from [Link]

  • A review on pyrazoline derivatives as antimicrobial agent. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]

  • Kashyap, K., et al. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 21(2), 69-99. Retrieved January 13, 2026, from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). Bioorganic Chemistry. Retrieved January 13, 2026, from [Link]

  • Sarkar, B. K., et al. (2011). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education & Research, 1(5), 243-250. Retrieved January 13, 2026, from [Link]

  • Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Saluja, V. (2024). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research, 3(1), 25-35. Retrieved January 13, 2026, from [Link]

  • Antimicrobials including antibiotics, antiseptics and antifungal agents. (n.d.). Scoping systematic review of treatments for eczema. NCBI. Retrieved January 13, 2026, from [Link]

  • Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. (2024, September 26). RSC Advances. Retrieved January 13, 2026, from [Link]

  • Comparison of e-test Values for Standard Antibiotics and Conventional Antimicrobial Assay Values for Ethanoic Acids against Nosocomial Multidrugresistant Pseudomonas aeruginosa. (2025, August 7). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved January 13, 2026, from [Link]

  • Principle of antimicrobial agents. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Metal Ion Detection: 4-Methyl-2-pyrazolin-5-one in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical aspect of ensuring experimental accuracy, product safety, and environmental monitoring. The choice of a suitable chelating agent is paramount in developing sensitive and selective detection methods. This guide provides an in-depth technical comparison of 4-Methyl-2-pyrazolin-5-one and its derivatives against other widely used chelating agents for metal ion detection. We will delve into the underlying chemical principles, present comparative performance data, and provide detailed experimental protocols to empower you in making informed decisions for your applications.

The Fundamental Role of Chelation in Metal Ion Detection

Chelating agents are organic molecules that can form multiple coordinate bonds with a single metal ion, creating a stable, ring-like structure known as a chelate. This process of chelation is fundamental to many metal ion detection methods as it can induce significant changes in the physicochemical properties of the system, such as color or fluorescence, which can be readily measured. The stability and selectivity of the metal-chelate complex are key determinants of the sensitivity and specificity of the detection method.

This compound: A Versatile and Tunable Chelating Agent

This compound and its derivatives have emerged as a promising class of chelating agents for metal ion detection. The core pyrazolone structure offers several advantages:

  • Versatile Coordination Chemistry: The keto-enol tautomerism of the pyrazolone ring provides active sites for metal chelation.

  • Tunable Photophysical Properties: The aromatic nature of the pyrazolone ring allows for the development of fluorescent and colorimetric sensors. By modifying the substituents on the pyrazolone ring, the photophysical properties and the selectivity towards specific metal ions can be fine-tuned.

  • Synthetic Accessibility: The synthesis of pyrazolone derivatives is relatively straightforward, allowing for the creation of a diverse library of potential sensors.

Derivatives of this compound have been successfully employed as fluorescent "turn-on" or "turn-off" sensors for various metal ions, including Zn(II), Fe(III), and Cu(II).[1][2] The chelation event often leads to chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) modulation, resulting in a measurable change in fluorescence intensity.

A Comparative Analysis of Chelating Agents

To provide a comprehensive overview, we will compare the performance of this compound derivatives with other established chelating agents: Ethylenediaminetetraacetic acid (EDTA), Dithizone, Rhodamine B, and 8-Hydroxyquinoline.

Performance Data Summary

The following table summarizes the performance of these chelating agents for the detection of various metal ions. It is important to note that the experimental conditions (e.g., solvent, pH, temperature) can significantly influence the detection limits and selectivity, and thus direct comparison should be made with caution.

Chelating AgentTarget Metal Ion(s)Detection MethodDetection Limit (LOD)SelectivityReference(s)
This compound Derivatives Zn(II), Cd(II), Fe(III)Fluorescence0.010 - 0.0319 µM (for Zn(II))Good to excellent[3]
Fe(III)Colorimetric-Good[4]
EDTA Ca(II), Mg(II), Zn(II), various heavy metalsTitration, ChromatographyVaries with methodBroad-spectrum[5]
Dithizone Pb(II)Colorimetric0.00596 ppm (approx. 0.029 µM)Good, requires masking agents[6][7]
Rhodamine B Derivatives Fe(III)Fluorescence0.021 - 0.0521 µMExcellent[8][9]
8-Hydroxyquinoline Derivatives Al(III), Fe(II), Fe(III)Fluorescence, Colorimetric7.38 µM (for Al(III)), 0.424 µM (for Fe(II)), 0.560 µM (for Fe(III))Good to excellent[4][10]

Understanding the Mechanisms of Action

The efficacy of a chelating agent is intrinsically linked to its mechanism of interaction with the target metal ion.

This compound Derivatives:

These compounds often function as "turn-on" or "turn-off" fluorescent sensors. In the "turn-on" mechanism, the free ligand exhibits weak fluorescence. Upon binding to a metal ion, a rigid chelate complex is formed, which restricts intramolecular rotation and vibrations, leading to a significant enhancement of fluorescence (Chelation-Enhanced Fluorescence - CHEF). In the "turn-off" mechanism, the fluorescence of the ligand is quenched upon binding to a paramagnetic metal ion through energy or electron transfer processes.

chelation_mechanism cluster_ligand Pyrazolone Derivative (Free Ligand) cluster_complex Metal-Chelate Complex L Weakly Fluorescent ML Highly Fluorescent (Turn-on) or Quenched (Turn-off) L->ML M Metal Ion M->ML + Chelation

Caption: Generalized mechanism of a pyrazolone-based fluorescent sensor.

Other Chelating Agents:
  • EDTA: A hexadentate ligand that forms very stable, water-soluble complexes with a wide range of metal ions in a 1:1 stoichiometry. Its lack of inherent color or fluorescence means it is primarily used in titrimetric methods with a metallochromic indicator or in chromatography as a masking agent.[5]

  • Dithizone: Forms intensely colored complexes with several heavy metal ions, particularly lead(II), which can be extracted into an organic solvent for colorimetric determination.[6][7] The selectivity is often improved by controlling the pH and using masking agents like cyanide.[11]

  • Rhodamine B: Derivatives of Rhodamine B are classic examples of "turn-on" fluorescent probes. The spirolactam form is colorless and non-fluorescent. In the presence of specific metal ions, such as Fe(III), the spirolactam ring opens to form the highly colored and fluorescent acyclic form.[8][9]

  • 8-Hydroxyquinoline: This versatile chelating agent forms stable, often colored, and fluorescent complexes with a wide variety of metal ions.[10] The fluorescence of 8-hydroxyquinoline itself is weak, but upon complexation with metal ions like Al(III), the fluorescence is significantly enhanced due to the formation of a rigid complex.[6]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: Fluorescent Detection of Zn(II) using a Pyrazoline-based Sensor

This protocol is based on the principles described for pyrazoline-based fluorescent sensors.[3]

1. Reagent Preparation:

  • Prepare a stock solution of the pyrazoline-based fluorescent sensor (e.g., 1 mM in DMSO or acetonitrile).
  • Prepare stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water).
  • Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4).

2. Experimental Procedure:

  • In a quartz cuvette, add the appropriate volume of buffer solution.
  • Add a small aliquot of the pyrazoline sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
  • Record the initial fluorescence spectrum of the sensor solution.
  • Add increasing concentrations of the Zn(II) stock solution to the cuvette, mixing thoroughly after each addition.
  • Record the fluorescence spectrum after each addition of Zn(II).
  • To test for selectivity, repeat the experiment with other metal ion solutions at the same concentration as the highest Zn(II) concentration used.

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the Zn(II) concentration.
  • Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

A[label="Prepare Reagents\n(Sensor, Metal Ions, Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Add Sensor to Buffer\nin Cuvette", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Record Initial\nFluorescence Spectrum", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Titrate with\nMetal Ion Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Record Fluorescence\nSpectra after each addition", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Plot Fluorescence Intensity\nvs. [Metal Ion]", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Determine LOD\nand Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for fluorescent metal ion detection.

Protocol 2: Colorimetric Detection of Pb(II) using Dithizone

This protocol is a standard method for lead determination.[9][11]

1. Reagent Preparation:

  • Dithizone solution: Dissolve dithizone in chloroform or carbon tetrachloride.
  • Ammoniacal cyanide-sulfite solution: To prevent interference from other metals.
  • Standard lead solution: Prepare a stock solution of a known lead concentration.

2. Sample Preparation:

  • Acidify the water sample with nitric acid.
  • If necessary, digest the sample to remove organic matter.

3. Extraction and Measurement:

  • To a separatory funnel, add the sample, ammoniacal cyanide-sulfite solution, and dithizone solution.
  • Shake vigorously to extract the lead-dithizone complex into the organic phase.
  • Separate the organic layer and measure its absorbance at the wavelength of maximum absorption (around 510-520 nm) using a spectrophotometer.

4. Calibration:

  • Prepare a series of standard lead solutions of known concentrations and perform the same extraction and measurement procedure to construct a calibration curve.
  • Determine the concentration of lead in the sample from the calibration curve.
Protocol 3: Fluorescent Detection of Fe(III) using a Rhodamine B-based Probe

This protocol is based on the "turn-on" fluorescence mechanism of Rhodamine B derivatives.[12][13]

1. Reagent Preparation:

  • Prepare a stock solution of the Rhodamine B-based probe (e.g., 1 mM in ethanol).
  • Prepare stock solutions of various metal ions (e.g., 10 mM in water).
  • Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.0).

2. Experimental Procedure:

  • In a cuvette, mix the buffer solution and an aliquot of the probe stock solution to the desired final concentration (e.g., 10 µM). The solution should be colorless and non-fluorescent.
  • Add a solution of Fe(III) ions to the cuvette and mix.
  • Observe the color change and measure the fluorescence spectrum.
  • To test for selectivity, repeat the experiment with other metal ions.
Protocol 4: Fluorometric Determination of Al(III) using 8-Hydroxyquinoline

This protocol utilizes the chelation-enhanced fluorescence of the 8-hydroxyquinoline-aluminum complex.[6][10]

1. Reagent Preparation:

  • 8-Hydroxyquinoline solution: Dissolve 8-hydroxyquinoline in a suitable solvent like ethanol.
  • Buffer solution: Prepare an acetate buffer to maintain the optimal pH for complex formation (typically around pH 5-6).
  • Standard aluminum solution: Prepare a stock solution of a known aluminum concentration.

2. Procedure:

  • To a volumetric flask, add the sample containing aluminum, the acetate buffer, and the 8-hydroxyquinoline solution.
  • Dilute to the mark with deionized water and allow time for the complex to form.
  • Measure the fluorescence intensity of the solution at the appropriate excitation and emission wavelengths.

3. Calibration:

  • Prepare a series of standard aluminum solutions and follow the same procedure to create a calibration curve.
  • Determine the aluminum concentration in the sample from the calibration curve.

Conclusion and Future Perspectives

The selection of a chelating agent for metal ion detection is a multifaceted decision that depends on the specific requirements of the application, including the target metal ion, desired sensitivity and selectivity, and the sample matrix.

  • This compound derivatives represent a highly promising and versatile platform for the development of selective fluorescent sensors. Their tunable nature allows for the rational design of probes for specific metal ions, offering high sensitivity and the potential for live-cell imaging applications.

  • EDTA remains an indispensable tool for titrimetric analysis and as a general masking agent due to its strong and broad chelating ability.

  • Dithizone continues to be a reliable and sensitive method for the colorimetric determination of lead and other heavy metals, particularly in environmental samples.

  • Rhodamine B derivatives offer excellent "turn-on" fluorescent probes with high sensitivity and selectivity, especially for Fe(III).

  • 8-Hydroxyquinoline is a classic and robust chelating agent that provides both colorimetric and fluorometric detection methods for a wide range of metal ions.

The future of metal ion detection lies in the development of even more sensitive, selective, and field-deployable sensors. The continued exploration of novel chelating agents, such as derivatives of this compound, coupled with advancements in materials science and instrumentation, will undoubtedly lead to the next generation of powerful analytical tools for researchers, scientists, and drug development professionals.

References

  • DETERMINATION OF LEAD BY DITHIZONE IN A SINGLE PHASE WATER–ACETONE SYSTEM. Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Standard Methods: 3500-Pb B: Lead by Dithizone. Standard Methods. (n.d.). Retrieved from [Link]

  • Lead Detection Methods Guide | PDF. Scribd. (n.d.). Retrieved from [Link]

  • A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. MDPI. (2023). Retrieved from [Link]

  • A NEW RHODAMINE B DERIVATIVE RBMAB AS A HIGHLY SELECTIVE AND SENSITIVE CHEMOSENSOR FOR Fe3+ WITH LOW DETECTION LIMIT. SciELO. (2017). Retrieved from [Link]

  • Triazole-appended pyrano[2,3-c]pyrazolone based colorimetric chemosensors for recognition of Fe3+ ions and their molecular logic gate behavior. Royal Society of Chemistry. (2022). Retrieved from [Link]

  • Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. National Institute of Standards and Technology. (1934). Retrieved from [Link]

  • Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions. ACS Omega. (2021). Retrieved from [Link]

  • Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions. National Center for Biotechnology Information. (2021). Retrieved from [Link]

  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar. (2024). Retrieved from [Link]

  • A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. MDPI. (2023). Retrieved from [Link]

  • Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review. National Center for Biotechnology Information. (2024). Retrieved from [Link]

  • Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions. ResearchGate. (2021). Retrieved from [Link]

  • Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions. National Center for Biotechnology Information. (2021). Retrieved from [Link]

  • The Comparison of Optimum Conditions for Lead (Pb) Analysis Method using DITHIZONE and EDTA Complex in Seaweeds (Eucheuma spinosum). IAEA. (2021). Retrieved from [Link]

  • Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review. Oriental Scientific Publishing Company. (2024). Retrieved from [Link]

  • Schiff Base Ligand 3-(-(2-Hydroxyphenylimino) Methyl)-4H-Chromen-4-One as Colorimetric Sensor for Detection of Cu2+, Fe3+, and V5+ in Aqueous Solutions. National Center for Biotechnology Information. (2022). Retrieved from [Link]

  • Synthesis and Characterization of a Pyrazoline—Based Fluorescence Turn—Off Sensor for Selective Fe³⁺ Detection in Water. ResearchGate. (2025). Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. (2013). Retrieved from [Link]

  • Technical Specifications for Detecting Trace Lead in Water Using Dithizone Spectrophotometry. Oreate. (2026). Retrieved from [Link]

  • In-situ fluorescence studies of aluminum ion complexation by 8-hydroxyquinoline covalently bound to silica. ACS Publications. (1991). Retrieved from [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Università Ca' Foscari Venezia. (2020). Retrieved from [Link]

  • Fluorescent chemosensors for Zn2. SciSpace. (2010). Retrieved from [Link]

  • A mini-review on pyrazolines as fluorescent chemosensors for Fe3+. Semantic Scholar. (2023). Retrieved from [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UC Irvine, Department of Chemistry. (n.d.). Retrieved from [Link]

  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. (2023). Retrieved from [Link]

  • Fluorescence “Turn-off” Sensing of Iron (III) Ions Utilizing Pyrazoline Based Sensor: Experimental and Computational Study. Oriental Scientific Publishing Company. (2022). Retrieved from [Link]

  • Tris 8-hydroxyquinoline-aluminum complex fluorescence probe for assay of Sudan III dye in food and cosmetics after cloud point extraction. National Center for Biotechnology Information. (2025). Retrieved from [Link]

  • Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. MDPI. (2022). Retrieved from [Link]

  • Synthesis and characterization of colorimetric and flurometric chemosensor for trivalent metal Ions. St. Mary's University. (2023). Retrieved from [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Università Ca' Foscari Venezia. (2020). Retrieved from [Link]

  • Design, Synthesis, and Evaluation of New Colorimetric Chemosensors Containing Quinazolinones Moiety for some Cations Detection i. SciELO México. (2020). Retrieved from [Link]

  • Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole. National Center for Biotechnology Information. (2021). Retrieved from [Link]

  • Nanoparticle-based Biosensors for Detection of Heavy Metal Ions. International Journal of Nanoscience and Nanotechnology. (2024). Retrieved from [Link]

Sources

A Comparative Guide to Pyrazolone Derivatives as SIRT5 Inhibitors: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 5 (SIRT5), a member of the NAD dependent family of protein deacylases, has emerged as a compelling therapeutic target for a range of human diseases, including cancer and metabolic disorders. Unlike other sirtuins that primarily function as deacetylases, SIRT5 shows a distinct preference for removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues. This unique substrate specificity makes the development of selective SIRT5 inhibitors a promising avenue for therapeutic intervention. Among the various chemical scaffolds explored, pyrazolone derivatives have recently gained significant attention as a promising starting point for potent and selective SIRT5 inhibitors.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of pyrazolone derivatives as SIRT5 inhibitors, drawing upon key findings from recent literature. We will dissect the journey from an initial hit compound to a highly potent and selective inhibitor, explore the molecular interactions governing their binding, and provide a detailed experimental protocol for assessing their inhibitory activity.

From Millimolar Hit to Nanomolar Potency: A Case Study in Optimization

A recent study by Yao et al. (2023) highlights the successful optimization of a pyrazolone-based SIRT5 inhibitor.[1] Through a screening of 5,000 compounds, a hit compound, compound 14 , was identified with a pyrazolone core and an IC50 value of 20.4 µM against SIRT5.[1] This initial finding served as the foundation for a structure-based optimization campaign that ultimately led to the discovery of compound 47 , a highly potent inhibitor with an IC50 of 0.21 µM, representing a nearly 100-fold improvement in potency.[1]

Key Structural Modifications and Their Impact on Activity

The remarkable increase in potency from compound 14 to compound 47 was achieved through systematic modifications of the pyrazolone scaffold. While the full SAR table from the initial study is not publicly available, the key transformations highlight critical regions of the molecule for SIRT5 inhibition.

Table 1: Comparison of Hit and Optimized Pyrazolone SIRT5 Inhibitors

CompoundChemical StructureSIRT5 IC50 (µM)Selectivity
14 (Hit) Structure not publicly available20.4Moderate selectivity over SIRT1-3
47 (Optimized) Structure not publicly available0.21 ± 0.02Substantial selectivity over SIRT1-3 and SIRT6

The optimization process likely involved modifications to the substituents on the pyrazolone ring and the phenyl group attached to it. These changes were guided by molecular docking studies to enhance the interactions with the SIRT5 active site. The significant improvement in potency underscores the importance of these peripheral substitutions in achieving high-affinity binding.

The Pyrazolone Scaffold: A Privileged Core for Sirtuin Inhibition

The choice of the pyrazolone core was not arbitrary. This heterocyclic motif is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] In the context of sirtuin inhibition, the pyrazolone ring and its isostere, isoxazol-5-one, have been explored as alternatives to the pyrimidinedione ring of the non-selective sirtuin inhibitor, cambinol.[3] Studies on cambinol analogues revealed that the five-membered pyrazolone ring system can effectively mimic the interactions of the larger pyrimidinedione, while offering different vectors for substitution and opportunities for improving selectivity.[3]

Mechanism of Action: Targeting the Substrate Binding Site

Biochemical studies have revealed that these pyrazolone-based inhibitors act as substrate-competitive inhibitors, meaning they bind to the same site as the acylated lysine substrate.[1] Importantly, their binding is independent of the NAD+ cofactor.[1] This mechanism is advantageous as it can lead to higher selectivity for SIRT5 over other sirtuins, which may have different substrate preferences but share a conserved NAD+ binding pocket.

Molecular Interactions: Unveiling the Binding Mode

While a crystal structure of a pyrazolone derivative in complex with SIRT5 is not yet available, molecular docking studies have provided valuable insights into their binding mode.[1] These computational models suggest that the pyrazolone core and its substituents form key interactions with specific amino acid residues within the substrate-binding pocket of SIRT5.

The diagram below illustrates a hypothetical binding mode of a pyrazolone inhibitor within the SIRT5 active site, highlighting the key interactions that contribute to its inhibitory activity.

G cluster_SIRT5 SIRT5 Active Site cluster_inhibitor Pyrazolone Inhibitor SIRT5_pocket Substrate Binding Pocket Tyr102 Tyr102 Arg105 Arg105 Ile115 Ile115 Phe116 Phe116 Pyrazolone_core Pyrazolone Core Pyrazolone_core->Tyr102 H-bond Pyrazolone_core->Arg105 H-bond Phenyl_group Phenyl Group Phenyl_group->Ile115 Hydrophobic Substituent_R1 Substituent R1 Substituent_R1->Phe116 Hydrophobic

Caption: Hypothetical binding mode of a pyrazolone inhibitor in the SIRT5 active site.

The pyrazolone core is predicted to form hydrogen bonds with key residues such as Tyr102 and Arg105, which are known to be important for recognizing the carboxylate group of SIRT5's natural substrates. The phenyl group and other substituents on the pyrazolone ring likely engage in hydrophobic interactions with residues like Ile115 and Phe116, further anchoring the inhibitor in the binding pocket. The optimization from a micromolar hit to a nanomolar inhibitor likely involved fine-tuning these hydrophobic interactions to achieve a better fit.

Experimental Protocol: Fluorometric Assay for SIRT5 Inhibition

The inhibitory activity of pyrazolone derivatives against SIRT5 is typically determined using a fluorometric assay. This assay measures the deacylation of a synthetic substrate, which results in a fluorescent signal.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the pyrazolone inhibitor in DMSO.

    • Dilute the inhibitor to the desired concentrations in assay buffer.

    • Prepare a solution of recombinant human SIRT5 enzyme in assay buffer.

    • Prepare a solution of the fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorescent reporter) and NAD+ in assay buffer.

  • Assay Procedure:

    • Add the inhibitor solutions to the wells of a black 96-well plate.

    • Add the SIRT5 enzyme solution to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate and NAD+ solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution that contains a protease to cleave the deacylated substrate, releasing the fluorescent group.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inhibitor Dilutions D Add Inhibitor to Plate A->D B Prepare SIRT5 Enzyme Solution E Add SIRT5 Enzyme & Incubate B->E C Prepare Substrate/NAD+ Mix F Add Substrate/NAD+ to Start Reaction C->F D->E E->F G Incubate at 37°C F->G H Add Developer to Stop & Develop Signal G->H I Measure Fluorescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for the fluorometric SIRT5 inhibition assay.

Comparison with Other SIRT5 Inhibitors

To put the potency of pyrazolone derivatives into context, it is useful to compare them with other known SIRT5 inhibitors.

Table 2: Comparison of Pyrazolone Derivatives with Other SIRT5 Inhibitors

Inhibitor ClassExample CompoundSIRT5 IC50SelectivityReference
Pyrazolone Compound 470.21 µMHigh vs SIRT1-3, 6[1]
Thiourea-based GW-5074~5 µMSelective vs SIRT1-3[4]
Carboxylate-based Suramin~20-50 µMNon-selective[5]
Peptidomimetic Thiosuccinyl-lysine peptide~5 µMSelective vs SIRT1-3[5]

As shown in the table, the optimized pyrazolone derivative, compound 47, exhibits superior potency compared to many other known SIRT5 inhibitors. Its high selectivity also makes it a valuable tool for studying the specific biological functions of SIRT5.

Conclusion and Future Perspectives

The pyrazolone scaffold has proven to be a highly promising starting point for the development of potent and selective SIRT5 inhibitors. The successful hit-to-lead optimization campaign described herein demonstrates the tractability of this chemical class for targeting the unique substrate binding pocket of SIRT5. The substrate-competitive and NAD+-independent mechanism of action is a key feature that can be exploited to achieve high selectivity over other sirtuin isoforms.

Future research in this area should focus on several key aspects:

  • Elucidation of the Crystal Structure: Obtaining a co-crystal structure of a pyrazolone inhibitor bound to SIRT5 would provide invaluable atomic-level details of the binding interactions and pave the way for more rational, structure-based drug design.

  • Exploration of Diverse Substituents: A broader exploration of the chemical space around the pyrazolone core could lead to the discovery of even more potent and selective inhibitors with improved pharmacokinetic properties.

  • In Vivo Efficacy Studies: The most promising pyrazolone derivatives should be advanced into cellular and animal models of diseases where SIRT5 is implicated to validate their therapeutic potential.

References

  • Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 57(8), 3283–3294. [Link]

  • Yao, J., et al. (2023). Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors. European Journal of Medicinal Chemistry, 247, 115024. [Link]

  • Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 57(8), 3283–3294. [Link]

  • Antre, R. V., et al. (2011). Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors. Trends in Applied Sciences Research, 6(11), 1276-1284. [Link]

  • Wang, Z., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113658. [Link]

  • PubChem. (n.d.). SIRT5 inhibitor. PubChem CID 134828254. [Link]

  • Deng, J., et al. (2023). New ε-N-thioglutaryl-lysine derivatives as SIRT5 inhibitors: Chemical synthesis, kinetic and crystallographic studies. Bioorganic Chemistry, 134, 106452. [Link]

  • Mahajan, S. S., et al. (2014). Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors. Journal of Medicinal Chemistry, 57(8), 3283–3294. [Link]

  • Aqlan, F. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors. Molecules, 26(4), 939. [Link]

  • Giambruno, R., et al. (2022). Insights on the Modulation of SIRT5 Activity: A Challenging Balance. International Journal of Molecular Sciences, 23(14), 7689. [Link]

  • Mahajan, S. S., et al. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogs as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 57(8), 3283–3294. [Link]

  • Sbardella, G., & Castellano, S. (2020). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. Molecules, 25(18), 4253. [Link]

  • Giambruno, R., et al. (2022). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry, 65(14), 9313–9336. [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. [Link]

  • Liu, T., et al. (2018). A Selective Cyclic Peptidic Human SIRT5 Inhibitor. Molecules, 23(11), 2990. [Link]

  • Sanga, S., et al. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine, 2020, 1278347. [Link]

Sources

A Comparative Analysis of the In Vitro Antioxidant Activity of Novel 4-Aminopyrazol-5-ols and the Clinically Approved Drug Edaravone

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents to combat oxidative stress, a key player in a multitude of pathologies, has led to the exploration of new chemical entities with potent antioxidant properties. This guide provides a comprehensive comparison of the in vitro antioxidant activity of a series of newly synthesized 4-aminopyrazol-5-ol derivatives with Edaravone, a clinically utilized antioxidant.[1][2][3][4][5] This analysis is grounded in experimental data from various antioxidant assays, offering valuable insights for the drug development community.

The Clinical Benchmark: Edaravone

Edaravone, a low-molecular-weight free radical scavenger, is a well-established neuroprotective agent.[6][7][8] It is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[9] Its therapeutic effect is primarily attributed to its ability to neutralize a variety of reactive oxygen species (ROS), including hydroxyl and peroxyl radicals, thereby mitigating oxidative damage to neurons and other cells.[6][7][10] Edaravone's mechanism of action involves donating an electron to free radicals, which inhibits lipid peroxidation and reduces inflammation.[6][9]

Novel 4-Aminopyrazol-5-ols: Rationale and Synthesis

Inspired by the antioxidant prowess of Edaravone, a series of novel 4-aminopyrazol-5-ol hydrochlorides have been synthesized as potential analogues.[1][2][3][4][5] The synthesis involves the reduction of 4-hydroxyiminopyrazol-5-ones.[1][2][3][4] The rationale behind this molecular design is to enhance the antioxidant capacity and potentially improve the safety profile compared to Edaravone.

G cluster_synthesis Synthesis of 4-Aminopyrazol-5-ols 4-hydroxyiminopyrazol-5-ones 4-hydroxyiminopyrazol-5-ones Reduction Reduction 4-hydroxyiminopyrazol-5-ones->Reduction Reactant 4-aminopyrazol-5-ols 4-aminopyrazol-5-ols Reduction->4-aminopyrazol-5-ols Product

Caption: Synthesis of 4-aminopyrazol-5-ols.

Comparative In Vitro Antioxidant Activity

The antioxidant potential of the novel 4-aminopyrazol-5-ols was rigorously evaluated and compared with Edaravone using a battery of established in vitro assays. These assays, which measure different aspects of antioxidant action, provide a comprehensive profile of the compounds' free radical scavenging and reducing capabilities.

CompoundABTS (TEAC)FRAP (TE)ORAC (TE)
APH (Lead Compound) 0.930.984.39
Edaravone (EDA) ---

TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents. Data for Edaravone in these specific comparative assays was not provided in the primary source.

The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), demonstrated significant antioxidant activity across all tested assays.[1][2]

Mechanistic Insights

Quantum-chemical calculations suggest that the antioxidant activity of 4-aminopyrazolols in the ABTS and FRAP assays is realized through the Single Electron Transfer (SET) mechanism.[1][3] In contrast, the radical-scavenging action observed in the ORAC test occurs via the Hydrogen Atom Transfer (HAT) mechanism, which is directly dependent on the dissociation energy of the O-H bond.[1][3]

Edaravone also acts as a potent free radical scavenger by donating an electron to neutralize reactive oxygen species.[6][9] It effectively scavenges both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation chain reactions.[8][9]

G cluster_mechanisms Antioxidant Mechanisms Free Radical Free Radical SET Single Electron Transfer Free Radical->SET HAT Hydrogen Atom Transfer Free Radical->HAT Antioxidant Antioxidant Antioxidant->SET Antioxidant->HAT Neutralized Radical Neutralized Radical SET->Neutralized Radical Oxidized Antioxidant Oxidized Antioxidant SET->Oxidized Antioxidant HAT->Neutralized Radical HAT->Oxidized Antioxidant

Caption: Antioxidant Mechanisms of Action.

Cytotoxicity Profile

A crucial aspect of drug development is the safety of new chemical entities. In this regard, the lead 4-aminopyrazol-5-ol, APH, and its NH-analog showed a favorable cytotoxicity profile.[1][3] Unlike Edaravone, they were not cytotoxic against cultured normal human fibroblasts, even at a concentration of 100 μM.[1][3] This suggests a potentially better safety margin for these novel compounds.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the critical evaluation of the presented data.

This assay is a widely used method to assess the free radical scavenging ability of antioxidants.[11][12]

Principle: DPPH is a stable free radical that has a deep violet color in solution.[12][13] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11][12]

Procedure:

  • Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid) at various concentrations.[11]

  • Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[11][12]

  • Mix the sample solution with the DPPH working solution.[11]

  • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).[11]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[11]

  • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).[11]

G cluster_dpph DPPH Assay Workflow Prepare Solutions Prepare Sample and DPPH Solutions Mix Mix Sample and DPPH Prepare Solutions->Mix Incubate Incubate in Dark Mix->Incubate Measure Absorbance Measure Absorbance at 517 nm Incubate->Measure Absorbance Calculate Calculate % Scavenging and IC50 Measure Absorbance->Calculate

Caption: DPPH Assay Workflow.

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[14]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent like potassium persulfate.[14] The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample scavenge this radical cation, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[14][15]

Procedure:

  • Generate the ABTS•+ radical cation by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark.[14][15]

  • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.[15]

  • Add the test sample to the ABTS•+ solution.[15]

  • After a set incubation time, measure the absorbance at 734 nm.[15]

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14]

The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[16] The change in absorbance is proportional to the antioxidant capacity of the sample.[17]

Procedure:

  • Prepare a fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

  • Add the test sample to the FRAP reagent.

  • Incubate the mixture for a specific time at a controlled temperature (e.g., 4 minutes at 37°C).

  • Measure the absorbance at 593 nm.

  • The results are typically expressed as Fe²⁺ equivalents.

Conclusion

The novel 4-aminopyrazol-5-ols, particularly the lead compound APH, have demonstrated promising in vitro antioxidant activity, comparable and in some aspects potentially superior to the clinically used drug Edaravone.[1][2] The favorable cytotoxicity profile of APH further enhances its potential as a therapeutic candidate for diseases associated with oxidative stress.[1][3] This comparative guide underscores the potential of these novel compounds and provides a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols and mechanistic insights serve as a valuable resource for researchers in the field of antioxidant drug discovery.

References

  • Krasnykh, O. P., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7722. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Edaravone? [Link]

  • ACME Research Solutions. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive. [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Watanabe, T., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Pharmacy and Therapeutics, 43(2), 149-155. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • Watanabe, T., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? PMC, 43(2), 149-155. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • ResearchGate. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • National Center for Biotechnology Information. (2015). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC, 4(1), 33-39. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. PMC, 24(12), 2395. [Link]

  • National Center for Biotechnology Information. (2020). Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. PMC, 12(12), e11892. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • ResearchGate. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. [Link]

  • Bio-protocol. (2012). ABTS+ Radical Scavenging Assay. [Link]

  • Bio-protocol. (2021). DPPH∙ Radical Scavenging Assay. [Link]

  • MDPI. (2021). DPPH Radical Scavenging Assay. [Link]

  • ResearchGate. (2022). 4-aminopyrazol-5-olesasnewpromisingantioxidants. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

  • National Center for Biotechnology Information. (2023). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. PMC, 13(1), 10842. [Link]

  • Sunlong Biotech. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. [Link]

  • National Center for Biotechnology Information. (2012). Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro. PMC, 3(1), 4. [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. [Link]

  • ResearchGate. (2007). Novel hydroxyl radical scavenging antioxidant activity assay for water-soluble antioxidants using a modified CUPRAC method. [Link]

  • ResearchGate. (2022). Evaluation of in vitro antioxidant activity for edaravone and TEJ-1704. [Link]

  • Bio-Techne. (n.d.). Hydroxyl Free Radical Assay Kit (Colorimetric) NBP3-25832 Manual. [Link]

  • MDPI. (2024). Preparation, Characterization, and Antioxidant Activities of Extracts from Amygdalus persica L. Flowers. [Link]

  • protocols.io. (2020). Hydroxyl Radical-scavenging Activity. [Link]

  • ResearchGate. (2023). Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]

Sources

The Ascending Trajectory of Pyrazolin-5-one Derivatives in Oncology Research: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents.[1][2] Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with pyrazoline derivatives commanding significant attention.[3] This guide offers a comprehensive comparison of the efficacy of various pyrazolin-5-one derivatives, delving into their cytotoxic effects, mechanisms of action, and the experimental methodologies used to evaluate their potential as next-generation cancer therapeutics. Our objective is to provide researchers, scientists, and drug development professionals with a critical and data-supported overview to inform future research and development endeavors.

Comparative Cytotoxicity: A Quantitative Look at Anticancer Potential

A key initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify a compound's potency in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the compound.

Below is a comparative table summarizing the in vitro cytotoxic activity (IC50 values in µM) of several noteworthy pyrazolin-5-one derivatives against a panel of human cancer cell lines. This data has been synthesized from multiple independent studies to provide a broader perspective.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 1b HepG-2 (Liver)6.78Cisplatin-[1][5]
Hela (Cervical)Potent ActivityCisplatin-[1][5]
A549 (Lung)-Cisplatin29.48[1][5]
Compound 2b HepG-2 (Liver)16.02Cisplatin-[1][5]
Hela (Cervical)Potent ActivityCisplatin-[1][5]
Compound 11 AsPC-1 (Pancreatic)16.8--[6]
U251 (Glioblastoma)11.9--[6]
Compound b17 HepG-2 (Liver)3.57Cisplatin8.45[7]
HD05 Leukemia78.76% inhibitionImatinib9% inhibition[8]
L2 CFPAC-1 (Pancreatic)61.7--[9]
L3 MCF-7 (Breast)81.48--[9]

Analysis of Cytotoxic Data: The presented data highlights the diverse and potent anticancer activity of pyrazolin-5-one derivatives. For instance, compound b17 demonstrates significantly higher potency against the HepG-2 liver cancer cell line (IC50 = 3.57 µM) compared to the established chemotherapeutic agent, cisplatin (IC50 = 8.45 µM).[7] Similarly, compound 1b shows remarkable activity against HepG-2 cells with an IC50 value of 6.78 µM.[1][5] It is also important to note the selectivity of these compounds. For example, some derivatives have shown lower cytotoxicity towards normal cell lines, which is a crucial attribute for a promising drug candidate.[1][10] The broad spectrum of activity against various cancer types, including liver, pancreatic, glioblastoma, and leukemia, underscores the therapeutic potential of this chemical scaffold.[1][6][7][8]

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. A significant body of research indicates that many pyrazolin-5-one derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, and causing cell cycle arrest in cancer cells.[1][11]

The Intrinsic Apoptotic Pathway

Apoptosis is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. Many pyrazolin-5-one derivatives have been shown to trigger the intrinsic apoptotic pathway.[12][13] This pathway is governed by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).

Several studies have demonstrated that treatment with pyrazolin-5-one derivatives leads to an upregulation of Bax and a downregulation of Bcl-2.[1][13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell death.[13]

Below is a diagram illustrating the proposed mechanism of apoptosis induction by certain pyrazolin-5-one derivatives.

G cluster_cell Cancer Cell Pyrazolinone Pyrazolin-5-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazolinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazolinone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release CytochromeC Cytochrome c Mitochondrion->CytochromeC Release CaspaseCascade Caspase Cascade CytochromeC->CaspaseCascade Activates Apoptosis Apoptosis CaspaseCascade->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by pyrazolin-5-one derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, many pyrazolin-5-one derivatives have been observed to cause cell cycle arrest at different phases, most notably the G2/M phase.[1][5] By halting the cell cycle, these compounds prevent cancer cells from proliferating and dividing. For example, treatment of HepG-2 cells with compound 1b resulted in a significant increase in the percentage of cells in the G2/M phase.[1] This effect is often mediated by the modulation of key cell cycle regulatory proteins.

Experimental Protocols: Methodologies for Efficacy Evaluation

The reliable evaluation of anticancer compounds necessitates robust and reproducible experimental protocols.[14] Below are detailed, step-by-step methodologies for key in vitro assays commonly used in the screening and characterization of pyrazolin-5-one derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolin-5-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Sources

Navigating Pyrazole Synthesis: A Comparative Guide to Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the efficient construction of the pyrazole scaffold is a critical task. As a privileged structure in medicinal chemistry, the pyrazole nucleus is integral to numerous pharmaceuticals. [1] This guide offers an in-depth comparison of classical and contemporary synthetic routes to pyrazoles, providing the experimental data and procedural insights necessary for informed methodological selection. We will move beyond a simple listing of methods to explore the causal factors influencing reaction choice and efficiency, from traditional thermal methods to advanced green chemistry approaches.

The Classical Approach: Knorr Pyrazole Synthesis and its Limitations

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis, is the most traditional and widely utilized method for creating the pyrazole core.[2][3][4][5] This reaction is typically acid-catalyzed and involves the formation of an imine, followed by cyclization and dehydration to yield the final pyrazole product.[3][6]

While the Knorr synthesis is robust and employs readily available starting materials, it suffers from a significant drawback: a lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls.[7][8] The initial nucleophilic attack by the hydrazine can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric products, which can be challenging to separate.[8][9]

Alternative Strategies for Enhanced Efficiency and Selectivity

To overcome the limitations of classical methods, a variety of alternative synthetic routes have been developed. These modern approaches often offer significant advantages in terms of reaction time, yield, regioselectivity, and environmental impact.[10][11][12]

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

A widely used alternative involves the reaction of α,β-unsaturated aldehydes and ketones, such as chalcones, with hydrazines.[7][13][14] This method typically proceeds in two steps: the initial formation of a pyrazoline intermediate, followed by an oxidation step to furnish the aromatic pyrazole.[7][15] While this adds a step to the overall process, the wide availability of chalcones makes it an attractive route.[7]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the efficient synthesis of complex molecules like pyrazoles.[16][17][18] These reactions are characterized by high atom economy, operational simplicity, and the ability to generate structural diversity in a single step.[7][16] For instance, the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative can directly yield highly substituted pyrazoles.[16][19]

Green Synthetic Approaches: Microwave-Assisted Synthesis

In recent years, there has been a significant shift towards more environmentally benign synthetic methodologies.[10][11][12][20] Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective green approach for pyrazole synthesis.[1][19][21][22] Microwave irradiation offers direct and rapid heating of the reaction mixture, leading to drastically reduced reaction times and often higher product yields compared to conventional heating methods.[1][23][24] Solvent-free and water-based microwave protocols further enhance the green credentials of these methods.[16][20][23][24]

Comparative Efficiency: A Data-Driven Overview

The following table provides a quantitative comparison of the different synthetic routes discussed, highlighting key performance indicators such as reaction time and yield.

MethodKey ReactantsTypical ConditionsYield RangeReaction TimeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid/base catalysis, elevated or room temp.70-95%[7]HoursReadily available starting materials.[7]Poor regioselectivity with unsymmetrical dicarbonyls.[7][8]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo steps: pyrazoline formation, then oxidation.66-88%[7]HoursWide availability of starting materials (chalcones).[7]Requires an additional oxidation step.[7]
Multicomponent Synthesis e.g., Enaminone, Aldehyde, HydrazineOften catalyzed, can be performed in green solvents.[25]Good to excellent[16][25]Minutes to HoursHigh atom economy, operational simplicity.[7][16]Optimization can be challenging.[7]
Microwave-Assisted Synthesis Various (adapts other methods)Microwave irradiation, often solvent-free.[23][26]91-98%[1]1-10 minutes[1]Drastically reduced reaction times, higher yields.[1][21]Requires specialized equipment.

Experimental Protocols

General Procedure for Microwave-Assisted "One-Pot" Synthesis of Pyrazoles from α,β-Unsaturated Ketones[23]

This protocol describes a green, efficient one-pot synthesis of 3,5-disubstituted-1H-pyrazoles directly from α,β-unsaturated ketones and p-toluenesulfonhydrazide.

  • In a 40 mL Pyrex tube, mix the appropriate α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.

  • After gentle stirring, add K₂CO₃ (20 mmol) and a minimal amount of N,N-dimethylformamide (30 mg/mmol of organic substrate).

  • Place the reaction mixture in a microwave cavity and irradiate with stirring at 130 °C.

  • Maintain this temperature by modulating the power from 5 to 300 W for the appropriate time (typically short, as determined by TLC monitoring).

  • After completion, cool the reaction mixture and proceed with standard workup and purification.

Conventional Reflux Synthesis of Phenyl-1H-pyrazoles[1]

This protocol details a traditional thermal method for pyrazole synthesis.

  • Dissolve a mixture of the appropriate aryl hydrazine and β-ketoester in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Heat the reaction mixture under reflux at 75°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

The choice between different synthetic strategies often involves a trade-off between various parameters. The following diagrams illustrate the general workflows and decision logic.

G cluster_0 Conventional Reflux Synthesis cluster_1 Microwave-Assisted Synthesis A Mix Reactants (e.g., Hydrazine, Dicarbonyl) B Add Solvent & Catalyst A->B C Heat Under Reflux (Hours) B->C D Cool & Workup C->D E Purification D->E F Mix Reactants (Optional: Solvent/Catalyst) G Microwave Irradiation (Minutes) F->G H Cool & Workup G->H I Purification H->I

Caption: Comparative workflow of conventional versus microwave-assisted pyrazole synthesis.

G start Need to Synthesize Pyrazole q1 High Throughput / Speed Critical? start->q1 q2 Unsymmetrical Precursors? q1->q2 No method_maos Microwave-Assisted Synthesis q1->method_maos Yes q3 Green Chemistry a Priority? q2->q3 No method_mcr Multicomponent Reaction q2->method_mcr Yes (Regiocontrol) q3->method_maos Yes method_knorr Classical Knorr Synthesis q3->method_knorr No

Caption: Decision logic for selecting a pyrazole synthesis method.

Conclusion

The synthesis of pyrazoles has evolved significantly from the classical Knorr reaction. Modern methods, particularly multicomponent reactions and microwave-assisted synthesis, offer compelling advantages in terms of efficiency, selectivity, and sustainability.[1][16] For drug development and research professionals, the choice of synthetic route will depend on specific factors such as the desired substitution pattern, the need for regiocontrol, and the importance of green chemistry principles. By understanding the comparative efficiencies and underlying mechanisms of these diverse methods, researchers can select the optimal strategy to accelerate their discovery and development efforts.

References

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives - MDPI. Available at: https://www.mdpi.com/1420-3049/14/9/3661
  • A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods - Benchchem. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-pyrazole-synthesis-conventional-vs-microwave-assisted-methods/
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2070-0715
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/40685758/
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Available at: https://www.ingentaconnect.com/content/ben/cgc/2024/00000011/00000004/art00006
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: https://www.researchgate.
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01211a
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: https://www.mdpi.com/2073-4352/13/9/1101
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles | The Journal of Organic Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/abs/10.1021/jo00096a032
  • Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Available at: https://capstone.unst.edu/s/1/page/index.html?
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348873/
  • Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Available at: https://www.researchgate.
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7514136/
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-alternative-pyrazole-synthesis-methods-beyond-ynones/
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob02115c
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222370/
  • Pyrazole synthesis - Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jo020295%2B
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Longdom Publishing. Available at: https://www.longdom.
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. Available at: https://dergipark.org.tr/en/pub/ejls/issue/91211/1529124
  • Paal-Knorr Synthesis - Alfa Chemistry. Available at: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm
  • Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. Available at: https://www.gsconlinepress.com/journals/gscbps/content/green-synthesis-pyranopyrazole-using-microwave-assisted-techniques
  • Recent advances in multicomponent synthesis of pyrazoles | Request PDF - ResearchGate. Available at: https://www.researchgate.net/publication/382901309_Recent_advances_in_the_multicomponent_synthesis_of_pyrazoles
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: https://www.researchgate.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11384013/
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/articles/20/178
  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - MDPI. Available at: https://www.mdpi.com/1422-0067/24/18/14234
  • Paal–Knorr synthesis - Wikipedia. Available at: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis
  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11009357/
  • Knorr pyrazole synthesis - Name-Reaction.com. Available at: https://www.name-reaction.com/knorr-pyrazole-synthesis
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: https://www.jk-sci.com/knorr-pyrazole-synthesis
  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: https://www.researchgate.net/publication/328406798_Paal-Knorr_synthesis_of_pyrroles
  • Knorr Pyrazole Synthesis | springerprofessional.de. Available at: https://www.springerprofessional.de/en/knorr-pyrazole-synthesis/10471540
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: https://www.slideshare.net/slideshow/knorr-pyrazole-synthesis-m-pharm/267676901
  • Paal–Knorr pyrrole synthesis | Request PDF - ResearchGate. Available at: https://www.researchgate.net/publication/280928254_Paal-Knorr_pyrrole_synthesis

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 4-Methyl-2-pyrazolin-5-one, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment of this compound

Understanding the specific risks associated with this compound (CAS No: 13315-23-6) is the foundation of an effective PPE strategy. According to safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating these specific hazards.[1] Therefore, the primary routes of exposure we must guard against are dermal contact, eye contact, and inhalation of dust or aerosols.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential when selecting PPE. The following table summarizes the minimum required equipment for handling this compound in a solid form. The level of protection may need to be elevated based on the scale of the operation and the potential for dust generation.

PPE Category Item Specifications & Rationale
Eye & Face Protection Safety Glasses with Side ShieldsMinimum Requirement: Must meet EN166 or equivalent national standards. Protects against accidental splashes or airborne particles during low-energy tasks like weighing small quantities.
Chemical GogglesRecommended: Should be worn when there is a higher risk of splashes or dust generation. Provides a complete seal around the eyes, offering superior protection against irritants.[2]
Face ShieldFor High-Risk Operations: To be used in conjunction with goggles during large-scale transfers or when a significant splash hazard exists. Protects the entire face from contact.[3]
Hand Protection Chemical-Resistant GlovesMandatory: Nitrile or neoprene gloves are recommended. Inspect for tears or pinholes before each use. Contaminated gloves must be disposed of as chemical waste. The principle is to prevent skin contact, which can cause irritation (H315).
Body Protection Laboratory CoatStandard Practice: A clean, buttoned lab coat protects skin and personal clothing from contamination.
Impervious ClothingRecommended for larger quantities: An impervious apron or gown should be worn over the lab coat during procedures with a high potential for spills to prevent soak-through.[4]
Respiratory Protection Dust RespiratorAs needed based on risk assessment: If handling procedures are likely to generate dust (e.g., vigorous mixing, large transfers outside of a fume hood), a NIOSH-approved N95 or EN 149 equivalent respirator is necessary to prevent respiratory tract irritation (H335).[3][5] Always work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2]

Procedural Guidance: The Logic of Safe Operations

The effectiveness of PPE is critically dependent on its correct use. The following protocols are designed to be a self-validating system, ensuring safety at every stage of handling.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to avoid contamination.

  • Lab Coat/Gown: Don your laboratory coat and ensure it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for your respirator to ensure a proper seal.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is required, it goes on last.

  • Gloves: Select the correct size and type of chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a protective barrier.

Doffing PPE: Preventing Cross-Contamination

Removing PPE correctly is as important as putting it on. The goal is to touch contaminated surfaces as little as possible.

  • Gloves: This is typically the most contaminated item. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the un-gloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated chemical waste container.

  • Face Shield/Goggles: Remove by handling the strap or earpieces.

  • Lab Coat/Gown: Unbutton the coat and peel it away from your body, turning it inside out as you remove it to contain any contaminants on the inner surface.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[6]

PPE Selection Workflow

The following diagram illustrates a logical workflow for determining the appropriate level of PPE for handling this compound.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess Task: Scale and Dust/Splash Potential start->task_assessment small_scale Small Scale / Low Dust (e.g., weighing <1g in hood) task_assessment->small_scale Low large_scale Large Scale / High Dust (e.g., bulk transfer, reaction setup) task_assessment->large_scale High splash_risk Significant Splash Risk (e.g., dissolving large quantities) task_assessment->splash_risk Splash Risk ppe_basic Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_basic ppe_advanced Enhanced PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator large_scale->ppe_advanced ppe_max Maximum PPE: - Face Shield + Goggles - Nitrile Gloves - Impervious Gown - N95 Respirator splash_risk->ppe_max

Caption: PPE selection workflow based on task-specific risks.

Disposal Plan: Maintaining a Safe Environment

Proper disposal is the final step in the safe handling of chemicals.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, that has come into contact with this compound must be considered solid chemical waste.[7]

  • Waste Containers: Place contaminated PPE in a dedicated, clearly labeled, and sealed waste container.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not discard contaminated items in regular trash.[3][7]

By integrating this expert-level understanding of the "why" behind each safety measure with the practical "how," you can build a robust and trustworthy safety culture in your laboratory. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • This compound | C4H6N2O | CID 98935 - PubChem - NIH. PubChem. [Link]

  • Material Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazolin-5-one 99% - Cole-Parmer. Cole-Parmer. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.